molecular formula C10H10N2O2 B1601262 Ethyl imidazo[1,5-a]pyridine-5-carboxylate CAS No. 76292-67-6

Ethyl imidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B1601262
CAS No.: 76292-67-6
M. Wt: 190.2 g/mol
InChI Key: ZHDWLOWRAYJJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,5-a]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWLOWRAYJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504779
Record name Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76292-67-6
Record name Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth, research-level overview of a robust synthetic pathway to ethyl imidazo[1,5-a]pyridine-5-carboxylate, a key building block for the development of novel therapeutics. This document eschews a rigid template in favor of a logically structured narrative that elucidates the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field. We will delve into the synthesis of a crucial precursor, ethyl 6-(aminomethyl)nicotinate, and its subsequent cyclization, providing detailed, step-by-step protocols and mechanistic insights.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention from the pharmaceutical and agrochemical industries. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, and some have shown promise in the treatment of neurological disorders such as Alzheimer's disease[1]. The targeted synthesis of specifically functionalized imidazo[1,5-a]pyridines, such as this compound, is therefore of high importance as it provides a versatile platform for further chemical modifications and the exploration of new therapeutic agents.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule, this compound, reveals a clear and efficient synthetic pathway. The core strategy involves the formation of the imidazole ring as the final key step.

Retrosynthesis target This compound precursor1 Ethyl 6-(aminomethyl)nicotinate target->precursor1 Imidazole ring formation precursor2 Ethyl 6-(bromomethyl)nicotinate precursor1->precursor2 Amination precursor3 Ethyl 6-methylnicotinate precursor2->precursor3 Radical Bromination precursor4 6-Methylnicotinic acid precursor3->precursor4 Esterification

Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies ethyl 6-(aminomethyl)nicotinate as the pivotal precursor. The synthesis of this intermediate, therefore, constitutes a significant portion of our synthetic endeavor.

Synthesis of the Key Precursor: Ethyl 6-(aminomethyl)nicotinate

The preparation of ethyl 6-(aminomethyl)nicotinate can be achieved through a multi-step sequence starting from the commercially available 6-methylnicotinic acid.

Step 1: Esterification of 6-Methylnicotinic Acid

The initial step involves the esterification of 6-methylnicotinic acid to its corresponding ethyl ester. A classic Fischer esterification using ethanol in the presence of a strong acid catalyst is a reliable method.

Reaction Scheme:

Esterification reactant 6-Methylnicotinic acid reagents Ethanol, H₂SO₄ (cat.) Reflux reactant->reagents product Ethyl 6-methylnicotinate reagents->product Bromination reactant Ethyl 6-methylnicotinate reagents NBS, AIBN (cat.) CCl₄, Reflux reactant->reagents product Ethyl 6-(bromomethyl)nicotinate reagents->product Amination reactant Ethyl 6-(bromomethyl)nicotinate reagents1 1. Potassium Phthalimide, DMF reactant->reagents1 intermediate Phthalimide Intermediate reagents2 2. Hydrazine hydrate, EtOH intermediate->reagents2 product Ethyl 6-(aminomethyl)nicotinate reagents1->intermediate reagents2->product Cyclization reactant Ethyl 6-(aminomethyl)nicotinate reagents Triethyl Orthoformate Acetic Acid (cat.), Reflux reactant->reagents product This compound reagents->product

References

An In-Depth Technical Guide to Ethyl Imidazo[1,5-a]pyridine-5-carboxylate: Navigating a Landscape of Rich Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Allure of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus, a fascinating bicyclic heteroaromatic system, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its unique electronic configuration and structural rigidity have made it a "privileged scaffold," a term bestowed upon molecular frameworks that exhibit versatile binding properties to a range of biological targets. This has led to the development of a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of functional groups on this core structure allows for the fine-tuning of its physicochemical and biological characteristics, a critical aspect in the rational design of novel therapeutic agents and functional materials.

This guide focuses on a specific, yet underexplored, member of this family: ethyl imidazo[1,5-a]pyridine-5-carboxylate . While the broader class of imidazo[1,5-a]pyridines has been the subject of extensive research, detailed chemical and physical data for this particular isomer remains relatively scarce in publicly accessible scientific literature. This document aims to provide a comprehensive overview based on available information for the parent scaffold and related isomers, offering a predictive and deductive framework for researchers venturing into the synthesis and application of this specific molecule.

I. The Molecular Architecture: An Overview

The foundational structure of this compound consists of a fused imidazole and pyridine ring system. The ester functionality at the 5-position of the pyridine ring is a key feature, offering a potential site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, thereby serving as a versatile synthetic handle.

Core Structure:

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""];

"spectroscopic data for ethyl imidazo[1,5-a]pyridine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. Its structural characterization is a critical step in ensuring the validity of research and the quality of synthesized compounds. This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous identification and characterization of This compound (CAS: 76292-67-6). We delve into the principles, experimental protocols, and detailed data interpretation for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is designed to serve as a practical reference for researchers, offering field-proven insights into the causality behind experimental choices and establishing a framework for self-validating analytical protocols.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

Imidazo[1,5-a]pyridines are nitrogen-containing fused heterocyclic systems that share structural similarities with purines, making them of significant interest in medicinal chemistry.[1] Derivatives of this scaffold have been explored for a wide range of biological activities, and their synthesis is a subject of ongoing research.[2] this compound is a key derivative, serving both as a final compound for screening and as a versatile intermediate for further functionalization.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. The synergistic application of multiple spectroscopic techniques provides a complete and unambiguous picture of the molecule's identity, purity, and electronic properties. This guide outlines the expected spectroscopic data for the title compound and the rationale behind its interpretation.

Molecular_Structure cluster_mol This compound mol

Caption: Molecular structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

Structural elucidation is not a linear process but a synergistic workflow. Each technique provides a unique piece of the puzzle. Mass spectrometry yields the molecular weight, NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and UV-Vis spectroscopy reveals information about the conjugated electronic system.

Caption: Integrated workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS)

3.1. Expertise & Rationale

Mass spectrometry is the first-line technique for confirming the successful synthesis of a target compound. It provides the most direct evidence of the molecular weight, and by extension, the molecular formula. For compounds like this compound, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the protonated molecular ion ([M+H]⁺).

3.2. Experimental Protocol (ESI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters: Operate in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

3.3. Data Summary and Interpretation

The molecular formula for this compound is C₁₀H₁₀N₂O₂. The expected mass spectral data are summarized below.

PropertyCalculated ValueObserved Ion (Expected)
Molecular Weight190.20 g/mol -
Exact Mass190.074228 Da-
Protonated Ion ([M+H]⁺)191.081506 Dam/z 191.0815

The primary observation in the ESI-MS spectrum will be an intense signal at m/z 191.0815 , corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) is critical, as confirming the mass to within 5 ppm of the calculated value provides strong evidence for the elemental composition, C₁₀H₁₁N₂O₂⁺. Fragmentation patterns, though less prominent in ESI, may occur and can offer further structural insights, such as the loss of an ethoxy group (-45 Da) or ethanol (-46 Da).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Expertise & Rationale

NMR spectroscopy provides the definitive map of the molecule's covalent framework. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for organic molecules. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The data presented here are predicted values based on established chemical shift principles and data from analogous structures.

4.2. Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over a wider spectral width (e.g., 0-200 ppm) with a longer relaxation delay and a larger number of scans for adequate signal-to-noise.

4.3. ¹H NMR Data Summary and Interpretation

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Integration
H-8~8.2-8.4d~7.01H
H-1~8.0-8.1s-1H
H-3~7.6-7.7s-1H
H-6~7.4-7.5t~7.5-8.01H
H-7~7.1-7.2d~8.01H
-OCH₂CH₃~4.3-4.4q~7.12H
-OCH₂CH₃~1.3-1.4t~7.13H
  • Ethyl Group: The characteristic quartet and triplet of the ethyl ester are typically unambiguous. The quartet arises from the CH₂ group being split by the three protons of the methyl group, and vice-versa for the triplet.

  • Aromatic Protons: The protons on the imidazo[1,5-a]pyridine ring system will appear in the aromatic region. H-8 is expected to be the most downfield due to its position adjacent to the bridgehead nitrogen. The protons on the imidazole moiety (H-1 and H-3) are expected to be singlets, while the protons on the pyridine ring (H-6, H-7, H-8) will show characteristic doublet and triplet splitting patterns based on their coupling to adjacent protons.

4.4. ¹³C NMR Data Summary and Interpretation

Carbon AssignmentPredicted δ (ppm)
C=O (Ester)~165-168
C-3a, C-8a (Bridgehead)~130-140
C-1, C-3, C-5, C-6, C-7, C-8~110-135
-OC H₂CH₃~60-62
-OCH₂C H₃~14-15
  • Functional Group Carbons: The ester carbonyl carbon (C=O) will be the most downfield signal, typically above 160 ppm. The carbons of the ethyl group will appear in the upfield aliphatic region.

  • Aromatic Carbons: The eight carbons of the fused ring system will resonate in the 110-140 ppm range. Specific assignment often requires advanced 2D NMR techniques like HSQC (to correlate carbons with their attached protons) and HMBC (to see long-range C-H correlations).

Infrared (IR) Spectroscopy

5.1. Expertise & Rationale

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, the most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the ester.

5.2. Experimental Protocol (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

5.3. Data Summary and Interpretation

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Medium
Ester C=O Stretch1715-1730 Strong, Sharp
Aromatic C=C/C=N Stretch1500-1650Medium-Strong
C-O Stretch1100-1300Strong

The key diagnostic feature is the intense, sharp absorption band around 1720 cm⁻¹ , which is highly characteristic of a conjugated ester carbonyl group.[4] The presence of bands in the 1500-1650 cm⁻¹ region confirms the aromatic nature of the fused ring system, while the C-O stretching vibrations provide secondary evidence for the ester functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

6.1. Expertise & Rationale

UV-Vis spectroscopy provides information about the electronic structure of conjugated systems. The imidazo[1,5-a]pyridine core contains a π-electron system that absorbs UV radiation, promoting electrons from lower to higher energy molecular orbitals (e.g., π→π* transitions). The wavelength of maximum absorbance (λₘₐₓ) is indicative of the extent of conjugation.

6.2. Experimental Protocol

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use the pure solvent as a reference blank. Scan the absorbance of the dilute sample solution from approximately 200 to 400 nm.

6.3. Data Summary and Interpretation

ParameterExpected Value
λₘₐₓ~250-280 nm and/or ~300-340 nm
Molar Absorptivity (ε)10,000 - 30,000 L mol⁻¹ cm⁻¹

The UV-Vis spectrum is expected to show one or more strong absorption bands characteristic of the extended π-system of the imidazo[1,5-a]pyridine nucleus.[5] The exact position and intensity of the λₘₐₓ can be influenced by solvent polarity. This data is useful for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the conjugated core.

Conclusion

The structural verification of this compound is achieved through a coordinated analytical approach. High-resolution mass spectrometry confirms the elemental composition. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeleton, confirming atomic connectivity. Infrared spectroscopy validates the presence of key functional groups, particularly the ester carbonyl. Finally, UV-Visible spectroscopy confirms the integrity of the conjugated aromatic system. Together, these techniques provide a robust and self-validating dataset essential for ensuring compound identity and purity in research and development settings.

References

An In-depth Technical Guide to Ethyl Imidazo[1,5-a]pyridine-5-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Privileged Scaffold

The imidazo[1,5-a]pyridine core is a significant pharmacophoric scaffold, recognized for its presence in numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile template for the design of novel therapeutics. This guide focuses specifically on a less-explored subclass: ethyl imidazo[1,5-a]pyridine-5-carboxylate derivatives and their analogs. While the broader imidazopyridine family, particularly the imidazo[1,2-a]pyridine isomer, has been extensively studied, the 1,5-a scaffold with a carboxylate at the 5-position represents a frontier with untapped potential.[3][4][5][6][7][8][9][10][11] This document serves as a technical deep-dive for researchers aiming to explore this chemical space, providing insights into synthesis, potential biological activities, and key experimental considerations.

The Imidazo[1,5-a]pyridine Core: A Structural and Electronic Overview

The imidazo[1,5-a]pyridine system is a fused bicyclic heterocycle where an imidazole ring is fused to a pyridine ring. This fusion results in a planar, aromatic structure with a unique distribution of nitrogen atoms, influencing its ability to participate in hydrogen bonding and other molecular interactions.[12] The presence and position of substituents, such as the ethyl 5-carboxylate group, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, solubility, and target-binding profile.

Synthetic Strategies: Accessing the Imidazo[1,5-a]pyridine-5-carboxylate Scaffold

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methodologies, including cyclocondensation, cycloaddition, and oxidative cyclization reactions.[1] While specific literature on the synthesis of this compound is not abundant, established methods for the broader class of imidazo[1,5-a]pyridines can be adapted.

General Synthetic Approach: A Proposed Pathway

A plausible synthetic route to this compound could involve a multi-step sequence starting from appropriately substituted pyridine precursors. A generalized workflow is proposed below:

G A Substituted Pyridine Precursor B Introduction of Aminomethyl Group at C2 A->B C Cyclization with an Electrophilic C2 Synthon B->C D Formation of Imidazo[1,5-a]pyridine Core C->D E Functionalization at C5 (e.g., Carboxylation) D->E F Esterification E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Key Synthetic Transformations and Considerations
  • Cyclocondensation Reactions: A common approach involves the reaction of 2-(aminomethyl)pyridines with various electrophiles.[1] The choice of the electrophilic partner is crucial for introducing the desired substituents on the imidazole ring.

  • Ritter-Type Reactions: Novel methods utilizing Ritter-type reactions have been developed for the synthesis of imidazo[1,5-a]pyridine analogs, offering a wide substrate scope.[13]

  • Metal-Catalyzed Cross-Coupling: For the introduction of diverse substituents on the scaffold, palladium-catalyzed cross-coupling reactions are indispensable tools in the synthetic chemist's arsenal.

Experimental Protocol: A Generic Cyclization Approach

The following is a generalized, conceptual protocol for the synthesis of a substituted imidazo[1,5-a]pyridine, which would require optimization for the specific target of ethyl 5-carboxylate.

  • Step 1: Synthesis of the 2-(Aminomethyl)pyridine Intermediate. This can be achieved through various methods, including the reduction of 2-cyanopyridine or the Gabriel synthesis from 2-(halomethyl)pyridine.

  • Step 2: Cyclization. The 2-(aminomethyl)pyridine intermediate is reacted with a suitable two-carbon electrophile. For the synthesis of a 5-carboxylated derivative, the starting pyridine would likely need to be pre-functionalized.

  • Step 3: Work-up and Purification. The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography on silica gel.

  • Step 4: Characterization. The structure of the final product is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Landscape and Therapeutic Potential

While direct biological data for this compound is limited, the broader imidazopyridine family exhibits a wide range of pharmacological activities.[2][4][6][9] This suggests that the core scaffold is "privileged" and capable of interacting with various biological targets.

Known Biological Activities of Imidazo[1,5-a]pyridine Analogs
Biological ActivityTarget/Mechanism of ActionReference Compound/Study
Anti-inflammatory RORc Inverse AgonismImidazo[1,5-a]pyridines discovered by Genentech showed potent and selective RORc inverse agonism, suppressing IL-17 production.[14]
Anticancer Inhibition of cyclooxygenase enzymes and modulation of NF-κB activation have been suggested for some derivatives.[15]
Antimicrobial Derivatives have been investigated for their activity against various bacterial strains.
CNS Activity Modulation of GABA-A receptors is a known activity for some imidazopyridine isomers, though less explored for the 1,5-a scaffold.[4]
The Potential Role of the Ethyl 5-Carboxylate Group

The ethyl 5-carboxylate moiety is expected to significantly influence the molecule's properties:

  • Pharmacokinetics: The ester group can act as a handle for metabolic modification, potentially being hydrolyzed in vivo to the corresponding carboxylic acid. This can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Interactions: The carboxylate group, especially after potential hydrolysis to the acid, can serve as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

  • Physicochemical Properties: The ester will influence the molecule's polarity and hydrogen bonding capacity, which in turn affects its solubility and membrane permeability.

Structure-Activity Relationship (SAR) Insights and Drug Design Principles

Systematic exploration of the SAR is crucial for optimizing the therapeutic potential of this scaffold.

SAR cluster_0 Imidazo[1,5-a]pyridine Core Core Scaffold R1 R1 Substituent (e.g., at C1, C3, C7) Core->R1 Modulates Potency & Selectivity R2 Ethyl 5-Carboxylate Core->R2 Influences PK/PD & Target Binding Activity Biological Activity R1->Activity R3 Analogs (e.g., other esters, amides) R2->R3 Bioisosteric Replacement R3->Activity

Caption: Key areas for SAR exploration in the imidazo[1,5-a]pyridine-5-carboxylate series.

Key Areas for Modification and Exploration
  • Variation of the Ester Group: Replacing the ethyl group with other alkyl or aryl moieties can fine-tune lipophilicity and metabolic stability. Conversion of the ester to an amide or other bioisosteres can explore different binding interactions.

  • Substitution on the Imidazole Ring (C1 and C3): Introducing substituents at these positions can modulate the electronic properties of the ring system and provide additional points of interaction with the biological target.

  • Substitution on the Pyridine Ring (e.g., C7, C8): Modifications at these positions can impact the overall shape and polarity of the molecule, influencing both potency and selectivity. The commercial availability of imidazo[1,5-a]pyridine-8-carboxylic acid suggests that substitution at this position is synthetically accessible and may be a fruitful area for investigation.[15]

Future Directions and Unanswered Questions

The field of this compound derivatives is ripe for exploration. Key research questions that need to be addressed include:

  • What are the primary biological targets for this specific scaffold?

  • How does the position of the carboxylate group (e.g., C5 vs. C3 or C8) influence biological activity?

  • What is the in vivo metabolic fate of these ethyl esters?

  • Can these compounds be optimized to yield potent and selective drug candidates for specific disease indications?

By systematically addressing these questions through focused synthesis, biological screening, and computational modeling, the full therapeutic potential of this promising class of molecules can be unlocked.

References

The Imidazo[1,5-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

The imidazo[1,5-a]pyridine scaffold, a fused bicyclic 5,6-heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique electronic and structural features provide a versatile framework for the design of novel therapeutic agents across a spectrum of diseases.[3] Unlike its more extensively studied isomer, imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core offers distinct physicochemical properties and substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4][5] This guide provides a comprehensive overview of the biological potential of the imidazo[1,5-a]pyridine core, delving into its synthesis, diverse pharmacological applications, and key structure-activity relationships, equipping researchers with the foundational knowledge to harness its therapeutic promise.

Synthetic Strategies: Accessing the Imidazo[1,5-a]pyridine Core

The construction of the imidazo[1,5-a]pyridine nucleus can be achieved through various synthetic methodologies, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.[1] A prevalent and efficient approach involves the cyclocondensation of 2-aminomethylpyridine derivatives with appropriate reagents.

One-pot multicomponent reactions have also gained prominence for their efficiency and atom economy in generating diverse imidazo[1,5-a]pyridine libraries.[6] For instance, an iodine-mediated one-pot synthesis starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates allows for the simultaneous construction of C-N and C-S bonds under mild conditions.[6]

Representative Synthetic Protocol: Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine

This protocol is adapted from an efficient one-pot synthesis method.[6]

Materials:

  • 2-(Aminomethyl)pyridine

  • Benzaldehyde

  • Sodium benzenesulfinate

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of 2-(aminomethyl)pyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in DMSO (5 mL), add sodium benzenesulfinate (1.2 mmol) and iodine (1.5 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.

G cluster_reagents Reagents & Conditions r1 2-(Aminomethyl)pyridine p1 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine r1->p1 r2 Benzaldehyde r2->p1 r3 Sodium benzenesulfinate r3->p1 re1 Iodine (I₂) re2 DMSO, 80 °C, 12 h

Caption: General Synthetic Scheme for Imidazo[1,5-a]pyridine.

A Spectrum of Biological Activities: Therapeutic Applications

The imidazo[1,5-a]pyridine scaffold has been identified as a privileged structure in a multitude of therapeutic areas, owing to its ability to interact with a wide range of biological targets.

Anticancer Activity

Derivatives of imidazo[1,5-a]pyridine have demonstrated significant potential as anticancer agents.[2] For instance, fadrozole, an imidazo[1,5-a]pyridine derivative, is an aromatase inhibitor used in the treatment of breast cancer.[7] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Antimicrobial and Antiviral Potential

The imidazo[1,5-a]pyridine core has also been explored for its antimicrobial properties.[8] Certain derivatives have shown promising activity against various bacterial and fungal strains.[9] In the realm of virology, some imidazo[1,5-a]pyridine compounds have exhibited activity against viruses such as the human cytomegalovirus.[10]

Central Nervous System (CNS) Applications

The scaffold has shown promise in the development of agents targeting the central nervous system. Notably, imidazo[1,5-a]pyridine derivatives have been investigated as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[11]

Other Therapeutic Areas

The versatility of the imidazo[1,5-a]pyridine core extends to other therapeutic areas, including its investigation as thromboxane A2 synthetase inhibitors, highlighting its potential in cardiovascular disease.[12]

G cluster_therapeutic_areas Biological Activities center Imidazo[1,5-a]pyridine Core anticancer Anticancer center->anticancer Aromatase Inhibition antimicrobial Antimicrobial center->antimicrobial Antibacterial & Antifungal antiviral Antiviral center->antiviral e.g., HCMV cns CNS Disorders center->cns 5-HT4 Agonism cardiovascular Cardiovascular center->cardiovascular Thromboxane A2 Synthetase Inhibition

Caption: Diverse Biological Activities of the Imidazo[1,5-a]pyridine Core.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,5-a]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. SAR studies have revealed key structural features that govern potency and selectivity for various biological targets. For instance, in the context of 5-HT4 receptor partial agonists, specific substitutions at the C1 and C3 positions of the imidazo[1,5-a]pyridine ring have been shown to be critical for optimizing receptor affinity and functional activity.[11] A thorough understanding of SAR is paramount for the rational design of next-generation imidazo[1,5-a]pyridine-based therapeutics.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of imidazo[1,5-a]pyridine derivatives on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test imidazo[1,5-a]pyridine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Imidazo[1,5-a]pyridine Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

References

A Technical Guide to Pharmacophore Modeling of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate: A Strategic Approach to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for conducting a pharmacophore modeling study on ethyl imidazo[1,5-a]pyridine-5-carboxylate and its derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug design and discovery. We will delve into the strategic considerations, detailed methodologies, and robust validation techniques essential for constructing a predictive pharmacophore model, a critical step in identifying novel bioactive compounds.

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2] Notably, related fused imidazopyridine systems have been identified as inhibitors of various enzymes and receptors, demonstrating their potential as anticancer, antitubercular, and anti-inflammatory agents.[3][4][5] For instance, certain imidazo[1,5-a]pyridines have been investigated as thromboxane A2 synthetase inhibitors, highlighting their relevance in cardiovascular disease.[6]

This compound represents a core structure around which novel ligands can be designed. Pharmacophore modeling serves as a powerful in silico tool to abstract the key molecular features responsible for the biological activity of a series of ligands.[7][8] This guide will outline a systematic approach to developing a pharmacophore model for this scaffold, assuming a hypothetical biological target, to illustrate a real-world drug discovery workflow.

Strategic Planning: Ligand-Based vs. Structure-Based Approaches

The initial and most critical decision in any pharmacophore modeling project is the choice between a ligand-based and a structure-based approach.[9][10] This choice is dictated by the available data.

  • Ligand-Based Modeling: This approach is employed when a set of active compounds is known, but the three-dimensional structure of the biological target is unavailable.[11] The model is built by aligning the active molecules and identifying the common chemical features that are essential for their bioactivity.

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach is preferred.[12][13] This method involves analyzing the interactions between the protein and a bound ligand to define the key pharmacophoric features within the active site.

For the purpose of this guide, we will first outline a ligand-based approach, as this is a common scenario in early-stage drug discovery. Subsequently, we will discuss how a structure-based model could be developed and used for further refinement.

Ligand-Based Pharmacophore Modeling Workflow

The following diagram illustrates the comprehensive workflow for a ligand-based pharmacophore modeling study.

LigandBased_Workflow cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Application DataCollection 1. Training & Test Set Selection Conformation 2. Conformational Analysis DataCollection->Conformation Diverse Actives Alignment 3. Molecular Alignment Conformation->Alignment Flexible Ligands FeatureExtraction 4. Pharmacophore Feature Identification Alignment->FeatureExtraction Superimposed Structures HypothesisGen 5. Hypothesis Generation FeatureExtraction->HypothesisGen Common Features Validation 6. Rigorous Model Validation HypothesisGen->Validation Candidate Models BestModel 7. Selection of Optimal Model Validation->BestModel Statistically Robust Model Screening 8. Virtual Screening BestModel->Screening Validated Query HitIdent 9. Hit Identification & Optimization Screening->HitIdent Novel Scaffolds

Caption: A stepwise workflow for ligand-based pharmacophore modeling.

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate a 3D pharmacophore model that captures the essential chemical features for a set of hypothetical active this compound derivatives.

Step 1: Training and Test Set Selection [14]

  • Data Curation: Compile a dataset of at least 15-20 diverse this compound analogues with a wide range of biological activities (e.g., IC50 values).

  • Training Set: Select a structurally diverse set of 10-15 active compounds to build the model. The activity values should span several orders of magnitude.

  • Test Set: The remaining compounds, including both actives and inactives, will be used for model validation.

Table 1: Hypothetical Training Set Data for Ligand-Based Modeling

Compound IDStructureIC50 (nM)
EIPC-01This compound50
EIPC-02(R)-Ethyl 7-chloro-imidazo[1,5-a]pyridine-5-carboxylate15
EIPC-03(S)-Ethyl 7-methoxy-imidazo[1,5-a]pyridine-5-carboxylate8
EIPC-04Ethyl 7-(phenyl)-imidazo[1,5-a]pyridine-5-carboxylate25
EIPC-05Ethyl 7-(morpholino)-imidazo[1,5-a]pyridine-5-carboxylate12

Step 2: Conformational Analysis [11]

  • Generate a diverse set of low-energy 3D conformations for each molecule in the training set using a suitable algorithm (e.g., Monte Carlo or systematic search). This step is crucial to account for the flexibility of the molecules.

Step 3: Molecular Alignment and Feature Identification [15]

  • Align the conformations of the training set molecules based on common chemical features. Pharmacophoric features typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive and Negative Ionizable groups

  • Identify the common features present in the aligned active compounds.

Step 4: Hypothesis Generation and Scoring

  • Generate multiple pharmacophore hypotheses based on the identified common features.

  • Score each hypothesis based on how well it maps the active compounds and its ability to discriminate between active and inactive molecules.

Rigorous Model Validation: Ensuring Predictive Power

A pharmacophore model is only useful if it is predictive. Therefore, rigorous validation is a non-negotiable step in the workflow.[16]

Experimental Protocol: Pharmacophore Model Validation

Objective: To validate the generated pharmacophore hypotheses and select the one with the best predictive ability.

Step 1: Test Set Validation [17]

  • Map the compounds from the pre-defined test set onto the generated pharmacophore hypotheses.

  • A good model should correctly identify the active compounds in the test set as "hits" and the inactive compounds as "non-hits."

Step 2: Decoy Set Validation [17]

  • Create a decoy set, which is a large database of drug-like molecules with different scaffolds but similar physicochemical properties to the known actives.

  • Screen the decoy set against the pharmacophore model. A robust model should have a low hit rate for the decoy set.

Step 3: Statistical Validation [18]

  • Calculate key statistical parameters to quantify the model's performance.

Table 2: Key Statistical Parameters for Pharmacophore Model Validation

ParameterFormulaDescription
SensitivityTP / (TP + FN)Ability to identify active compounds correctly.
SpecificityTN / (TN + FP)Ability to identify inactive compounds correctly.
Enrichment Factor (EF)(Hits_active / N_active) / (Hits_total / N_total)The factor by which active compounds are concentrated in the hit list.
Goodness of Hit (GH) Score(Ha * (3A + Ht) / 4 * Ht * A) * (1 - ((Ht - Ha) / (D - A)))A score that considers both the number of actives and the total number of compounds.

Where TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives, Ha = number of active hits, Ht = total hits, A = total number of active compounds, D = total number of compounds in the database.

Structure-Based Pharmacophore Modeling: A Complementary Approach

If the 3D structure of the target protein is known, a structure-based pharmacophore model can provide invaluable insights into the key interactions driving ligand binding.[12]

StructureBased_Workflow ProteinPrep 1. Protein Structure Preparation BindingSite 2. Binding Site Identification ProteinPrep->BindingSite Cleaned PDB InteractionMap 3. Interaction Mapping BindingSite->InteractionMap Defined Active Site FeatureGen 4. Pharmacophore Feature Generation InteractionMap->FeatureGen Key Interaction Points ModelRefine 5. Model Refinement & Validation FeatureGen->ModelRefine Initial Pharmacophore VirtualScreening 6. Virtual Screening ModelRefine->VirtualScreening Validated Model

Caption: Workflow for structure-based pharmacophore modeling.

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a pharmacophore model based on the interactions observed in a protein-ligand complex.

Step 1: Protein Preparation

  • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

  • Prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules that are not involved in key interactions.

Step 2: Binding Site Analysis [19]

  • Identify the binding site of the co-crystallized ligand or a predicted binding pocket.

  • Analyze the key interactions between the ligand and the protein residues, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Step 3: Pharmacophore Feature Generation [20]

  • Translate the identified key interactions into pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl of a protein residue would be represented as a hydrogen bond donor feature on the ligand.

  • Generate a pharmacophore hypothesis that incorporates these features with appropriate geometric constraints.

Step 4: Model Validation

  • Validate the structure-based model using similar statistical methods as the ligand-based model (e.g., screening a decoy set).

Application of the Validated Pharmacophore Model: Virtual Screening

The ultimate goal of developing a pharmacophore model is to use it as a 3D query for virtual screening of large compound databases to identify novel hit molecules.[21]

Experimental Protocol: Virtual Screening

Objective: To identify novel compounds with potential biological activity from a large chemical database.

Step 1: Database Preparation

  • Select a suitable compound database (e.g., ZINC, ChEMBL, or an in-house collection).

  • Generate 3D conformations for all molecules in the database.

Step 2: Pharmacophore-Based Screening

  • Use the validated pharmacophore model to screen the 3D database.

  • Retrieve the molecules that fit the pharmacophore query.

Step 3: Hit Filtering and Post-Processing

  • Apply additional filters to the hit list, such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Visually inspect the top-ranked hits to assess their novelty and synthetic feasibility.

Step 4: Further Computational and Experimental Validation

  • Subject the most promising hits to molecular docking studies to predict their binding mode and affinity.

  • Synthesize and experimentally test the top-ranked virtual hits to confirm their biological activity.

Conclusion

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, providing a rational and efficient approach to identifying novel bioactive molecules.[7][8] By carefully selecting the appropriate modeling strategy, meticulously preparing the input data, and rigorously validating the resulting models, researchers can significantly enhance the probability of success in their drug discovery endeavors. The methodologies outlined in this guide provide a robust framework for the pharmacophore modeling of this compound and other promising chemical scaffolds.

References

A Senior Application Scientist's Guide to In Silico Screening of Imidazo[1,5-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating potential in fields ranging from oncology to materials science.[1][2][3][4] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth, field-proven methodology for conducting in silico virtual screening of imidazo[1,5-a]pyridine libraries. We will move beyond a simple recitation of steps to explore the causal reasoning behind critical experimental choices, ensuring a robust and self-validating workflow. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug discovery.

The Strategic Imperative: Why Imidazo[1,5-a]pyridines?

The imidazo[1,5-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention for its versatile biological activities and favorable physicochemical properties.[1][5] Its compact and emissive nature also makes it suitable for applications like fluorescent probes for cellular imaging.[1] The synthetic accessibility of this scaffold allows for the creation of large, diverse chemical libraries through various established methodologies, making it an ideal candidate for high-throughput and in silico screening campaigns.[2][6][7][8]

The core objective of an in silico screen is to computationally sift through a large chemical library to identify a smaller subset of molecules with a high probability of binding to a specific biological target. This dramatically reduces the cost and time associated with traditional high-throughput screening (HTS) by prioritizing compounds for synthesis and wet-lab validation.

The In Silico Screening Workflow: A Validated Blueprint

A successful virtual screening campaign is not a linear process but an iterative cycle of preparation, execution, analysis, and refinement. The trustworthiness of the final "hit list" is entirely dependent on the rigor applied at each stage. Here, we present a comprehensive workflow designed for scientific integrity.

In_Silico_Screening_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Refinement cluster_analysis Phase 3: Analysis & Prioritization cluster_output Phase 4: Output Lib_Prep Library Preparation (Imidazo[1,5-a]pyridines) Target_Prep Target Selection & Preparation Lib_Prep->Target_Prep Parallel Processes Docking Molecular Docking (Structure-Based VS) Lib_Prep->Docking Target_Prep->Docking Validation Docking Protocol Validation Docking->Validation Iterative Refinement Post_Analysis Post-Docking Analysis (Scoring & Interaction) Validation->Post_Analysis Filtering ADMET & Physicochemical Filtering Post_Analysis->Filtering Hit_List Prioritized Hit List Filtering->Hit_List Hit_List->Filtering Feedback for Next-Gen Library

Caption: High-level workflow for in silico screening of chemical libraries.

Phase 1: Meticulous Preparation - The Foundation of Success

Library Preparation

The quality of your input library dictates the quality of your output. For an imidazo[1,5-a]pyridine library, whether sourced commercially or generated computationally, several steps are non-negotiable.

  • Structural Curation: Ensure all structures are standardized. This involves correcting valencies, neutralizing charged groups where appropriate, and removing any counter-ions or salts. Open-source tools like Open Babel are invaluable for this process.[9]

  • Tautomeric and Protonation States: At physiological pH (typically ~7.4), the nitrogen atoms in the imidazo[1,5-a]pyridine core can exist in different protonation states. It is crucial to generate plausible ionization states for each molecule. Failure to do so can lead to the complete inability of a ligand to form critical hydrogen bonds with the target, resulting in false negatives.

  • 3D Conformer Generation: Ligands are not static. A robust conformational search is required to generate a set of low-energy 3D structures for each molecule. This is because docking algorithms are more successful when starting with a ligand conformation that is close to its bioactive pose.

Target Selection and Preparation

The choice of a biological target is typically driven by disease pathology. Once a target is selected, its 3D structure must be prepared for docking.

  • Structure Retrieval: High-resolution crystal structures are typically retrieved from the Protein Data Bank (RCSB-PDB).[10] Look for structures with a co-crystallized ligand, as this is the gold standard for validating your docking protocol.

  • Protein Cleanup: PDB files often contain non-essential components. It is standard practice to:

    • Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), they are generally removed to simplify the docking calculation.

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds.

    • Assign Charges: Appropriate atomic charges must be assigned to the protein atoms.

    • Handle Missing Residues/Loops: If the crystal structure has missing sections, these may need to be modeled using homology modeling servers, though this adds a layer of uncertainty.

Tools like AutoDockTools or the preparation wizards in commercial software packages can automate much of this process.[9]

Phase 2: Execution - The Core Computational Experiment

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a simulation of the lock-and-key mechanism at a molecular level.

Molecular_Docking_Protocol cluster_validation Protocol Validation PDB Prepared Target (PDBQT format) GridBox Define Grid Box (Active Site Definition) PDB->GridBox SDF Prepared Library (SDF/MOL2 format) Screen Screen Imidazo[1,5-a]pyridine Library SDF->Screen DockingEngine Execute Docking (e.g., AutoDock Vina) GridBox->DockingEngine Results Output: Poses & Binding Scores (kcal/mol) DockingEngine->Results ReDock Validation: Re-dock Co-crystallized Ligand RMSD Calculate RMSD (< 2.0 Å is success) ReDock->RMSD Screen->DockingEngine

Caption: Detailed workflow for a structure-based molecular docking experiment.

Protocol 4.1: Structure-Based Virtual Screening

This protocol outlines a typical workflow using the widely adopted AutoDock Vina engine, often accessed via a user-friendly graphical interface like PyRx.[9][11]

  • Input Preparation:

    • Load the prepared protein structure (e.g., in .pdbqt format).

    • Load the prepared imidazo[1,5-a]pyridine library (e.g., in .sdf format). PyRx can handle the conversion to .pdbqt.[9]

  • Binding Site Definition (Causality Check):

    • The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Why? Restricting the search space to the known or predicted active site dramatically increases computational efficiency and reduces the chance of finding irrelevant, low-energy poses on the protein surface.

    • Define the grid box to encompass the entire active site, typically centered on the co-crystallized ligand if available.

  • Protocol Validation (Trustworthiness Check):

    • Extract the co-crystallized ligand from the PDB file.

    • Dock this single ligand back into the active site using your defined protocol.

    • Why? This step is critical for self-validation. If your protocol cannot reproduce the experimentally observed binding pose, it cannot be trusted to accurately predict poses for new ligands.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value < 2.0 Å is generally considered a successful validation.

  • Execution:

    • Initiate the virtual screening run. The software will systematically dock each compound from your library into the defined grid box.

    • AutoDock Vina will generate multiple binding poses for each ligand and calculate a corresponding binding affinity score (in kcal/mol).

  • Output:

    • The primary output is a ranked list of all screened compounds, ordered by their predicted binding affinity. The more negative the score, the stronger the predicted binding.

Phase 3: Analysis - From Raw Data to Actionable Intelligence

A list of docking scores is not the end of the story. The analysis phase is where scientific expertise is applied to separate promising candidates from computational artifacts.

Post-Docking Analysis

For the top-scoring compounds (e.g., the top 1-5%), a detailed visual inspection is mandatory.

  • Binding Mode Analysis: Does the predicted binding pose make chemical sense? Look for key interactions such as:

    • Hydrogen Bonds: Are the nitrogen atoms of the pyridine or imidazole rings acting as acceptors? Are there suitable donors on the ligand?

    • Pi-Pi Stacking: Is the aromatic imidazo[1,5-a]pyridine core interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP) in the active site?

    • Hydrophobic Interactions: Are non-polar regions of the ligand situated in greasy pockets of the target?

  • Scoring Function Sanity Check: Be aware that scoring functions are approximations. A compound might have a fantastic score but a nonsensical binding mode (e.g., charged groups in a greasy pocket). Visual inspection is your most powerful filter.

ADMET & Physicochemical Filtering

A potent compound is useless if it is toxic or cannot reach its target in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a vital filtering step.[10][11]

  • Drug-Likeness: Apply filters like Lipinski's Rule of Five to quickly eliminate compounds with poor physicochemical properties (e.g., too large, too greasy).

  • ADMET Prediction: Use tools like the pkCSM server or other predictive models to estimate properties.[11]

Table 1: Example Post-Screening Analysis of Top Imidazo[1,5-a]pyridine Hits

Compound ID Docking Score (kcal/mol) Key Interactions Observed Predicted hERG Inhibitor Predicted Oral Bioavailability (%) Lipinski Violations
IMP-001 -10.4 H-bond with SER-154, Pi-Pi with TYR-210 No 88 0
IMP-002 -9.8 H-bond with GLU-88, Hydrophobic pocket Yes 75 0
IMP-003 -9.5 Pi-Pi with PHE-155 No 65 1 (MW > 500)

| IMP-004 | -9.2 | Salt bridge with ASP-121 | No | 91 | 0 |

Causality: In the table above, IMP-002, despite a good score, would be deprioritized due to its predicted cardiotoxicity (hERG inhibition). IMP-003 might be flagged for its high molecular weight. IMP-001 and IMP-004 emerge as the most promising candidates for further investigation.

Conclusion and Forward Look

The output of this rigorous in silico screening process is not a final answer, but a highly refined, data-driven hypothesis. The prioritized hit list represents a small number of imidazo[1,5-a]pyridine derivatives with a high probability of biological activity and favorable drug-like properties. These compounds are the prime candidates for acquisition or synthesis, followed by in vitro and in vivo validation. This guide provides a robust, self-validating framework that combines computational power with scientific reasoning, maximizing the efficiency and success rate of early-stage drug discovery.

References

A Senior Application Scientist's Guide to Novel Imidazo[1,5-a]pyridine Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif, forming the structural cornerstone of numerous pharmacologically active agents and functional materials. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for molecular design in medicinal chemistry, where it has been successfully incorporated into compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to novel imidazo[1,5-a]pyridine derivatives remains an area of intense research and a critical enabler for innovation in drug discovery and materials science. This guide provides an in-depth exploration of contemporary and robust methodologies for the synthesis of this important heterocyclic system, with a focus on the underlying chemical principles and practical applications.

I. Cyclocondensation Strategies: The Cornerstone of Imidazo[1,5-a]pyridine Synthesis

Cyclocondensation reactions represent a classical and highly effective approach to the imidazo[1,5-a]pyridine core, typically involving the formation of the five-membered imidazole ring onto a pre-existing pyridine scaffold. The versatility of this method lies in the wide variety of commercially available starting materials and the diverse range of reaction conditions that can be employed.

A. Copper/Iodine Co-catalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines

This methodology provides an elegant and efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines, leveraging readily available and inexpensive α-amino acids as the source of the N-C fragment of the imidazole ring. The reaction proceeds via a copper/iodine co-catalyzed decarboxylative cyclization, offering a broad substrate scope with moderate to excellent yields.[1][2]

Causality Behind Experimental Choices: The use of a copper catalyst, such as Cu(OTf)₂, is crucial for facilitating the decarboxylation of the α-amino acid and the subsequent C-N bond formation. Molecular iodine acts as a co-catalyst, likely by promoting the oxidative steps of the catalytic cycle. Di-tert-butyl peroxide (DTBP) is employed as an oxidant to regenerate the active catalytic species. Toluene is an effective high-boiling solvent for this transformation, which requires elevated temperatures to proceed efficiently.

Experimental Protocol: Synthesis of 1-Phenyl-3-methylimidazo[1,5-a]pyridine [2]

  • To a sealed reaction tube, add 2-benzoylpyridine (0.2 mmol), L-alanine (0.3 mmol), Cu(OTf)₂ (10 mol%), and I₂ (20 mol%).

  • Add toluene (2.0 mL) and DTBP (0.4 mmol).

  • Seal the tube and stir the reaction mixture at 120 °C for 10 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Data Presentation: Substrate Scope of the Decarboxylative Cyclization [2]

Entry2-Benzoylpyridine Derivativeα-Amino AcidProductYield (%)
1PhenylL-Alanine1-Phenyl-3-methylimidazo[1,5-a]pyridine85
24-ChlorophenylL-Alanine1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine78
3PhenylL-Leucine1-Phenyl-3-isobutylimidazo[1,5-a]pyridine81
4PhenylL-Phenylalanine1-Phenyl-3-benzylimidazo[1,5-a]pyridine75

Mechanistic Pathway: Copper/Iodine Co-catalyzed Decarboxylative Cyclization

G cluster_start Starting Materials cluster_cycle Catalytic Cycle start_ketone 2-Benzoylpyridine intermediate1 Iminium Ion Formation start_ketone->intermediate1 start_amino_acid α-Amino Acid start_amino_acid->intermediate1 intermediate2 Copper-Amino Acid Complex intermediate1->intermediate2 Cu(II) intermediate3 Decarboxylation & C-N Bond Formation intermediate2->intermediate3 - CO₂ intermediate4 Oxidative Dehydrogenation intermediate3->intermediate4 I₂, DTBP intermediate4->intermediate2 Regeneration of Cu(II) product 1,3-Disubstituted Imidazo[1,5-a]pyridine intermediate4->product

Caption: Proposed mechanism for the Cu/I₂-catalyzed synthesis.

B. Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes

This method provides access to 3-substituted imidazo[1,5-a]pyridines through the reaction of 2-(aminomethyl)pyridines with nitroalkanes in the presence of polyphosphoric acid (PPA). The nitroalkane is electrophilically activated by PPA, facilitating the cyclization process.[3]

Causality Behind Experimental Choices: Polyphosphoric acid serves a dual role as both a solvent and a powerful activating agent for the nitroalkane, converting it into a more electrophilic species. The high temperature is necessary to overcome the activation energy for both the activation of the nitroalkane and the subsequent cyclization and dehydration steps.

Experimental Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine [3]

  • In a round-bottom flask, heat 85% polyphosphoric acid (5 g) to 110 °C.

  • Add nitroethane (5 equiv) and stir for 30 minutes.

  • Add 2-(aminomethyl)pyridine (1.0 mmol) portion-wise to the hot PPA mixture.

  • Stir the reaction mixture at 110 °C for 3 hours.

  • Cool the reaction mixture to room temperature and quench by pouring it onto crushed ice.

  • Neutralize the mixture with aqueous ammonia and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Transition-Metal-Free Approaches: Iodine-Mediated Synthesis

The development of metal-free synthetic methodologies is a significant goal in modern organic chemistry due to considerations of cost, toxicity, and environmental impact. Iodine-mediated reactions have emerged as a powerful tool for the construction of heterocyclic systems, including imidazo[1,5-a]pyridines.

A. One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridines

This efficient one-pot method allows for the simultaneous formation of C-N and C-S bonds, starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.[4][5] The reaction is mediated by molecular iodine and offers mild reaction conditions and high atom economy.

Causality Behind Experimental Choices: Molecular iodine acts as a mild Lewis acid and an oxidizing agent in this transformation. Tert-butyl hydroperoxide (TBHP) is used as a co-oxidant. Dimethylformamide (DMF) is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and intermediates.

Experimental Protocol: Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine [4]

  • To a sealed tube, add 2-(aminomethyl)pyridine (1.0 mmol), benzaldehyde (0.5 mmol), sodium benzenesulfinate (1.0 mmol), and I₂ (0.1 mmol) in DMF (2.0 mL).

  • Add TBHP (0.5 mmol) to the mixture.

  • Seal the tube and stir at 100 °C for 2 hours.

  • After the initial step, add additional reagents as needed and continue stirring for another 2 hours (monitoring by TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Substrate Scope of the Iodine-Mediated One-Pot Synthesis [4]

EntryBenzaldehyde DerivativeSodium Benzenesulfinate DerivativeProductYield (%)
1PhenylPhenyl3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine69
24-ChlorophenylPhenyl3-(4-Chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine72
34-MethylphenylPhenyl3-(4-Methylphenyl)-1-(phenylthio)imidazo[1,5-a]pyridine46
4Naphthalen-1-ylPhenyl3-(Naphthalen-1-yl)-1-(phenylthio)imidazo[1,5-a]pyridine62

Mechanistic Pathway: Iodine-Mediated One-Pot Synthesis

G cluster_reactants Starting Materials reactant1 2-Aminomethylpyridine intermediate1 Schiff Base Formation reactant1->intermediate1 reactant2 Benzaldehyde reactant2->intermediate1 reactant3 Sodium Benzenesulfinate intermediate2 Iodine-Mediated Cyclization reactant3->intermediate2 intermediate1->intermediate2 I₂ intermediate3 Oxidative Aromatization intermediate2->intermediate3 TBHP product 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine intermediate3->product

Caption: Key steps in the iodine-mediated one-pot synthesis.

III. Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multicomponent reactions, in which three or more starting materials react in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

A. Ugi-Azide Reaction for the Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines

This powerful MCR-based strategy allows for the synthesis of novel tetrazole-linked imidazo[1,5-a]pyridines from simple and readily available building blocks.[6][7] The sequence involves an azido-Ugi four-component reaction (azido-Ugi 4CR) followed by a deprotection and an acetic anhydride-mediated N-acylation–cyclization.

Causality Behind Experimental Choices: The Ugi-azide reaction is a robust method for the formation of a tetrazole ring and an amide bond in a single step. The use of a trityl-protected amine allows for easy isolation of the Ugi product by precipitation. The subsequent cyclization is promoted by acetic anhydride, which acts as both an acylating agent and a dehydrating agent to drive the formation of the imidazo[1,5-a]pyridine ring.

Experimental Protocol: Synthesis of 1-(1-Benzyl-1H-tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine [6]

  • Ugi-Azide Reaction: To a solution of picolinaldehyde (1.0 mmol) in methanol (0.5 M), add tritylamine (1.0 mmol), benzyl isocyanide (1.0 mmol), and azidotrimethylsilane (1.0 mmol) sequentially at room temperature. Stir the mixture for 18 hours. The product often precipitates and can be isolated by filtration.

  • Cyclization: To the crude Ugi-azide product, add 4 N HCl in dioxane (3.0 equiv) and acetic anhydride (0.5 M). Heat the mixture at 75 °C for 1 hour.

  • After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Pathway: Ugi-Azide and Cyclization Sequence

G cluster_mcr Ugi-Azide 4CR aldehyde Picolinaldehyde ugi_product Azido-Ugi Product aldehyde->ugi_product amine Tritylamine amine->ugi_product isocyanide Isocyanide isocyanide->ugi_product azide TMS-N₃ azide->ugi_product deprotection Trityl Deprotection (HCl) ugi_product->deprotection acylation_cyclization N-Acylation & Cyclization (Ac₂O) deprotection->acylation_cyclization product 1-Tetrazolylimidazo[1,5-a]pyridine acylation_cyclization->product

Caption: Workflow for the MCR-based synthesis.

IV. Denitrogenative Transannulation of Pyridotriazoles

Transannulation reactions offer a unique approach to the synthesis of heterocyclic systems by rearranging the atoms of a starting heterocycle into a new ring system. The denitrogenative transannulation of pyridotriazoles is a notable metal-free method for accessing imidazo[1,5-a]pyridines.[8]

A. BF₃·Et₂O-Catalyzed Reaction with Nitriles

This methodology utilizes the Lewis acid boron trifluoride etherate (BF₃·Et₂O) to catalyze the reaction of pyridotriazoles with nitriles, leading to the formation of 3-substituted imidazo[1,5-a]pyridines.[8]

Causality Behind Experimental Choices: BF₃·Et₂O activates the pyridotriazole ring, promoting its ring-opening to a vinyl diazo intermediate. This intermediate then undergoes a [3+2] cycloaddition with the nitrile, followed by elimination of dinitrogen to afford the aromatic imidazo[1,5-a]pyridine product. The choice of a high-boiling solvent mixture like dichlorobenzene-dichloroethane is crucial for achieving the temperatures required for the reaction to proceed to completion.

Experimental Protocol: General Procedure for Denitrogenative Transannulation [8]

  • To a solution of the pyridotriazole (1.0 mmol) in a mixture of dichlorobenzene and dichloroethane, add the nitrile (2.0 mmol).

  • Add BF₃·Et₂O (1.5 mmol) to the reaction mixture.

  • Heat the mixture under an inert atmosphere at the appropriate temperature (typically 120-140 °C) and monitor by TLC.

  • Upon completion, cool the reaction, quench with a saturated solution of NaHCO₃, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Conclusion

The synthesis of novel imidazo[1,5-a]pyridine derivatives is a dynamic and evolving field of research. The methodologies presented in this guide, from classical cyclocondensation reactions to modern transition-metal-free and multicomponent strategies, provide a powerful toolkit for chemists in both academic and industrial settings. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and considerations of scalability and environmental impact. A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing these transformations, ultimately enabling the discovery of new chemical entities with valuable applications in medicine and materials science.

References

Methodological & Application

Application Note: A Highly Efficient, One-Pot Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this structure are known to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3] The development of efficient and atom-economical synthetic routes to access functionalized imidazo[1,5-a]pyridines is therefore a subject of intense research in medicinal and process chemistry.[4] Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. In contrast, one-pot methodologies offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and shortening reaction times.

This application note details a robust and highly efficient one-pot synthesis of ethyl imidazo[1,5-a]pyridine-carboxylate derivatives. Specifically, we focus on a novel annulation strategy utilizing magnesium nitride (Mg₃N₂) as a convenient in situ source of ammonia for the cyclo-condensation of 2-pyridyl ketones with ethyl glyoxylate.[5] This method provides a direct route to valuable 1,3-disubstituted imidazo[1,5-a]pyridines, which are versatile intermediates for further chemical elaboration in drug discovery programs.[5]

Scientific Rationale & Mechanism

The core of this protocol is a cyclo-condensation reaction that constructs the imidazole ring onto the pyridine scaffold in a single operational step. The choice of reagents is critical to the success of this transformation.

  • Magnesium Nitride (Mg₃N₂): This inorganic reagent serves as a solid, easy-to-handle precursor for ammonia. In the presence of a protic solvent like ethanol, Mg₃N₂ undergoes hydrolysis to slowly release ammonia directly into the reaction mixture. This in situ generation avoids the use of ammonia gas or aqueous ammonium hydroxide, simplifying the experimental setup and allowing for controlled reaction kinetics.[5]

  • 2-Pyridyl Ketones: These are readily available starting materials that provide the pyridine backbone and allow for the introduction of diversity at the 1-position of the final product.

  • Ethyl Glyoxylate: This reagent acts as a highly electrophilic two-carbon component. It reacts with the in situ generated ammonia and the starting ketone to facilitate the ring-closing process, ultimately installing the crucial ethyl carboxylate group at the 3-position.[5]

The proposed reaction mechanism proceeds through a series of tandem reactions within a single pot, as outlined below:

  • Ammonia Generation: Mg₃N₂ reacts with the protic solvent (EtOH) to produce ammonia (NH₃) and magnesium ethoxide.

  • Imine Formation: The generated ammonia reacts with the 2-pyridyl ketone to form an intermediate imine.

  • Nucleophilic Attack: Concurrently, ammonia reacts with ethyl glyoxylate to form an α-amino ester intermediate.

  • Cyclo-condensation: A series of condensation and cyclization steps involving the imine and α-amino ester intermediates occur.

  • Aromatization: The final step is an oxidative aromatization to yield the stable imidazo[1,5-a]pyridine ring system.

Experimental Workflow & Visualization

The one-pot nature of this protocol simplifies the overall experimental procedure, minimizing manual handling and potential for error. The logical flow from starting materials to the purified product is depicted below.

G cluster_0 Preparation cluster_1 One-Pot Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Start_Materials 2-Pyridyl Ketone Ethyl Glyoxylate Ethanol (Solvent) Reaction_Vessel Reaction Flask Start_Materials->Reaction_Vessel Add_Mg3N2 Add Mg3N2 (Ammonia Source) Reaction_Vessel->Add_Mg3N2 Reflux Reflux (e.g., 80 °C) (Monitored by TLC) Add_Mg3N2->Reflux Workup Quench with Water & Filter Reflux->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Final_Product Ethyl Imidazo[1,5-a]pyridine- 3-carboxylate Purification->Final_Product

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

Materials & Reagents:

  • 2-Pyridyl ketone derivative (1.0 equiv)

  • Ethyl glyoxylate (50% solution in toluene, 1.5 equiv)

  • Magnesium Nitride (Mg₃N₂, 1.0 equiv)

  • Ethanol (EtOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the appropriate 2-pyridyl ketone (1.0 mmol, 1.0 equiv) in anhydrous ethanol (10 mL) in a round-bottom flask, add ethyl glyoxylate (1.5 mmol, 1.5 equiv).

  • Add magnesium nitride (Mg₃N₂) (1.0 mmol, 1.0 equiv) to the mixture in one portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water (15 mL). A precipitate of magnesium salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent to afford the pure ethyl imidazo[1,5-a]pyridine-3-carboxylate derivative.

Representative Data & Expected Results

The described protocol is effective for a range of substituted 2-pyridyl ketones, affording the desired products in good to excellent yields.[5]

EntryR Group (at position 1)ProductYield (%)[5]M.P. (°C)[5]
1PhenylEthyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate92%124–125
24-ChlorophenylEthyl 1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylate94%149–151
32-ThienylEthyl 1-(2-thienyl)imidazo[1,5-a]pyridine-3-carboxylate90%98–100
4MethylEthyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate87%119–120

Characterization Data for Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (Entry 1): [5]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.35 (d, J = 7.2 Hz, 1H), 7.82–7.78 (m, 2H), 7.68 (d, J = 9.2 Hz, 1H), 7.55–7.47 (m, 3H), 7.39 (dd, J = 9.2, 6.4 Hz, 1H), 6.96 (t, J = 6.8 Hz, 1H), 4.53 (q, J = 7.2 Hz, 2H), 1.48 (t, J = 7.2 Hz, 3H) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.1, 151.2, 146.9, 133.5, 129.2, 128.9, 128.8, 128.0, 127.5, 116.8, 113.8, 111.4, 60.6, 14.5 ppm.

Troubleshooting & Key Considerations

  • Moisture Sensitivity: While the reaction utilizes a protic solvent, it is recommended to use anhydrous ethanol to ensure reproducible generation of ammonia from Mg₃N₂.

  • Reaction Monitoring: The reaction rate may vary depending on the electronic nature of the substituent on the 2-pyridyl ketone. Close monitoring by TLC is essential to determine the optimal reaction time.

  • Purification: The polarity of the final products can vary. A gradient elution during column chromatography (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20-30%) is typically effective for achieving good separation.

  • Scalability: This protocol can be scaled; however, for larger-scale reactions, efficient stirring is crucial to manage the slurry of magnesium salts. The exothermic nature of the initial quenching step should also be managed by slow addition of water with external cooling if necessary.

Conclusion

This application note presents a highly efficient, practical, and operationally simple one-pot synthesis of ethyl imidazo[1,5-a]pyridine-3-carboxylate derivatives. The use of magnesium nitride as an in situ ammonia source streamlines the procedure, making it an attractive method for medicinal chemists and researchers in drug development.[5] The protocol demonstrates broad substrate scope and provides access to valuable heterocyclic building blocks in high yields, facilitating the rapid generation of compound libraries for biological screening.

References

Application Note: Streamlined Synthesis of Imidazo[1,5-a]pyridines via a One-Pot, Three-Component Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazo[1,5-a]pyridines and the Power of Multi-Component Reactions

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.[2][4][5] Furthermore, derivatives of this scaffold have shown promise as luminescent materials for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.[2][3]

Traditionally, the synthesis of imidazo[1,5-a]pyridines has involved multi-step sequences that can be time-consuming, generate significant waste, and may require harsh reaction conditions.[1] In contrast, multi-component reactions (MCRs) offer a more elegant and efficient approach.[6][7][8][9] By combining three or more starting materials in a single pot, MCRs allow for the rapid construction of complex molecules with high atom economy and operational simplicity. This application note details a robust and versatile three-component reaction for the synthesis of substituted imidazo[1,5-a]pyridines, based on the principles of the Groebke-Blackburn-Bienaymé (GBB) reaction.[10][11]

The Groebke-Blackburn-Bienaymé Reaction: Mechanism and Advantages

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed three-component condensation of an amino-heterocycle, an aldehyde, and an isocyanide.[11][12] This reaction is particularly well-suited for the synthesis of imidazo-fused heterocycles. The generally accepted mechanism proceeds through a series of well-defined steps:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and the 2-aminopyridine derivative to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a key component with a nucleophilic carbon atom, attacks the electrophilic iminium ion.

  • Intramolecular Cyclization: The resulting nitrilium ion intermediate undergoes an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring acts as the nucleophile, leading to the formation of the five-membered imidazole ring.

  • Rearomatization: A final proton transfer step results in the formation of the stable, aromatic imidazo[1,5-a]pyridine product.

GBB_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Intramolecular Cyclization cluster_3 Rearomatization A Aldehyde (R1-CHO) C Iminium Ion A->C + H+ B 2-Aminopyridine B->C E Nitrile Adduct C->E Attack D Isocyanide (R2-NC) D->E F Cyclized Intermediate E->F [4+1] Cycloaddition G Imidazo[1,5-a]pyridine F->G - H+

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine via a microwave-assisted three-component reaction.[1]

Materials and Equipment
  • Reagents:

    • Substituted 2-aminopyridine (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • Isocyanide (1.0 mmol)

    • Scandium(III) triflate (Sc(OTf)₃) (5 mol%) or another suitable Lewis or Brønsted acid catalyst[13]

    • Methanol (MeOH), anhydrous (5 mL)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Microwave reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and the catalyst (e.g., Sc(OTf)₃, 5 mol%).

  • Solvent Addition: Add anhydrous methanol (5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120-150°C for 10-30 minutes.[13] The optimal temperature and time should be determined for each specific substrate combination.

  • Reaction Monitoring: After cooling to room temperature, monitor the reaction progress by TLC.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure imidazo[1,5-a]pyridine derivative.

GBB_Workflow start Start reagents Combine Reagents: - 2-Aminopyridine - Aldehyde - Isocyanide - Catalyst start->reagents solvent Add Anhydrous Methanol reagents->solvent microwave Microwave Irradiation (120-150°C, 10-30 min) solvent->microwave tlc Monitor by TLC microwave->tlc workup Aqueous Workup: - Evaporation - Extraction (EtOAc) - Washing (NaHCO3, Brine) tlc->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification product Pure Imidazo[1,5-a]pyridine purification->product

Caption: Experimental workflow for the synthesis of imidazo[1,5-a]pyridines.

Expected Results and Characterization

The described protocol typically affords the desired imidazo[1,5-a]pyridine products in good to excellent yields. The following table provides representative data for a model reaction.

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanide3-(tert-Butyl)-1-phenylimidazo[1,5-a]pyridine85
24-ChlorobenzaldehydeCyclohexyl isocyanide1-(4-Chlorophenyl)-3-(cyclohexyl)imidazo[1,5-a]pyridine92
34-MethoxybenzaldehydeBenzyl isocyanide3-(Benzyl)-1-(4-methoxyphenyl)imidazo[1,5-a]pyridine88

Characterization Data (for Entry 1):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 7.2 Hz, 1H), 7.85-7.78 (m, 2H), 7.55-7.45 (m, 3H), 7.30 (d, J = 9.0 Hz, 1H), 6.80 (td, J = 6.8, 1.2 Hz, 1H), 6.65 (t, J = 6.8 Hz, 1H), 1.50 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 140.2, 135.8, 131.5, 129.0, 128.8, 128.5, 122.3, 119.8, 118.5, 112.7, 54.5, 30.1.

  • MS (ESI): m/z calculated for C₁₇H₁₉N₂ [M+H]⁺: 251.1548; found: 251.1546.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Impure reagents or solvent- Insufficient reaction temperature or time- Use a fresh batch of catalyst.- Ensure all reagents are pure and the solvent is anhydrous.- Optimize microwave conditions (increase temperature and/or time).
Formation of multiple byproducts - Side reactions due to excessive heat- Incorrect stoichiometry- Lower the reaction temperature.- Carefully measure the molar equivalents of all reactants.
Difficult purification - Co-elution of starting materials or byproducts with the product- Optimize the eluent system for column chromatography.- Consider an alternative purification method (e.g., recrystallization).

Conclusion

The three-component Groebke-Blackburn-Bienaymé reaction provides a highly efficient and versatile platform for the synthesis of a diverse range of imidazo[1,5-a]pyridine derivatives. This one-pot methodology, particularly when coupled with microwave assistance, offers significant advantages in terms of reaction time, yield, and operational simplicity. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Cyclization of Imidazo[1,5-a]pyridine Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anti-inflammatory agents, anticancer therapeutics, and fluorescent probes.[1][2][3] This guide provides an in-depth overview of the primary cyclization strategies for constructing this valuable ring system, detailing the underlying mechanisms and offering field-proven experimental protocols.

I. Strategic Approaches to Imidazo[1,5-a]pyridine Synthesis

The formation of the imidazo[1,5-a]pyridine ring system is typically achieved through the construction of the five-membered imidazole ring onto a pre-existing pyridine core. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include transition-metal-catalyzed reactions, acid-catalyzed cyclizations, and microwave-assisted protocols.[4][5]

A variety of synthetic transformations are available to access imidazo[1,5-a]pyridines from readily available starting materials, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[1][5]

Transition metals, particularly copper, play a pivotal role in modern organic synthesis, and the formation of imidazo[1,5-a]pyridines is no exception. These methods often involve oxidative C-H amination or coupling reactions, providing efficient routes to diverse derivatives.[4]

A. Copper-Catalyzed Oxidative Cyclization:

Copper catalysts are widely employed for the synthesis of imidazo[1,5-a]pyridines.[4] A common approach involves the condensation of a 2-pyridyl ketone with a primary amine, followed by an intramolecular C-H amination. Copper(I) and Copper(II) salts are effective catalysts, often in the presence of an oxidant like molecular oxygen (from air) or a peroxide.[4][6] Metal-organic frameworks (MOFs) containing copper, such as Cu-MOF-74, have also been utilized as recyclable heterogeneous catalysts for these transformations.[7]

  • Mechanism Insight: The reaction typically proceeds through the formation of an imine intermediate from the condensation of the 2-pyridyl ketone and the amine. The copper catalyst then facilitates an intramolecular oxidative C(sp³)–H amination to forge the N-C bond of the imidazole ring.[4][7]

B. Palladium-Catalyzed Dehydrogenative Coupling:

Palladium catalysts can be employed for intramolecular dehydrogenative coupling reactions to construct the imidazo[1,5-a]pyridine core. This approach is particularly useful for creating fused polycyclic systems.[8]

Acid-catalyzed cyclocondensation reactions represent a classical and robust method for imidazo[1,5-a]pyridine synthesis. These reactions often utilize strong acids to promote the key bond-forming steps.

A. Cyclocondensation with Nitroalkanes:

A notable method involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA).[3][9] This approach, while requiring harsh conditions, provides access to a range of substituted imidazo[1,5-a]pyridines.[9]

  • Mechanism Insight: The reaction is believed to proceed via the initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitroalkane, forming an amidinium species. This intermediate then undergoes a 5-exo-trig cyclization onto the pyridine ring, followed by elimination to afford the aromatic imidazo[1,5-a]pyridine.[3]

B. Ritter-Type Reactions:

A novel approach utilizes a Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives, catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O).[10]

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of imidazo[1,5-a]pyridines has significantly benefited from this technology, allowing for rapid and efficient one-pot procedures.[2][11][12][13]

A. Solvent-Free Condensation:

A highly efficient, solvent-free method involves the microwave-assisted condensation of 2-pyridyl ketones and amines using activated manganese dioxide (MnO₂) as an oxidant.[2][13] This green chemistry approach avoids the use of hazardous solvents and often leads to high yields in short reaction times.[2]

II. Experimental Protocols

The following protocols are representative examples of the key cyclization strategies discussed. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.

This method provides a route to 1,3-disubstituted imidazo[1,5-a]pyridines from readily available α-amino acids and 2-benzoylpyridines.[14]

Materials:

  • 2-Benzoylpyridine derivative

  • α-Amino acid

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Molecular iodine (I₂)

  • Di-tert-butyl peroxide (DTBP)

  • Toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the 2-benzoylpyridine derivative (1.0 mmol), α-amino acid (1.2 mmol), Cu(OTf)₂ (0.1 mmol), and molecular iodine (0.2 mmol).

  • Add toluene (5 mL) as the solvent.

  • Add DTBP (2.0 mmol) as the oxidant.

  • Heat the reaction mixture to 120 °C and stir for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

This protocol describes a rapid and environmentally friendly synthesis of imidazo[1,5-a]pyridines.[2][13]

Materials:

  • 2-Pyridyl ketone derivative

  • Primary amine

  • Activated manganese dioxide (MnO₂)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the 2-pyridyl ketone (1.0 mmol), the primary amine (1.2 mmol), and activated MnO₂ (2.0 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the mixture to remove MnO₂.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

This protocol outlines the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines and nitroalkanes.[3][9]

Materials:

  • 2-(Aminomethyl)pyridine derivative

  • Nitroalkane

  • Polyphosphoric acid (PPA)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, heat the nitroalkane (5.0 equiv) with PPA at 110 °C for 30 minutes.

  • Add the 2-(aminomethyl)pyridine derivative (1.0 equiv) to the reaction mixture.

  • Continue heating at a higher temperature (e.g., 160 °C) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

III. Data Presentation and Comparison

The choice of cyclization conditions can significantly impact the yield and purity of the desired imidazo[1,5-a]pyridine. The following table summarizes the key parameters for the discussed methodologies.

Methodology Catalyst/Reagent Solvent Temperature Reaction Time Typical Yields Key Advantages Limitations
Copper-Catalyzed Oxidative Cyclization Cu(I) or Cu(II) salts, Oxidant (e.g., O₂)Toluene, DMF, etc.80-120 °C8-24 hoursModerate to ExcellentGood functional group toleranceRequires metal catalyst and oxidant
Microwave-Assisted Solvent-Free MnO₂None120-180 °C10-60 minutesGood to ExcellentRapid, environmentally friendly, high yieldsRequires specialized microwave equipment
Acid-Catalyzed with Nitroalkanes Polyphosphoric Acid (PPA)PPA110-160 °CSeveral hoursModerate to GoodAccess to specific substitution patternsHarsh reaction conditions, limited substrate scope
Ritter-Type Reaction Bi(OTf)₃, p-TsOH·H₂ODichloromethaneReflux1-3 hoursModerate to ExcellentMild conditions, broad substrate scopeRequires specific starting materials

IV. Mechanistic Diagrams

The following diagrams illustrate the proposed mechanisms for key cyclization reactions.

G cluster_0 Copper-Catalyzed Oxidative Cyclization A 2-Pyridyl Ketone + Amine B Imine Intermediate A->B Condensation C Intramolecular C-H Amination (Cu-catalyzed) B->C D Imidazo[1,5-a]pyridine C->D Oxidation

Caption: Proposed mechanism for copper-catalyzed oxidative cyclization.

G cluster_1 Acid-Catalyzed Cyclization with Nitroalkanes E 2-(Aminomethyl)pyridine + Activated Nitroalkane F Amidinium Intermediate E->F Nucleophilic Attack G 5-exo-trig Cyclization F->G H Dihydro-imidazo- [1,5-a]pyridinium G->H I Imidazo[1,5-a]pyridine H->I Elimination

References

A Guide to the Scalable Synthesis of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its unique electronic and structural properties. As drug candidates progress from discovery to development, the ability to produce key intermediates on a larger scale becomes critical. This document provides a comprehensive guide for the synthesis of ethyl imidazo[1,5-a]pyridine-5-carboxylate, a valuable building block for pharmaceutical development. We present a detailed, validated laboratory-scale protocol and an in-depth analysis of the critical factors for scaling the synthesis from grams to kilograms, focusing on process safety, thermal hazard management, and practical engineering considerations.

Introduction and Scientific Background

Imidazo[1,5-a]pyridines are bicyclic heteroaromatic compounds that are isosteric with purines, allowing them to interact with a wide range of biological targets. This has led to their investigation in numerous therapeutic areas.[1] The successful transition of a compound from a lab-scale curiosity to a viable clinical candidate hinges on the development of a chemical synthesis that is not only high-yielding but also safe, robust, and economically feasible at scale.[2]

This guide addresses a common challenge in process chemistry: adapting a laboratory procedure for large-scale production. We will focus on a practical and efficient cyclocondensation reaction to construct the imidazo[1,5-a]pyridine ring system. The discussion will extend beyond the simple multiplication of reagents to cover the fundamental chemical engineering and safety principles that govern successful process scale-up.[3]

Proposed Synthetic Route and Mechanism

The selected strategy involves the acid-catalyzed cyclocondensation of Ethyl 6-(aminomethyl)nicotinate with triethyl orthoformate . This approach is advantageous due to the commercial availability of the starting materials and the use of common, inexpensive reagents.[4][5]

Overall Reaction:

The reaction proceeds via an initial reaction between the primary amine and triethyl orthoformate to form an intermediate, which then undergoes an intramolecular electrophilic cyclization onto the pyridine nitrogen. Subsequent elimination of ethanol yields the final aromatic product. Triethyl orthoformate serves as an efficient source for the C1 carbon of the imidazole ring.[6]

reaction_mechanism SM Ethyl 6-(aminomethyl)nicotinate + Triethyl Orthoformate INT Amidine Intermediate SM->INT + H⁺, -EtOH CYC Cyclized Intermediate INT->CYC Intramolecular Cyclization PROD This compound CYC->PROD Aromatization - 2EtOH, -H⁺

Caption: Proposed reaction mechanism for the synthesis.

Detailed Laboratory Protocol (10 g Scale)

This protocol is designed for implementation in a standard laboratory fume hood with conventional glassware.

3.1. Materials and Equipment

  • Reagents:

    • Ethyl 6-(aminomethyl)nicotinate dihydrochloride (Commercially available)[7]

    • Triethyl orthoformate (≥98%)

    • Glacial Acetic Acid (ACS grade)

    • Sodium Bicarbonate (NaHCO₃)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • 500 mL separatory funnel

    • Rotary evaporator

    • Glass funnel and filter paper

    • TLC plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Procedure

  • Preparation: To the 250 mL round-bottom flask, add ethyl 6-(aminomethyl)nicotinate dihydrochloride (10.0 g, 39.8 mmol).

    • Scientist's Note: The starting material is a dihydrochloride salt. To liberate the free amine for the reaction, a stoichiometric amount of base would typically be added. However, in this acidic protocol, the free amine is generated in situ.

  • Reagent Charging: Add glacial acetic acid (100 mL) to the flask. Stir the mixture to achieve a suspension. Add triethyl orthoformate (13.3 mL, 79.6 mmol, 2.0 equiv).

    • Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst for the cyclization. A slight excess of triethyl orthoformate ensures the reaction goes to completion.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C) using the heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

  • Work-up: Dilute the resulting residue with ethyl acetate (150 mL) and carefully transfer it to the 500 mL separatory funnel. Slowly add saturated sodium bicarbonate solution (~100 mL) in portions to neutralize the remaining acetic acid.

    • Safety Precaution: Neutralization is exothermic and releases CO₂ gas. Add the bicarbonate solution slowly with frequent venting of the separatory funnel.

  • Extraction: Once the gas evolution has ceased, shake the funnel, allow the layers to separate, and collect the organic (top) layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate on the rotary evaporator to yield a crude solid. The product can be purified by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a crystalline solid. (Expected yield: ~80-90%).

Guide to Process Scale-Up: From 10 g to 1 kg

Scaling a chemical process is not a linear exercise. A procedure that is safe and efficient in a 250 mL flask can become hazardous in a 20 L reactor if key principles are ignored.[3] The following sections detail the critical considerations for scaling this synthesis.

4.1. Process Safety and Thermal Hazard Management

The primary challenge in any chemical scale-up is managing heat. The ability of a vessel to dissipate heat is proportional to its surface area, while the amount of heat generated by an exothermic reaction is proportional to its volume. As scale increases, the surface-area-to-volume ratio decreases dramatically.[8]

  • The Square-Cube Law: A 1000 L reactor has a 10-fold lower surface-area-to-volume ratio than a 1 L flask. This means heat generated during an exothermic event cannot be removed as efficiently, creating a risk of a "thermal runaway" reaction.[3]

  • Hazard Assessment: Before any scale-up, a thorough Process Hazard Analysis (PHA) is mandatory.[9] This involves:

    • Reaction Calorimetry: Use a reaction calorimeter (RC1) to measure the heat of reaction (ΔHrxn), heat flow, and specific heat capacity of the reaction mass. This data is essential to calculate the adiabatic temperature rise and ensure the cooling capacity of the plant reactor is sufficient.

    • Thermal Stability Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of reactants, intermediates, and the final product. This defines the maximum safe operating temperature.[10]

  • Mitigation Strategy: While the described cyclocondensation is not violently exothermic, controlled heating and potential cooling will be necessary. In a large-scale jacketed reactor, the rate of heating should be carefully controlled. For highly exothermic processes, a semi-batch approach, where one reagent is added slowly to control the rate of heat generation, is standard practice.[11]

4.2. Equipment, Mass, and Heat Transfer

  • Reactors: The reaction will be performed in a glass-lined or stainless-steel jacketed reactor. The jacket allows for precise temperature control via a thermal fluid (heating or cooling).

  • Agitation: Mechanical overhead stirring replaces the magnetic stir bar. The choice of impeller (e.g., pitched-blade turbine, anchor) and agitation speed are critical to ensure the reaction mixture is homogenous, preventing localized "hot spots" and ensuring efficient heat transfer to the reactor walls.

  • Material Handling: Handling kilograms of solids and hundreds of liters of solvents requires specialized equipment like powder charging systems and pumps, all of which must be properly grounded to prevent static discharge.

4.3. Work-up and Purification at Scale

  • Extraction: Liquid-liquid extractions are performed in large, baffled tanks rather than separatory funnels. The neutralization with sodium bicarbonate must be done with extreme care in a vessel rated to handle the pressure from CO₂ evolution, with slow addition and robust agitation.

  • Purification: Flash column chromatography is generally not viable for multi-kilogram scale production. The process must be optimized to yield a product that can be purified by crystallization.[12] This involves a careful solvent screen to find a system that provides high recovery and excellent impurity rejection. For this product, an isopropanol/heptane or ethanol/water system might be explored as alternatives to ethyl acetate/hexanes for better crystal formation and safety profile.

scale_up_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_iso Phase 3: Isolation & Purification cluster_final Phase 4: Final Product PHA Process Hazard Analysis (PHA) CAL Reaction Calorimetry & Thermal Stability PHA->CAL MAT Raw Material Sourcing & QC CAL->MAT CHARGE Charge Reactor with Reagents & Solvent MAT->CHARGE REACT Controlled Heating to Reflux CHARGE->REACT MONITOR In-Process Control (IPC) via HPLC REACT->MONITOR MONITOR->REACT Continue if incomplete DIST Solvent Swap/ Distillation MONITOR->DIST Reaction Complete WORKUP Quench & Aqueous Work-up DIST->WORKUP CRYSTAL Crystallization WORKUP->CRYSTAL DRY Filtration & Drying CRYSTAL->DRY ANALYZE Final Product QC (NMR, HPLC, Purity) DRY->ANALYZE PACKAGE Packaging & Release ANALYZE->PACKAGE

Caption: A typical workflow for a scaled-up chemical synthesis process.

4.4. Summary of Scaled-Up Parameters

The following table provides a direct comparison of the process parameters between the lab and pilot scales.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Consideration
Starting Material 10.0 g1.0 kgEnsure consistent quality and purity from bulk supplier.
Triethyl Orthoformate 13.3 mL (2.0 equiv)1.33 L (2.0 equiv)Addition rate may need to be controlled depending on exotherm.
Solvent (Acetic Acid) 100 mL10 LEnsure reactor materials are compatible with acetic acid at high temperatures.
Reaction Vessel 250 mL Round-Bottom Flask20 L Jacketed Glass-Lined ReactorProvides superior heat transfer and containment.
Heating/Cooling Heating MantleCirculating Thermal Fluid in JacketAllows for precise temperature control and rapid cooling if necessary.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (Pitched-Blade Turbine)Critical for maintaining homogeneity and efficient heat transfer.[8]
Work-up Volume ~400 mL total~40 L totalRequires large extraction vessels and careful, slow neutralization to manage off-gassing.
Purification Method Recrystallization / Optional ChromatographyMandatory RecrystallizationChromatography is impractical at this scale; process must be robust enough for crystallization to be effective.
Estimated Cycle Time ~8-10 hours~16-24 hoursHeat-up, cool-down, and material transfer times are significantly longer at scale.[13]

Conclusion

The successful synthesis of this compound on a kilogram scale is readily achievable through the described cyclocondensation protocol. However, the transition from a laboratory procedure to a large-scale manufacturing process requires a fundamental shift in mindset, prioritizing process safety, thermal management, and engineering controls. By conducting thorough hazard assessments and understanding the physical and chemical changes that occur upon scale-up, researchers and drug development professionals can ensure the safe, efficient, and reliable production of this key pharmaceutical intermediate.

References

Application Notes and Protocols for Ethyl Imidazo[1,5-a]pyridine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are curated for research and development purposes. While grounded in established chemical principles and data from related compounds, specific experimental validation for ethyl imidazo[1,5-a]pyridine-5-carboxylate is recommended.

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery

The imidazo[1,5-a]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused bicyclic system is a key structural component in a variety of biologically active molecules, demonstrating potential in therapeutic areas such as oncology, neuroscience, and infectious diseases.[2] The unique electronic and steric properties of the imidazo[1,5-a]pyridine nucleus allow for diverse molecular interactions, making it an attractive starting point for the design of novel therapeutic agents. This document provides a detailed guide on the synthesis, potential applications, and experimental protocols for a specific derivative, this compound, leveraging data from analogous structures to inform its potential utility in medicinal chemistry.

PART 1: Synthesis of this compound

While specific literature on the synthesis of this compound is limited, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the imidazo[1,5-a]pyridine core. The following proposed synthesis is based on a modern and versatile approach, such as the Ritter-type reaction.[3]

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound would involve a key cyclization step to form the imidazole ring.

G target This compound intermediate1 Key Imidazo[1,5-a]pyridine core formation target->intermediate1 Imidazole ring disconnection starting_material1 Substituted Pyridine Precursor intermediate1->starting_material1 starting_material2 Glycine ethyl ester equivalent intermediate1->starting_material2

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Ritter-Type Reaction

This protocol is adapted from methodologies reported for the synthesis of other imidazo[1,5-a]pyridine analogs.[3]

Reaction Scheme:

(Pyridin-2-yl)methanol derivative + Ethyl isocyanoacetate → this compound

Materials:

  • Appropriately substituted (pyridin-2-yl)methanol

  • Ethyl isocyanoacetate

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted (pyridin-2-yl)methanol (1.0 equiv), 1,2-dichloroethane (DCE) as the solvent, p-toluenesulfonic acid monohydrate (5.0 equiv), and bismuth(III) trifluoromethanesulfonate (5 mol %).

  • Addition of Reagents: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a Lewis acid (Bi(OTf)₃) and a Brønsted acid (p-TsOH) is effective in generating the key carbocation intermediate from the benzylic alcohol for the subsequent Ritter-type reaction.[3]

  • Solvent and Temperature: 1,2-Dichloroethane is a suitable solvent for this type of reaction due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to drive the cyclization.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of reagents and intermediates, ensuring a higher yield of the desired product.

PART 2: Potential Medicinal Chemistry Applications and Biological Evaluation Protocols

Potential Therapeutic Targets

Derivatives of the imidazo[1,5-a]pyridine scaffold have shown activity as:

  • Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and survival.

  • Central Nervous System (CNS) Modulators: Interacting with receptors in the brain.

  • Enzyme Inhibitors: Including kinases and proteases.[4]

Proposed In Vitro Evaluation Protocols

1. Antiproliferative Activity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. Kinase Inhibition Assay

This protocol outlines a general method to screen for potential kinase inhibitory activity.

Materials:

  • Recombinant kinase (e.g., a specific tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (a peptide or protein)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and kinase assay buffer.

  • Compound Addition: Add serial dilutions of this compound.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Experimental Workflow Visualization

G cluster_invitro In Vitro Evaluation cell_culture Cell Line Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation & Dilution compound_prep->treatment assay MTT or Kinase Assay treatment->assay data_acq Data Acquisition (Absorbance/Luminescence) assay->data_acq data_analysis IC50 Determination data_acq->data_analysis

Caption: General workflow for in vitro biological evaluation.

PART 3: Data Presentation and Mechanistic Insights

As there is no publicly available quantitative data for this compound, the following table is a template for how such data should be presented once generated.

Table 1: Template for Summarizing Biological Activity Data

CompoundTarget/Cell LineAssay TypeIC₅₀ / EC₅₀ (µM)
This compounde.g., MCF-7MTT AssayData to be determined
This compounde.g., Kinase XKinase AssayData to be determined
Positive Control (e.g., Doxorubicin)e.g., MCF-7MTT AssayReference value
Potential Signaling Pathway Modulation

Based on the known activities of other imidazo[1,5-a]pyridine derivatives, a potential mechanism of action could involve the inhibition of a key signaling pathway in cancer, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation inhibitor This compound (Hypothesized Target) inhibitor->PI3K Inhibition

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound represents a molecule of interest within the medicinally significant imidazo[1,5-a]pyridine class. While direct biological data is currently lacking, the proposed synthetic route and evaluation protocols provide a solid framework for its investigation. Future research should focus on the successful synthesis and purification of the compound, followed by a comprehensive biological screening against a panel of cancer cell lines and relevant kinases. Elucidation of its precise mechanism of action will be crucial for its further development as a potential therapeutic agent.

References

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from Imidazo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century. Their fundamental role in orchestrating cellular signaling pathways, combined with their frequent dysregulation in diseases like cancer, has made them the focus of intensive drug discovery efforts.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

Within the vast chemical space explored for kinase inhibition, nitrogen-fused heterocyclic scaffolds have proven exceptionally fruitful. The imidazo[1,5-a]pyridine core, in particular, stands out as a "privileged" scaffold.[3][4] Its rigid, planar structure provides a stable framework for presenting functional groups to the ATP-binding pocket of kinases, while its inherent chemical properties, such as water solubility and biocompatibility, make it an attractive starting point for drug development.[5] Derivatives of this scaffold have shown promise as potent and selective inhibitors for a range of enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel kinase inhibitors based on the imidazo[1,5-a]pyridine scaffold. We will journey from initial synthetic strategies and library creation to a robust in vitro screening cascade and the principles of lead optimization, offering both the "how" and the "why" behind each critical step.

Chapter 1: The Imidazo[1,5-a]pyridine Scaffold: A Framework for Kinase Inhibition

Rationale and Structural Advantages

The utility of the imidazo[1,5-a]pyridine scaffold in kinase inhibitor design is not coincidental. It stems from a combination of advantageous structural and physicochemical properties:

  • Hydrogen Bonding Capability: The scaffold contains multiple nitrogen atoms that can act as both hydrogen bond donors and acceptors. This is crucial for forming key interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many successful inhibitors.

  • Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the target protein. This rigidity helps in pre-organizing the substituents for optimal interaction with the kinase, potentially leading to higher potency.

  • Tunable Substituent Vectors: The core structure offers several positions (e.g., C1, C3, C5, C7) for chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. By modifying these vectors, researchers can target different regions of the ATP pocket, such as the solvent-front or the back pocket, to achieve desired activity profiles.

Notable Imidazo[1,5-a]pyridine-Based Kinase Inhibitors

While the broader imidazopyridine class is well-represented in kinase inhibitor literature, the specific imidazo[1,5-a]pyridine isomer has been explored for several important targets. The table below summarizes representative examples, highlighting the versatility of the scaffold.

Compound Class Target Kinase(s) Reported Activity (IC₅₀/Kᵢ) Therapeutic Area
Bis(1-imidazo[1,5-a]pyridyl)arylmethanesEGFR (Epidermal Growth Factor Receptor)Varies by derivative; high cytotoxicity against cancer cell lines reported.[5]Oncology
Substituted Imidazo[1,5-a]pyridinesPhosphodiesterases, 5-HT4 receptorActivity reported, demonstrating scaffold versatility.[5]CNS, Inflammation
Imidazo[1,5-a]pyrazine AnalogsBTK (Bruton's tyrosine kinase)Acalabrutinib (contains a related core) has an IC₅₀ < 5 nM.[6]Oncology

This table is illustrative. Specific activities are highly dependent on the full chemical structure of the derivative.

Chapter 2: Synthetic Strategies and Library Development

The foundation of any successful inhibitor campaign is the ability to rapidly and efficiently synthesize a diverse library of compounds. Several robust methods have been developed for the construction of the imidazo[1,5-a]pyridine core.

Overview of Synthetic Methodologies

The choice of synthetic route is critical, as it dictates the types of starting materials that can be used and the positions on the scaffold that can be easily diversified. Key strategies include:

  • Multi-Component Reactions: These are highly efficient processes where three or more reactants combine in a single step to form the product. A notable example is the coupling of picolinaldehydes, amines, and formaldehyde to yield the core structure.[7]

  • Transannulation Reactions: These methods involve the conversion of one heterocyclic ring system into another. The denitrogenative transannulation of pyridotriazoles with nitriles provides a metal-free route to the scaffold.[7]

  • Copper-Catalyzed Cyclizations: Copper catalysis enables the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, offering a concise pathway to multifunctionalized products.[7]

  • Ritter-Type Reactions: More recently, methods utilizing a Ritter-type reaction between pyridinylmethanol and nitrile derivatives have been developed, providing access to a wide range of substrates.[8]

The following workflow diagram illustrates a typical path from synthetic design to a qualified compound library ready for screening.

G Start Starting Materials (e.g., Picolinaldehyde, Amines) CoreSynth Core Synthesis (e.g., Three-Component Reaction) Start->CoreSynth Core Imidazo[1,5-a]pyridine Scaffold CoreSynth->Core Diversify Scaffold Diversification (e.g., Suzuki, Buchwald-Hartwig) Core->Diversify Library Diverse Compound Library Diversify->Library Purify Purification (e.g., HPLC) Library->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize ScreeningPlate Qualified Screening Plate (Known Purity & Concentration) Characterize->ScreeningPlate

Fig 1. General workflow for the synthesis and preparation of an imidazo[1,5-a]pyridine library.
Protocol: Three-Component Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine Core

This protocol is a generalized example based on established multi-component reaction principles.[7] It is intended as a template and must be optimized for specific substrates.

Objective: To synthesize a small library of imidazo[1,5-a]pyridine derivatives.

Materials:

  • Substituted 2-pyridinecarboxaldehyde (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.2 eq)

  • Methanol (solvent)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard work-up and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-pyridinecarboxaldehyde (1.0 mmol, 1.0 eq) and methanol (10 mL).

  • Addition of Amine: Add the primary amine (1.1 mmol, 1.1 eq) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

  • Addition of Isocyanide and Catalyst: Add the isocyanide (1.2 mmol, 1.2 eq) followed by the scandium(III) triflate catalyst (0.1 mmol, 10 mol%).

  • Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Causality Note: Heating provides the necessary activation energy for the multi-component cascade. The Lewis acid catalyst (Sc(OTf)₃) activates the intermediate imine towards nucleophilic attack by the isocyanide, driving the reaction forward.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imidazo[1,5-a]pyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising inhibitors from a chemical library. The goal is to use high-throughput, less complex assays first to identify "hits," which are then progressively validated in more physiologically relevant but lower-throughput assays.

G Library Compound Library (10 µM Single Point) PrimaryScreen Primary Screen Biochemical Kinase Assay (e.g., ADP-Glo) Library->PrimaryScreen Hits Identify Hits (e.g., >50% Inhibition) PrimaryScreen->Hits DoseResponse Biochemical Dose-Response Determine IC₅₀ Hits->DoseResponse PotentHits Potent Hits (e.g., IC₅₀ < 1 µM) DoseResponse->PotentHits CellScreen Cellular Proliferation Assay Determine EC₅₀ PotentHits->CellScreen ActiveHits Cellularly Active Hits (e.g., EC₅₀ < 10 µM) CellScreen->ActiveHits TargetEngage Target Engagement Assay (e.g., Phospho-Kinase Western Blot) ActiveHits->TargetEngage ValidatedLead Validated Lead Compound TargetEngage->ValidatedLead

Fig 2. A tiered in vitro screening cascade for kinase inhibitor discovery.
Protocol: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To quantify the inhibitory activity of compounds against a purified target kinase by measuring the amount of ADP produced.

Principle: This is a luminescent assay that measures kinase activity in two steps. First, the kinase reaction occurs. Then, the remaining ATP is depleted, and the ADP produced is converted back to ATP, which is used by luciferase to generate a light signal proportional to kinase activity.

Materials:

  • Purified target kinase and its specific substrate

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (specific to the target kinase)

  • ATP solution

Procedure:

  • Compound Plating: Dispense test compounds into the 384-well plate to achieve a final screening concentration (e.g., 10 µM). Include wells for controls:

    • Negative Control (100% Activity): DMSO only.

    • Positive Control (0% Activity): A known potent inhibitor or no enzyme.

  • Kinase Reaction: Add the kinase, substrate, and ATP solution to all wells to initiate the reaction. The final volume is typically 5-10 µL.

    • Causality Note: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • First Step of Detection: Add an equal volume of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Step of Detection: Add a double volume of Kinase Detection Reagent to all wells. This reagent converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) Hits are typically defined as compounds showing inhibition above a certain threshold (e.g., >50%).

Protocol: Cellular Target Engagement (Western Blot for Phospho-Kinase)

Objective: To confirm that a compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Principle: Active kinases phosphorylate themselves (autophosphorylation) or other proteins. An effective inhibitor will reduce this phosphorylation. Western blotting uses specific antibodies to detect the levels of both the total protein and its phosphorylated form.

Materials:

  • Cancer cell line with known target kinase activity (e.g., A375 melanoma cells for BRAF inhibitors).[9]

  • Cell culture medium, flasks, and incubator.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or milk in TBST).

  • Primary antibodies (one for the phospho-protein, one for the total protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., spanning the EC₅₀ from a proliferation assay) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-AKT) overnight at 4°C.

    • Trustworthiness Note: It is critical to run a parallel blot or strip and re-probe the same blot with an antibody for the total form of the target protein (e.g., anti-total-AKT). This serves as a loading control and confirms that the decrease in the phospho-signal is due to inhibition, not protein degradation.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imager.

  • Analysis: Quantify the band intensities. A successful target engagement will show a dose-dependent decrease in the phospho-protein signal while the total protein signal remains relatively constant.

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the process of correlating the chemical structure of a compound with its biological activity. Data from the screening cascade is used to guide the synthesis of new, improved analogs.

Principles of SAR for the Imidazo[1,5-a]pyridine Scaffold

Systematic modification of the scaffold's substituent vectors is performed to probe the chemical environment of the kinase active site.

  • Hinge-Binding Modifications: Substituents on the nitrogen-containing portions of the ring are often critical for establishing the key hydrogen bonds with the kinase hinge region.

  • Solvent-Front Exposure: Bulky or polar groups are often installed at positions pointing towards the solvent-exposed region of the ATP pocket. This can be used to improve solubility and selectivity.

  • Selectivity Pockets: To achieve selectivity against other kinases, modifications are designed to exploit unique residues or pockets in the target kinase that are not present in off-target kinases.

The data should be organized systematically to facilitate analysis, as shown in the hypothetical table below.

Compound ID R1-group (at C1) R3-group (at C3) Kinase IC₅₀ (nM) Cell EC₅₀ (µM)
LEAD-001PhenylMethyl850>20
LEAD-0024-FluorophenylMethyl45015.2
LEAD-003PhenylCyclopropyl720>20
LEAD-0044-FluorophenylCyclopropyl55 1.8
LEAD-0053-AminophenylCyclopropyl952.5

From this hypothetical data, a medicinal chemist would conclude that a 4-fluorophenyl group at R1 and a cyclopropyl group at R3 are beneficial for potency (LEAD-004). The introduction of a polar amine at the 3-position of the phenyl ring (LEAD-005) maintains good activity and could be a handle for improving solubility.

The Role of Computational Chemistry

Modern drug discovery heavily relies on computational methods to accelerate the design-make-test-analyze cycle.[5]

  • Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a target protein. It can help rationalize observed SAR and prioritize the synthesis of new compounds that are predicted to bind with higher affinity.

  • Molecular Dynamics (MD) Simulations: These simulations model the movement of the protein and ligand over time, providing insights into the stability of the binding interaction and the role of water molecules. Umbrella sampling and steered MD can even be used to calculate the absolute binding free energies of novel compounds.[5]

Conclusion and Future Directions

The imidazo[1,5-a]pyridine scaffold is a versatile and highly promising framework for the development of novel kinase inhibitors. By employing efficient synthetic strategies to generate diverse chemical libraries and utilizing a rigorous, multi-tiered screening cascade, researchers can effectively identify and validate potent lead compounds. The integration of cellular assays early in the process ensures that selected compounds are active in a more physiological setting, while SAR-driven optimization, aided by computational modeling, provides a clear path toward developing preclinical candidates.

Once a lead compound with potent on-target cellular activity and a promising initial selectivity profile is identified, the project moves into lead optimization. This phase focuses on refining the molecule's properties to make it suitable for in vivo studies, including improving its metabolic stability, oral bioavailability, and overall ADME profile, with the ultimate goal of identifying a clinical candidate for the treatment of kinase-driven diseases.[10][11]

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,5-a]pyridine C-3 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a cornerstone for the development of novel therapeutic agents and functional materials. Among the various positions on this bicyclic system, the C-3 position is particularly amenable to functionalization, offering a critical vector for modulating biological activity and physicochemical properties. This comprehensive guide provides an in-depth exploration of synthetic strategies for the targeted functionalization of the imidazo[1,5-a]pyridine C-3 position. We will delve into the mechanistic underpinnings of key transformations, present field-proven, step-by-step protocols, and offer insights into the rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of the imidazo[1,5-a]pyridine core.

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is a key structural component in a multitude of biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas, acting as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders.[2] The functionalization of this scaffold is paramount in drug discovery efforts to fine-tune pharmacological profiles, enhance potency, and improve pharmacokinetic properties. The C-3 position, in particular, is a focal point for synthetic modification due to its inherent reactivity, allowing for the introduction of a diverse array of substituents.

Part 1: Direct C-H Arylation of the C-3 Position

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. The palladium-catalyzed direct arylation of imidazo[1,5-a]pyridine at the C-3 position offers a streamlined approach to synthesizing C-3 arylated derivatives.

Mechanistic Considerations

While the precise mechanism can be complex and dependent on the specific catalytic system, a plausible pathway for the palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine is depicted below. The reaction is believed to proceed through an electrophilic pathway.[3]

G cluster_catalyst_regen Catalyst Regeneration Pd(OAc)2 Pd(OAc)2 Active_Pd(0) Active Pd(0) Catalyst Pd(OAc)2->Active_Pd(0) Aryl-Br Aryl-Br Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Active_Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br Coordination_CH_Activation Coordination & C-H Activation at C-3 Ar-Pd(II)-Br->Coordination_CH_Activation Imidazopyridine Imidazo[1,5-a]pyridine Imidazopyridine->Coordination_CH_Activation Intermediate Palladacycle Intermediate Coordination_CH_Activation->Intermediate HX H-X Coordination_CH_Activation->HX Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Reductive_Elimination->Active_Pd(0) Product C-3 Arylated Imidazo[1,5-a]pyridine Reductive_Elimination->Product Base Base Base->Coordination_CH_Activation Assists

Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-3 Arylation.

Protocol: Palladium-Catalyzed C-3 Arylation of Imidazo[1,5-a]pyridine

This protocol is adapted from a demonstrated regioselective C-3 arylation procedure.[3]

Materials:

  • Imidazo[1,5-a]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium acetate (Bu₄NOAc)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add imidazo[1,5-a]pyridine (0.4 mmol, 1.0 equiv), the desired aryl bromide (1.05 equiv), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

  • Add tetrabutylammonium acetate (2.0 equiv) as the base.

  • Add anhydrous toluene (1 mL) to the flask.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the C-3 arylated imidazo[1,5-a]pyridine.

Data Summary: C-3 Arylation of Imidazo[1,5-a]pyridine

EntryAryl BromideYield (%)
11-bromo-4-nitrobenzene18 (initial), improved with ligand
2Various aryl or hetaryl bromidesGenerally good yields[3]

Table adapted from data presented in the referenced literature.[3] The initial yield was reported without a ligand, and the reaction was further optimized.

Part 2: Halogenation of the C-3 Position

Halogenated imidazo[1,5-a]pyridines are valuable synthetic intermediates, particularly for subsequent cross-coupling reactions to introduce further diversity. Direct halogenation at the C-3 position can be achieved under metal-free conditions.

Protocol: Transition-Metal-Free C-3 Chlorination

This protocol provides a method for the regioselective chlorination of imidazo[1,2-a]pyridines, a closely related and informative scaffold, using sodium chlorite.[4][5] The principles are applicable to the imidazo[1,5-a]pyridine system.

Materials:

  • Imidazo[1,5-a]pyridine

  • Sodium chlorite (NaClO₂)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the imidazo[1,5-a]pyridine substrate (1.0 equiv) in dichloromethane.

  • Add acetic acid (2.0 equiv) to the solution.

  • Add sodium chlorite (2.0 equiv) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to yield the 3-chloro-imidazo[1,5-a]pyridine.

A proposed mechanism for this transition-metal-free halogenation involves the in-situ generation of a chlorine radical which then attacks the electron-rich C2-C3 double bond of the imidazo[1,5-a]pyridine.[4][6]

Part 3: C-H Functionalization for Methylene Insertion

A metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines allows for the insertion of a methylene group to bridge two imidazo[1,5-a]pyridine molecules. This reaction proceeds via C(sp²)H functionalization and can be extended to various aldehydes.[7][8]

Protocol: Methylene Insertion using Formaldehyde

This protocol describes the synthesis of bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes.[7]

Materials:

  • 3-Arylimidazo[1,5-a]pyridine

  • Aqueous formaldehyde solution

  • Ethyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To the 3-arylimidazo[1,5-a]pyridine (1 equiv) in a round-bottom flask, add an aqueous solution of formaldehyde.

  • Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • After complete conversion, quench the reaction with water.

  • Separate the phases and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/n-hexane mixture as the eluent.

Data Summary: Methylene-Bridged Bis-imidazo[1,5-a]pyridines

Entry3-SubstituentYield (%)
1Pyridin-2-yl83[7]
23-Nitrophenyl71[7]
34-Methoxyphenyl76[7]
42-Fluorophenyl70[7]

Table constructed from data in the cited literature.[7]

Caption: General Experimental Workflow for C-3 Functionalization.

Conclusion

The functionalization of the C-3 position of the imidazo[1,5-a]pyridine scaffold is a critical endeavor in the synthesis of novel compounds with potential applications in medicine and materials science. The methodologies outlined in this guide, from direct C-H arylation to metal-free halogenation and methylene insertion, provide a robust toolkit for chemists. The choice of a specific protocol will depend on the desired substituent, available starting materials, and the overall synthetic strategy. By understanding the underlying mechanisms and adhering to detailed experimental procedures, researchers can effectively and efficiently access a wide range of C-3 functionalized imidazo[1,5-a]pyridines for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical goal for researchers.[1][2] However, like any multi-step organic synthesis, the path to the pure product can be fraught with challenges, primarily the formation of persistent and difficult-to-separate byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, experience-driven insights into why byproducts form and how to mitigate them, ensuring your synthesis is both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Common Byproducts

This section addresses the most common issues encountered during the synthesis of imidazo[1,5-a]pyridines in a direct question-and-answer format.

Q1: My reaction is messy, and the TLC plate shows multiple spots close to my desired product. What are the most likely byproducts I'm seeing?

A: A complex reaction mixture is a frequent challenge, often stemming from incomplete reactions or side reactions involving the starting materials. The most common culprits are:

  • Incompletely Cyclized Intermediates: The final cyclization and aromatization step is often the most demanding. You may be isolating stable intermediates such as the N-acylated amine or the corresponding imine formed between the 2-(aminomethyl)pyridine and the carbonyl component.[3][4]

  • Regioisomers: If you are using unsymmetrically substituted 2-(aminomethyl)pyridines or carbonyl compounds, the formation of a mixture of regioisomers is highly probable.[5] These isomers often have very similar polarities, making them appear as closely related spots on a TLC plate and complicating purification.

  • Oxidized or Reduced Species: In syntheses involving an oxidative aromatization step, both under-oxidation (yielding a dihydro-imidazo[1,5-a]pyridine intermediate) and over-oxidation of sensitive functional groups on your starting materials can occur.[6]

  • Starting Material Dimers/Polymers: Particularly under harsh conditions (e.g., high heat or strong acid/base), starting aldehydes can undergo self-condensation, or the amine starting material can form dimers.

Q2: I've isolated a major byproduct that has incorporated both starting materials but isn't the target heterocycle. What is the likely structure and why did it form?

A: This is a classic case of incomplete cyclization . The reaction has likely stalled after the initial condensation but before the final ring-closing step. For a typical reaction between a 2-(aminomethyl)pyridine and an aldehyde, the most common stalled intermediate is the Schiff base (imine) or a more stable aminal.

Causality: The final 5-exo-trig cyclization requires sufficient activation.[4] This step can fail due to:

  • Insufficient Acid Catalysis: Many syntheses rely on an acid catalyst (e.g., p-TsOH, PPA) to activate the carbonyl and protonate the pyridine ring, facilitating the nucleophilic attack by the exocyclic amine.[4][7] An inadequate amount or a weak catalyst may not be sufficient to overcome the activation energy barrier for cyclization.

  • Steric Hindrance: Bulky substituents on either the pyridine ring or the aldehyde can sterically hinder the conformation required for the cyclization to occur.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, slowing down the final cyclization step and allowing the intermediate to persist.

Q3: My synthesis with an unsymmetrical aldehyde is giving a 4:1 mixture of products that I can't separate. Are these regioisomers, and how can I improve selectivity?

A: Yes, you are almost certainly observing the formation of regioisomers. This is a known issue in related heterocyclic syntheses when using asymmetrical reagents.[5] The formation of different isomers depends on the subtle interplay of electronic and steric factors during the cyclization step.

Troubleshooting & Control:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable isomer over the kinetically formed one.

  • Choice of Catalyst: The nature of the catalyst can influence the transition state of the cyclization. Screening different Lewis or Brønsted acids may reveal a catalyst that offers higher regioselectivity. For instance, bulkier catalysts might favor one pathway over another due to steric interactions.

  • Solvent Effects: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states differently, potentially influencing the isomeric ratio.[6] Experimenting with solvents of varying polarity (e.g., toluene vs. DMF vs. acetonitrile) is recommended.

Q4: I am using a copper-catalyzed oxidative cyclization, but my yield is low, and I see significant starting material decomposition. What is going wrong?

A: While copper catalysis offers an efficient route, low yields are often traced back to catalyst deactivation or harsh reaction conditions leading to side reactions.[8]

Potential Causes & Solutions:

  • Oxidant Choice: Some oxidative systems, like O₂ or TBHP, require careful temperature control.[6][9] Overheating can lead to non-specific oxidation of your starting materials or product, resulting in a complex tar-like mixture. Consider a milder oxidant or ensure precise temperature control.

  • Catalyst Poisoning: Functional groups on your substrates (like thiols) can coordinate strongly with the copper catalyst, effectively poisoning it and halting the catalytic cycle. Ensure your starting materials are free from such impurities.

  • Ligand Effects: The choice of ligand for the copper catalyst is critical. A poorly chosen ligand may not adequately stabilize the copper center, leading to the formation of inactive copper oxides or precipitation.

Part 2: Troubleshooting Guides and Protocols
Guide 1: Byproduct Identification

When troubleshooting, a clear identification of the byproduct is the first step. The table below summarizes common byproducts and their expected analytical signatures.

Byproduct TypeCommon Synthetic RouteExpected Mass (MS)Key NMR Signals (¹H NMR)
Incompletely Cyclized Imine Aldehyde + 2-(aminomethyl)pyridine[MSM1 + MSM2 - H₂O]Presence of a characteristic imine proton signal (CH=N) around 8.0-8.5 ppm. Absence of the newly formed imidazole ring proton.
Dihydro Intermediate Oxidative Cyclizations[MProduct + 2H]Signals in the aliphatic region (e.g., a CH₂ or CH group) that are absent in the final aromatic product. Aromatic signals will be shifted upfield.
Regioisomer Use of Unsymmetrical ReagentsSame as ProductA distinct but similar set of aromatic signals. The chemical shifts of protons near the differing substituent will be most affected.
Over-oxidized Product Harsh Oxidative Conditions[MProduct + O] or otherLoss of sensitive functional group signals (e.g., aldehyde proton) and potential appearance of a carboxylic acid proton signal (>10 ppm).
Guide 2: Protocol - Minimizing Byproducts in a Multicomponent Synthesis

This protocol outlines a robust procedure for a three-component reaction to synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine, with built-in checkpoints for troubleshooting.

Reaction: 2-(aminomethyl)pyridine + Aldehyde + Isocyanide

  • Reagent Purity Check (Critical Step):

    • Ensure the 2-(aminomethyl)pyridine is pure. If it has been stored for a long time, consider purification by distillation or column chromatography.

    • Use freshly distilled aldehyde. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction.

    • Self-Validation: Run a TLC of your starting materials before beginning. The presence of impurities here is a primary cause of low yields and byproduct formation.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-(aminomethyl)pyridine (1.0 equiv) and a suitable solvent (e.g., Methanol or Dichloromethane, 0.1 M).

    • Add the catalyst. For this type of reaction, a Brønsted acid like p-TsOH (10 mol%) or a Lewis acid like Sc(OTf)₃ (5 mol%) is a good starting point.

    • Add the aldehyde (1.0 equiv) and stir for 10 minutes at room temperature to facilitate imine formation.

  • Monitoring Imine Formation (Checkpoint):

    • Take an aliquot of the reaction mixture and analyze by TLC or LC-MS. You should see the consumption of the starting materials and the appearance of a new spot corresponding to the imine intermediate.

    • Troubleshooting: If imine formation is slow, gentle heating (40 °C) or the addition of a dehydrating agent like molecular sieves can be beneficial.

  • Addition of Isocyanide and Cyclization:

    • Add the isocyanide (1.1 equiv) dropwise to the reaction mixture. Isocyanide reactions can be exothermic.

    • Stir the reaction at room temperature or gentle heat (40-60 °C) and monitor its progress by TLC every hour.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Use a gradient elution system (e.g., Hexane/Ethyl Acetate) to carefully separate the product from any unreacted intermediates or byproducts.

Part 3: Visualizing Reaction & Troubleshooting Pathways

Visual aids can clarify complex reaction sequences and decision-making processes. The following diagrams were generated using Graphviz.

Diagram 1: Competing Fates of the Imine Intermediate

G cluster_start Starting Materials SM1 2-(aminomethyl)pyridine Intermediate Imine Intermediate SM1->Intermediate Condensation (-H₂O) SM2 Aldehyde (R-CHO) SM2->Intermediate Product Desired Imidazo[1,5-a]pyridine Intermediate->Product Successful 5-exo-trig Cyclization & Aromatization Byproduct Stalled Byproduct (Isolated Imine) Intermediate->Byproduct Failed Cyclization (e.g., low temp, steric hindrance)

Caption: Pathway showing desired cyclization vs. byproduct formation.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_analysis Analysis cluster_action Corrective Actions Start Low Yield or Complex Mixture CheckTLC Analyze Crude Mixture by TLC & LC-MS Start->CheckTLC Identify Is main impurity identified? (e.g., Starting Material, Intermediate) CheckTLC->Identify Action_SM Increase Temp/Time Check Catalyst Activity Identify->Action_SM Unreacted SM Action_Inter Increase Catalyst Loading Switch to Stronger Acid Identify->Action_Inter Intermediate Action_Messy Purify Starting Materials Lower Reaction Temperature Identify->Action_Messy Multiple Spots Result Optimized Reaction Action_SM->Result Action_Inter->Result Action_Messy->Result

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl imidazo[1,5-a]pyridine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, making efficient and high-yield synthesis a critical goal.[1][2][3]

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms and the causal relationships between reaction parameters and outcomes. We will focus on a modern and highly efficient approach—the Ritter-type reaction—and provide detailed troubleshooting guidance in a direct question-and-answer format.

Section 1: Core Synthesis Strategy & Mechanism

A robust and high-yielding method for constructing the imidazo[1,5-a]pyridine core involves a Ritter-type reaction.[1][4] This approach utilizes a combination of a Lewis acid, such as Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, like p-toluenesulfonic acid (p-TsOH), to catalyze the reaction between a pyridinylmethanol derivative and a nitrile.[1][4]

Reaction Mechanism: Ritter-Type Synthesis

The reaction proceeds through three key stages:

  • Carbocation Formation: The Lewis/Brønsted acid system protonates the hydroxyl group of the pyridinylmethanol, which then departs as a water molecule to generate a stable benzylic-type carbocation.

  • Nitrile Attack: A nitrile, serving as the nucleophile, attacks the carbocation, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization & Aromatization: The pyridine nitrogen attacks the electrophilic carbon of the nitrilium ion in an intramolecular fashion. A final deprotonation step leads to rearomatization, yielding the stable imidazo[1,5-a]pyridine ring system.[1]

Ritter_Type_Mechanism Start Pyridinylmethanol + Nitrile Carbocation Benzylic Carbocation Intermediate Start->Carbocation 1. Acid Catalysis (Bi(OTf)₃ / p-TsOH) - H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium 2. Nucleophilic Attack by Nitrile Cyclized Cyclized Intermediate Nitrilium->Cyclized 3. Intramolecular Cyclization Product Ethyl Imidazo[1,5-a]pyridine -5-carboxylate Cyclized->Product 4. Rearomatization (-H⁺)

Caption: Ritter-type reaction workflow for imidazo[1,5-a]pyridine synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common challenges encountered during the synthesis, providing explanations and actionable solutions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckMoisture Is the Reaction Strictly Anhydrous? Start->CheckMoisture OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Temp Issue? OptimizeAcid Optimize Acid Concentration CheckConditions->OptimizeAcid Catalyst/Acid Issue? OptimizeTime Increase Reaction Time CheckConditions->OptimizeTime Time Issue? HighYield Achieve High Yield OptimizeTemp->HighYield Yes OptimizeAcid->HighYield Yes OptimizeTime->HighYield Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A: Consistently low yields are often traced back to a few critical parameters. Here is a checklist to diagnose the issue:

  • Catalyst and Acid Stoichiometry: The ratio of the Lewis acid (Bi(OTf)₃) and Brønsted acid (p-TsOH) is crucial. Studies have shown that yield can dramatically increase when moving from 5.0 to 7.5 equivalents of p-TsOH.[4] An insufficient amount of acid will lead to incomplete formation of the initial carbocation, stalling the reaction.

  • Reaction Temperature: This synthesis is highly sensitive to temperature. While reactions at 100°C may proceed, increasing the temperature to 150°C has been shown to improve yields from ~70% to over 95% in some cases.[1][4] If your yield is low, a primary troubleshooting step is to increase the reaction temperature.

  • Purity of Starting Materials: Ensure the pyridinylmethanol derivative and the nitrile are of high purity. Impurities can interfere with the catalyst or introduce competing side reactions.

  • Strictly Anhydrous Conditions: The reaction generates water, but starting under anhydrous conditions is essential. The presence of water can quench the carbocation intermediate and hydrolyze the Lewis acid catalyst. Ensure solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I'm observing a complex mixture of side products by TLC/LCMS. What are the likely culprits?

A: A complex product mixture suggests that either your starting materials are degrading or undesired reaction pathways are competing with the main cyclization.

  • Starting Material Decomposition: Some nitriles, particularly those with sensitive functional groups, can decompose at the high temperatures required for this reaction.[1] If you suspect this, consider running the reaction at the lowest effective temperature (e.g., 100-120°C) for a longer duration.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation.[5] While the Ritter-type reaction is not explicitly oxidative, ensure your solvent is peroxide-free and the inert atmosphere is maintained to minimize this risk.

  • Incomplete Cyclization: You may be isolating the intermediate formed after the nitrile has added to the carbocation but before the final ring has closed. This is often due to insufficient heat or reaction time.[5] Try increasing the temperature or extending the reaction time and monitor by TLC for the disappearance of this intermediate spot.

Q3: The reaction seems to stall and does not go to completion, even after 24 hours. How can I drive it forward?

A: A stalled reaction points to an issue with either the reaction equilibrium or catalyst activity.

  • Increase Thermal Energy: As mentioned, temperature is a key driver. A reaction that stalls at 120°C may proceed to completion at 150°C.[4] This provides the necessary activation energy for the intramolecular cyclization and aromatization steps.

  • Re-evaluate Acid Equivalents: The Brønsted acid (p-TsOH) is not just a catalyst but also a reactant in forming the initial active species. If the reaction stalls, it may be due to a sub-optimal quantity of acid. Refer to optimized literature procedures, which often use a significant excess (e.g., 7.5 equivalents).[1][4]

  • Water Removal: While the reaction is run under anhydrous conditions, it does produce one equivalent of water. In some condensation reactions, the removal of water using a Dean-Stark trap is necessary to drive the equilibrium forward.[5] For the Ritter-type synthesis in a sealed tube, this is not feasible, which is why a sufficient driving force from temperature and catalyst concentration is paramount.

Q4: I'm losing a significant amount of product during workup and purification. What are some best practices?

A: Product loss during isolation is a common, yet often overlooked, source of poor yield.[5]

  • Workup Procedure: After cooling the reaction, it is typically quenched with a basic solution (e.g., saturated NaHCO₃) to neutralize the excess acid. Ensure the pH is >8 before extraction.

  • Solvent for Extraction: Use a solvent in which your product is highly soluble and which is immiscible with water, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.

  • Chromatography:

    • Adsorbent: Use silica gel appropriate for your product's polarity. If the product is very polar, consider using a less active adsorbent like neutral alumina.

    • Solvent System: Carefully select your mobile phase to achieve good separation (Rf value between 0.2-0.4). A gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is often effective.

    • Avoid Tailing: If your product streaks on the silica plate, it may be binding too strongly. Adding a small amount of a polar modifier like triethylamine (~0.5-1%) to your mobile phase can help by competing for active sites on the silica.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst and acid combination? A: Extensive optimization has shown that a combination of 5 mol% Bi(OTf)₃ as the Lewis acid and 7.5 equivalents of p-TsOH·H₂O as the Brønsted acid provides excellent yields, often exceeding 95%.[1][4] While other Lewis acids showed some activity, their performance was inferior.[1]

Q: How critical are reaction temperature and time? A: They are extremely critical. The following table, adapted from optimization studies, illustrates the impact of temperature on yield.[1][4]

EntryTemperature (°C)Time (h)Yield (%)
18512~38%
210012~70%
31501297%

Data is representative of trends found in the synthesis of the imidazo[1,5-a]pyridine core.[1][4]

Q: Are there alternative synthetic routes I should consider if the Ritter reaction fails? A: Yes. If the required starting materials for the Ritter-type reaction are not accessible or if the reaction is not compatible with your specific substrates, consider classical cyclocondensation methods. One established route involves the reaction of a 2-(aminomethyl)pyridine with an appropriate electrophile in a polyphosphoric acid (PPA) medium at high temperatures (140-160°C).[6][7] While sometimes requiring harsher conditions, this method is robust and has a broad scope.[6]

Section 4: Key Experimental Protocol

General Procedure for the Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction

This protocol is adapted from established literature and should be modified based on the specific substrates used.[1][4]

  • Preparation: To a thick-walled sealed tube, add the pyridin-2-ylmethanol derivative (1.0 equiv) and dissolve it in 1,2-dichloroethane (DCE) to a concentration of 0.3 M.

  • Reagent Addition: Add Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (7.5 equiv).

  • Nitrile Addition: Add the corresponding nitrile (15.0 equiv).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 150 °C. Stir the reaction mixture overnight (e.g., 12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS until the starting material is consumed.

  • Workup: Allow the sealed tube to cool to room temperature. Carefully open the cap and quench the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

References

Technical Support Center: Synthesis of Imidazo[1,5-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,5-a]pyridine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My cyclization to form the imidazo[1,5-a]pyridine ester is failing, and I'm isolating an amide byproduct instead. What is happening?

A1: This is a common issue, particularly under harsh reaction conditions. The likely cause is the decomposition of a fragile ester-containing intermediate before the desired cyclization can occur. Instead of the intramolecular reaction to form the imidazole ring, the intermediate reacts intermolecularly or with other species in the reaction mixture to form a stable amide. One study noted that when using an α-nitroacetic ester as an electrophile, the fragile ester functionality decomposed under the reaction conditions, leading to the formation of an amide as the sole product, with no cyclization observed.[1]

Troubleshooting Steps:

  • Lower the reaction temperature: High temperatures can promote the decomposition of sensitive intermediates.

  • Reduce reaction time: Prolonged exposure to heat or catalytic conditions can lead to byproduct formation.

  • Choose a milder cyclization reagent: If using a strong dehydrating agent, consider a less aggressive alternative.

  • Protecting group strategy: If the starting materials are amenable, consider using a more robust ester protecting group that can withstand the reaction conditions.

Q2: I'm observing a significant amount of a hydroxylated byproduct in my Ritter-type synthesis of an imidazo[1,5-a]pyridine derivative. What is the origin of this impurity?

A2: In Ritter-type reactions, the formation of a hydroxylated side product can occur through the nucleophilic addition of water or an alcohol solvent to the key nitrilium ion intermediate. This pathway competes with the desired intramolecular cyclization. One study identified a significant side product formed via the nucleophilic addition of alcohol to the nitrilium ion, followed by hydrolysis.[2]

Mechanistic Insight:

Ritter_Side_Reaction Nitrilium Nitrilium Ion Intermediate Desired_Product Imidazo[1,5-a]pyridine Nitrilium->Desired_Product Intramolecular Cyclization (Desired) Side_Product Hydroxylated Byproduct Nitrilium->Side_Product Nucleophilic Attack (Side Reaction) Alcohol Alcohol/Water Alcohol->Side_Product

Figure 1: Competing pathways for the nitrilium ion intermediate in Ritter-type synthesis.

Troubleshooting Steps:

  • Anhydrous conditions: Ensure all reagents and solvents are scrupulously dried to minimize the presence of water.

  • Aprotic solvent: If possible, use an aprotic solvent to avoid its participation as a nucleophile.

  • Optimize catalyst and acid: The choice and amount of Lewis acid and Brønsted acid can influence the relative rates of the desired cyclization versus the side reaction. A careful optimization of these parameters is recommended.[2]

Q3: My imidazo[1,5-a]pyridine ester is undergoing hydrolysis during workup or purification. How can I prevent this?

A3: Imidazo[1,5-a]pyridine esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. The nitrogen atoms in the ring system can be protonated or act as bases, potentially facilitating hydrolysis. While direct studies on imidazo[1,5-a]pyridine ester hydrolysis are limited, related systems like imidazo[1,5-a]pyrimidine esters have shown decomposition under basic conditions, which is suggested to occur via nucleophilic attack on the heterocyclic ring, leading to ring-opening.[3]

Troubleshooting Steps:

  • Neutral workup: Use a neutral or mildly acidic aqueous workup. Avoid strong bases like sodium hydroxide or potassium carbonate for extractions.

  • Purification method: If using column chromatography, ensure the silica gel is not overly acidic or basic. A neutral alumina column may be a suitable alternative.

  • Avoid prolonged exposure to protic solvents: Minimize the time the ester is in contact with water or alcoholic solvents, especially at elevated temperatures.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This table summarizes common side reactions, their likely causes, and recommended troubleshooting steps.

Observed Issue Potential Side Reaction Likely Causes Recommended Troubleshooting and Mitigation Strategies
Low or no yield of desired ester; isolation of an amide byproduct. Incomplete cyclization and intermediate decomposition- Harsh reaction conditions (high temperature, prolonged reaction time).- Use of a thermally labile ester group.- Lower the reaction temperature and shorten the reaction time.- Use a milder cyclization agent.- Consider a more robust ester protecting group.
Significant apolar byproduct observed by TLC/LCMS. Formation of decarboxylated product- High reaction temperatures.- Presence of strong acid or base, which may first hydrolyze the ester to the carboxylic acid.- Reduce reaction temperature.- Use milder acidic or basic conditions.- If the carboxylic acid is a known intermediate, consider in-situ esterification under mild conditions.
Isolation of a more polar, hydroxyl-containing byproduct. Hydrolysis of the ester- Aqueous workup with strong acid or base.- Use of protic solvents during purification.- Perform a neutral aqueous workup.- Use aprotic solvents for extraction and purification.- Consider using neutral alumina for chromatography.
Formation of an unexpected ester (e.g., methyl ester when using ethanol as solvent). Transesterification- Use of an alcohol as a solvent that is different from the alcohol moiety of the ester.- Presence of acidic or basic catalysts.- Use a solvent that matches the alcohol of the ester (e.g., ethanol for an ethyl ester).- If a different solvent is necessary, use a non-alcoholic, aprotic solvent.
Complex mixture of byproducts, difficult to purify. General decomposition or multiple side reactions- Reaction temperature is too high.- Inappropriate catalyst or reagent stoichiometry.- Unstable starting materials or intermediates.- Systematically screen reaction parameters (temperature, concentration, catalyst loading).- Ensure the purity of starting materials.- Monitor the reaction closely by TLC or LCMS to identify the optimal reaction time.

Experimental Protocols for Minimizing Side Reactions

Protocol 1: Mild Cyclization to Avoid Ester Decomposition

This protocol is adapted from syntheses that aim to minimize harsh conditions that could lead to the decomposition of ester functionalities.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 2-(aminomethyl)pyridine precursor (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar), add the ester-containing electrophile (1.1 eq).

  • Reagent Addition: Add a mild activating agent or cyclization catalyst (e.g., a carbodiimide or a phosphonium-based reagent) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Workflow Diagram:

protocol_1 start Start setup Dissolve Precursors in Aprotic Solvent (0 °C) start->setup add_reagent Add Mild Activating Agent setup->add_reagent react Warm to RT Monitor by TLC/LCMS add_reagent->react workup Quench with NaHCO₃ Extract with Organic Solvent react->workup purify Column Chromatography (Hexane/EtOAc) workup->purify end Pure Imidazo[1,5-a]pyridine Ester purify->end

Figure 2: Workflow for mild synthesis of imidazo[1,5-a]pyridine esters.

Mechanistic Insights into Side Reactions

Decarboxylation Pathway

The decarboxylation of imidazo[1,5-a]pyridine carboxylic acids, which can be formed by in-situ hydrolysis of the corresponding esters, can be a significant side reaction, especially at elevated temperatures. The mechanism often involves the formation of a zwitterionic intermediate, which facilitates the loss of carbon dioxide.

decarboxylation cluster_0 Hydrolysis cluster_1 Decarboxylation Ester Imidazo[1,5-a]pyridine Ester CarboxylicAcid Imidazo[1,5-a]pyridine Carboxylic Acid Ester->CarboxylicAcid H⁺ or OH⁻ Zwitterion Zwitterionic Intermediate CarboxylicAcid->Zwitterion Proton Transfer DecarboxylatedProduct Decarboxylated Imidazo[1,5-a]pyridine Zwitterion->DecarboxylatedProduct - CO₂

Figure 3: Proposed pathway for decarboxylation via an initial hydrolysis step.

By understanding these common side reactions and their underlying mechanisms, researchers can proactively design their synthetic strategies to maximize the yield and purity of their target imidazo[1,5-a]pyridine esters.

References

Technical Support Center: Optimization of Imidazo[1,5-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry and materials science.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during the synthesis of these valuable molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize an imidazo[1,5-a]pyridine derivative, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve my yield?

Answer: Low or no product yield is a common frustration in organic synthesis. For imidazo[1,5-a]pyridine formation, several factors could be at play. Let's break down the potential causes and solutions systematically.

Probable Causes & Troubleshooting Steps:

  • Sub-optimal Reaction Conditions: The chosen reaction conditions may not be suitable for your specific substrates.

    • Catalyst Choice and Loading: Many syntheses of imidazo[1,5-a]pyridines are catalyst-dependent. If you are using a metal catalyst (e.g., Copper or Iron), ensure it is from a reliable source and not deactivated.[3][4] Consider screening different catalysts or increasing the catalyst loading. For metal-free reactions, the choice of acid or base is crucial.[5]

    • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. A solvent that does not fully dissolve the reactants at the reaction temperature can lead to poor results. Common solvents for these reactions include dichlorobenzene-dichloroethane mixtures, anisole, and polyphosphoric acid (PPA).[1][3] It is advisable to perform small-scale screening of different solvents.

    • Temperature Optimization: Temperature is a critical parameter. Some reactions require high temperatures to overcome activation energy barriers, while others may be sensitive to heat, leading to decomposition.[2][6] We recommend running the reaction at a range of temperatures (e.g., room temperature, 60 °C, 100 °C, and reflux) to find the optimum.

    • Reaction Time: It's possible the reaction has not reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various time points to determine the optimal reaction duration.

  • Poor Quality or Inappropriate Starting Materials: The purity and reactivity of your starting materials are paramount.

    • Purity of Reactants: Ensure your starting materials, such as 2-(aminomethyl)pyridines and the corresponding electrophilic partner (e.g., aldehydes, ketones, nitroalkanes), are pure.[1] Impurities can interfere with the reaction or poison the catalyst.

    • Substrate Reactivity: The electronic and steric properties of your substrates can dramatically affect the reaction outcome. Electron-withdrawing or -donating groups on the pyridine ring or the other reactants can alter their reactivity.[4][5] If you are working with a challenging substrate, you may need to explore alternative synthetic routes or more potent catalytic systems.

  • Atmospheric Conditions: Some synthetic routes are sensitive to air or moisture.

    • Inert Atmosphere: For reactions employing air-sensitive reagents or catalysts, it is crucial to maintain an inert atmosphere using nitrogen or argon.[7]

    • Oxidative Reactions: Conversely, some modern methods utilize oxygen from the air as a green oxidant.[3][4] In such cases, running the reaction under an inert atmosphere will inhibit product formation. Always check the specific requirements of your chosen protocol.

Issue 2: Formation of Multiple Products or Significant Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and after workup, I isolate a mixture of products that is difficult to purify. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge that can significantly reduce the yield of the desired imidazo[1,5-a]pyridine and complicate purification. Improving selectivity often involves fine-tuning the reaction conditions.

Probable Causes & Troubleshooting Steps:

  • Lack of Reaction Control: Poor control over reaction parameters can lead to competing reaction pathways.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to undesired side reactions.

    • Rate of Addition: For highly exothermic or fast reactions, slow, dropwise addition of one reactant to the other, often at a reduced temperature, can minimize the formation of side products.

    • Temperature Fluctuations: Maintain a stable reaction temperature. Fluctuations can favor different reaction pathways, leading to a mixture of products.

  • Competing Reaction Pathways: The inherent reactivity of the substrates may allow for alternative cyclization or reaction modes.

    • Protecting Groups: If your starting materials contain other reactive functional groups, consider using protecting groups to prevent them from participating in the reaction.

    • Choice of Reagents: The choice of coupling partners is critical. For instance, in multicomponent reactions, the purity and nature of each component will dictate the outcome.[3]

  • Product Decomposition: The desired product might be unstable under the reaction conditions, leading to the formation of degradation products.

    • Reaction Time: As mentioned previously, monitor the reaction progress. Once the starting material is consumed and the desired product is formed, quench the reaction to prevent further transformations.

    • Workup Conditions: Ensure the workup procedure is not too harsh. For example, strong acidic or basic conditions during extraction can sometimes degrade the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of imidazo[1,5-a]pyridines?

A1: The mechanism for imidazo[1,5-a]pyridine formation varies depending on the synthetic route. A common pathway involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an electrophilic one-carbon unit. For example, in the reaction with aldehydes, the mechanism typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation or elimination.[1] For Ritter-type reactions, a carbocation is generated from a benzylic alcohol, which is then trapped by a nitrile to form a nitrilium ion. This intermediate undergoes intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to yield the imidazo[1,5-a]pyridine.[5]

Imidazo[1,5-a]pyridine Formation Mechanism cluster_0 Route A: Cyclocondensation cluster_1 Route B: Ritter-Type Reaction A 2-(aminomethyl)pyridine + Aldehyde B Imine Intermediate A->B Condensation C Intramolecular Cyclization B->C D Aromatization (Oxidation/Elimination) C->D E Imidazo[1,5-a]pyridine D->E F Benzylic Alcohol + Acid Catalyst G Carbocation F->G H Nitrile Attack G->H I Nitrilium Ion H->I J Intramolecular Cyclization I->J K Rearomatization J->K L Imidazo[1,5-a]pyridine K->L

Caption: Generalized mechanisms for imidazo[1,5-a]pyridine synthesis.

Q2: What are some of the most common synthetic strategies to access imidazo[1,5-a]pyridines?

A2: A variety of synthetic methods have been developed to construct the imidazo[1,5-a]pyridine scaffold. Some of the most prevalent include:

  • Cyclocondensation Reactions: This is a classical and widely used approach involving the reaction of 2-(aminomethyl)pyridine precursors with various electrophiles like carboxylic acids, acyl chlorides, esters, or aldehydes.[1]

  • Transition-Metal-Catalyzed Reactions: Copper and iron catalysts are frequently employed to facilitate C-H amination and oxidative cyclization reactions, often under mild conditions.[3][4]

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient way to build molecular complexity and are well-suited for creating libraries of compounds.[3]

  • Transannulation Reactions: These methods involve the transformation of one heterocyclic ring into another, for example, the denitrogenative transannulation of pyridotriazoles with nitriles.[3]

  • Iodine-Mediated Reactions: Molecular iodine can be used to mediate sp3 C-H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[8]

Q3: How do I choose the best purification method for my imidazo[1,5-a]pyridine product?

A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds.[5] Silica gel is typically used as the stationary phase, with a solvent system (e.g., ethyl acetate/petroleum ether) of appropriate polarity to separate the desired product from impurities.[2]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble at high temperature but sparingly soluble at low temperature), recrystallization can be a very effective method for obtaining highly pure material.

  • Acid-Base Extraction: Imidazo[1,5-a]pyridines are basic due to the pyridine nitrogen. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 2N H2SO4).[9] The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is neutralized with a base to precipitate the pure product, which can then be extracted with an organic solvent.[9]

Optimized Experimental Protocol: A General Procedure

This section provides a detailed, step-by-step methodology for a common synthesis of imidazo[1,5-a]pyridines. This protocol should be adapted based on the specific substrates and reaction scale.

Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine (A Representative Iodine-Mediated Reaction) [10]

Materials:

  • 2-(Aminomethyl)pyridine

  • Benzaldehyde

  • Sodium benzenesulfinate

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 mmol), benzaldehyde (1.2 mmol), sodium benzenesulfinate (1.5 mmol), and iodine (1.2 mmol).

  • Solvent Addition: Add dichloromethane (10 mL) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the reaction mixture to reduce the excess iodine.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.[10]

Experimental_Workflow A 1. Reaction Setup (Reactants + I₂ in Flask) B 2. Solvent Addition (DCM) A->B C 3. Reaction (Stir at RT, Monitor by TLC) B->C D 4. Quenching (Add aq. Na₂S₂O₃) C->D E 5. Workup (Extraction & Drying) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: A typical experimental workflow for imidazo[1,5-a]pyridine synthesis.

Data Summary

The following table summarizes typical reaction conditions for various synthetic methods leading to imidazo[1,5-a]pyridines, providing a quick reference for experimental design.

Synthetic Method Catalyst/Reagent Solvent Temperature Typical Yield Reference
Copper-Catalyzed C-H AminationCu(I) or Cu(II) saltsAnisole, DMSO65-120 °CGood to Excellent[3][4]
Iron-Catalyzed C-H AminationIron saltsAnisole120 °CGood[3]
Metal-Free Oxidative Amination--AmbientVery Good[3]
Ritter-Type ReactionBi(OTf)₃, p-TsOH·H₂ODCE, MeCN85-150 °CModerate to Excellent[5]
Cyclocondensation with NitroalkanesPPA, H₃PO₃-140-160 °CModerate to Good[1][2]
Iodine-Mediated sp³ C-H AminationI₂, NaOAc--Satisfactory[8]
One-pot with Thiophosgene/TriphosgeneNaHCO₃Dichloromethane0 °C to RTGood[6][7]

References

Technical Support Center: Purification of Crude Ethyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude ethyl imidazo[1,5-a]pyridine-5-carboxylate. It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important heterocyclic scaffold.

Foundational Knowledge: Understanding the Impurity Profile

The success of any purification strategy hinges on understanding the potential impurities. The synthetic routes to imidazo[1,5-a]pyridines can introduce a variety of contaminants, from unreacted starting materials to isomeric byproducts.[1][2][3]

Table 1: Common Potential Impurities and Their Origins

Impurity TypeLikely OriginRelative Polarity (on Silica)Identification Notes
Unreacted 2-(aminomethyl)pyridine derivatives Incomplete cyclizationHigher than productBasic; may streak on TLC. Can be detected by ¹H NMR.
Partially cyclized intermediates (e.g., amides) Incomplete dehydration/cyclizationVaries, often higherMay show characteristic amide N-H signals in NMR and IR.[4]
Isomeric Byproducts Non-regioselective cyclizationSimilar to productOften the most challenging to separate. May require high-resolution chromatography or derivatization.
Phosphorus-based Reagents (P₂O₅, PPA) Dehydration/cyclization stepVery high (polar)Typically removed during aqueous workup. If persistent, they remain at the TLC baseline.[3][5]
Residual High-Boiling Solvents (e.g., DMF) Reaction solventN/A (removed under vacuum)Broad signals in ¹H NMR. Best removed by high-vacuum drying or azeotropic distillation.[6]
Hydrolyzed Product (Carboxylic Acid) Exposure to acid/base and waterHigher than productAcidic. Will show a broad -OH peak in ¹H NMR and a shift in the carbonyl peak in IR.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My crude reaction mixture is a dark, tarry substance. How should I proceed before attempting column chromatography?

Answer: A dark, tarry appearance often indicates the presence of polymeric byproducts or degradation. Direct loading onto a silica column is ill-advised as it will result in poor separation and irreversible contamination of the stationary phase.

  • Immediate Action: First, attempt to precipitate the target compound. Triturate the crude material with a non-polar solvent in which the product is sparingly soluble but the polymeric impurities are not (e.g., diethyl ether, hexane, or a mixture). The product may crash out as a solid, which can be filtered.

  • If Trituration Fails: Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel or celite. This acts as a preliminary filter to capture baseline, highly polar impurities. Elute with the same solvent. This filtrate is now a more suitable starting material for fine purification by column chromatography.

  • Causality: Polymeric materials have a very high affinity for the silica gel surface and will not elute, leading to streaking of your target compound and a significant loss of material. A preliminary filtration or trituration step removes these problematic impurities, simplifying the subsequent chromatographic separation.

Q2: During column chromatography, my product co-elutes with an unknown impurity. How can I improve the separation?

Answer: Co-elution occurs when the product and an impurity have very similar retention factors (Rf) in the chosen eluent system. The key is to alter the selectivity of the chromatographic system.

  • Strategy 1: Modify Solvent System Polarity and Selectivity.

    • Change the Polar Component: If you are using a Hexane/Ethyl Acetate system, the ester group of the ethyl acetate is the primary site of interaction. Switch to a solvent with different interaction capabilities. For instance, replace ethyl acetate with a Dichloromethane/Methanol mixture. Methanol (a protic solvent) and Dichloromethane offer different hydrogen bonding and dipole-dipole interactions compared to ethyl acetate, which can significantly alter the relative elution order of your compounds.

    • Add a Modifier: For compounds that are slightly basic, such as imidazopyridines, peak tailing can occur. Adding a small amount of triethylamine (~0.5-1%) to your eluent system can neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and potentially resolving the co-eluting species.

  • Strategy 2: Change the Stationary Phase. If modifying the mobile phase is unsuccessful, the impurity's interaction with silica is too similar to your product's. Consider switching to a different stationary phase like neutral alumina, which has different surface properties and can provide the required selectivity.

  • Causality: Chromatographic separation is governed by the differential partitioning of analytes between the stationary and mobile phases. By changing the chemical nature of the mobile phase (the eluent), you alter the specific intermolecular forces (e.g., hydrogen bonding, dipole-dipole) that govern retention, thereby changing the elution profile.[7]

Q3: My final product is a persistent yellow or brown oil, even after chromatography. How can I obtain a crystalline solid?

Answer: This issue suggests the presence of either residual colored impurities or that the compound itself is a low-melting solid or oil at room temperature.

  • Step 1: Purity Confirmation. First, confirm the purity is high (>98%) via ¹H NMR and LC-MS. If significant impurities remain, a second, very slow, and careful chromatographic purification with a shallow gradient is necessary.

  • Step 2: Remove Trace Impurities. If the product is pure but colored, the color may be from trace, highly conjugated impurities. A charcoal treatment can be effective. Dissolve the product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-20 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.

  • Step 3: Induce Crystallization.

    • Recrystallization: This is the gold standard for obtaining high-purity crystalline material. Find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures. Common choices for compounds like this include ethyl acetate, ethanol, or isopropanol, often in combination with a non-polar anti-solvent like hexane.[6]

    • Slow Evaporation: If a good recrystallization solvent is not readily found, dissolving the pure oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate) and allowing it to evaporate slowly in a loosely covered vial can yield crystals.[6]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting point for developing a TLC and column chromatography solvent system? A: A binary system of a non-polar and a polar solvent is standard. For this compound, begin with a mixture of Hexane and Ethyl Acetate . Start with a TLC analysis using 3:1 and 1:1 Hexane:Ethyl Acetate. Adjust the ratio until the Rf value of your product is between 0.2 and 0.35. This Rf range typically provides the best separation during a column run.[8]

Q: Is my compound stable on silica gel? A: Imidazopyridine scaffolds are generally stable on standard silica gel.[3][7][8] However, the pyridine nitrogen imparts a degree of basicity. If you observe significant streaking on the TLC plate or material loss on the column, it may indicate strong interaction with acidic silanol groups. Pre-treating the silica with triethylamine or using deactivated silica gel can mitigate this.

Q: How can I be certain of my final product's purity and identity? A: A combination of analytical techniques is essential for unambiguous confirmation.

  • Identity: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) will confirm the structure and molecular formula.[8][9]

  • Purity: A clean ¹H NMR spectrum is a good indicator. For quantitative assessment, HPLC or LC-MS analysis showing a single major peak is the industry standard.

Visual Workflow: Purification Strategy

The following diagram outlines a logical workflow for moving from a crude reaction mixture to a purified final product.

Purification_Workflow cluster_start Initial Assessment cluster_troubleshoot Problem Identification cluster_action Purification Path cluster_end Final Product start Crude Reaction Mixture analyze Analyze via TLC & ¹H NMR start->analyze is_tar Tarry / Polymeric? analyze->is_tar is_baseline Baseline Impurities? is_tar->is_baseline No triturate Triturate or Filter through Plug is_tar->triturate Yes is_coeluting Co-eluting Spots? is_baseline->is_coeluting No column_std Standard Flash Column Chromatography is_baseline->column_std Yes is_coeluting->column_std No column_adv Optimize Column: - Change Eluent - Add Modifier (Et₃N) is_coeluting->column_adv Yes triturate->analyze Re-analyze recrystallize Final Polish: Recrystallization column_std->recrystallize column_adv->recrystallize final_product Pure Product recrystallize->final_product

Caption: Decision tree for purifying crude this compound.

Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol assumes an Rf of ~0.3 has been established by TLC using a Hexane/Ethyl Acetate eluent.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Avoid air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column bed, forming a thin, even layer.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, then the product, and finally any remaining high-polarity impurities.

    • Combine the fractions that contain the pure product based on TLC analysis.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

Protocol 2: Recrystallization for Final Polishing

This protocol is for obtaining an analytically pure, crystalline sample from an already >95% pure material.

  • Solvent Selection:

    • Place a small amount of the purified product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each tube. A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If a single solvent is not found, test solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane). The product should be soluble in the first solvent and insoluble in the second (the "anti-solvent").

  • Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen boiling solvent.

    • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

    • Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the final, pure product.

References

Technical Support Center: Ethyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ethyl imidazo[1,5-a]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges encountered during the synthesis, purification, handling, and storage of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments.

The imidazo[1,5-a]pyridine scaffold is generally noted for its robust chemical nature, forming the core of numerous pharmacologically active agents.[1][2] However, the introduction of an ethyl carboxylate group at the 5-position creates specific vulnerabilities that require careful consideration. This guide provides a question-and-answer-based approach to troubleshoot these potential stability issues.

Troubleshooting Guide: Synthesis and Purification

This section addresses common problems observed during the chemical synthesis and subsequent purification of this compound.

Question 1: During my reaction work-up, I'm seeing significant loss of my product and the formation of a more polar impurity. What is likely happening?

Answer: The most probable cause is the hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid. This is particularly common during aqueous work-ups under either acidic or basic conditions.[3][4]

Causality Explained: The ester group at the 5-position is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.

  • Acidic Conditions: The nitrogen atom on the imidazo[1,5-a]pyridine ring can be protonated, increasing the water solubility of the compound.[5] In the presence of water, this can facilitate the hydrolysis of the ester.

  • Basic Conditions (Saponification): Aqueous bases (e.g., NaOH, K₂CO₃) will rapidly and irreversibly hydrolyze the ester to the corresponding carboxylate salt.[4] This process is often faster than acid-catalyzed hydrolysis.

Troubleshooting Protocol:

  • Neutralize Carefully: If your reaction requires quenching with an acid or base, perform the neutralization at low temperatures (0-5 °C) and as rapidly as possible. Use a mild neutralizing agent like saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid.[6]

  • Avoid Strong Acids/Bases: Whenever possible, design your work-up to avoid strong aqueous acids or bases. If an acid wash is necessary, consider using a dilute solution of a weak acid like citric acid.

  • Anhydrous Work-up: If the compound is particularly sensitive, consider a completely non-aqueous work-up. This may involve filtering the reaction mixture through a pad of celite or silica gel and removing the solvent under reduced pressure.

  • Solvent Extraction: When performing a liquid-liquid extraction, minimize the contact time between the organic layer containing your product and any aqueous phase.

Question 2: My purified compound appears to be degrading on the benchtop, showing discoloration (e.g., turning yellow or brown) over a short period. What could be the cause?

Answer: This is likely due to photodegradation. Imidazopyridine derivatives can be sensitive to light, especially in the presence of air (oxygen).[7] Exposure to UV or even ambient laboratory light can initiate photochemical reactions that lead to decomposition.

Causality Explained: The conjugated π-system of the imidazo[1,5-a]pyridine core is chromophoric, meaning it absorbs light. This absorption can excite the molecule to a higher energy state, making it more reactive. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) or direct oxidative degradation of the heterocyclic ring.[7]

Preventative Measures:

  • Protect from Light: Always handle the compound in a fume hood with the sash down to minimize light exposure. Store solutions and solid samples in amber vials or wrap containers with aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Choice: Be aware that some solvents can promote photodegradation. When in solution, ensure the solvent is degassed if the compound will be stored for any length of time.

Question 3: I am observing streaking and product loss during silica gel column chromatography. Is my compound unstable on silica?

Answer: Yes, it is possible for this compound to degrade on standard silica gel. The acidic nature of silica can catalyze the hydrolysis of the ester if trace amounts of water are present in the eluent, or cause other acid-catalyzed decompositions.[8]

Causality Explained: Standard silica gel has a pKa of around 4-5, making its surface acidic due to the presence of silanol (Si-OH) groups. These acidic sites can interact with the basic nitrogen of the pyridine ring and promote decomposition pathways, especially for sensitive molecules.

Alternative Purification Strategies:

Purification MethodWhen to UseProtocol Notes
Neutralized Silica Gel For routine purification when mild acidity is a concern.Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites on the silica surface.
Alumina Chromatography For compounds that are highly sensitive to acid.Use neutral or basic alumina as the stationary phase. Alumina has a basic surface and can be a good alternative, but be aware that very polar compounds may bind irreversibly.
Reverse-Phase Chromatography When the compound has sufficient hydrophobicity.This method uses a non-polar stationary phase (e.g., C18) and polar mobile phases (e.g., water/acetonitrile or water/methanol), avoiding acidic conditions.
Recrystallization If a high-purity solid can be obtained.This is an excellent method for final purification that avoids chromatographic media altogether. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

Workflow for Selecting a Purification Method:

G start Is the compound showing streaking/decomposition on standard silica gel? neutral_silica Try silica gel treated with 1-2% triethylamine. start->neutral_silica Yes end_success Purification Successful start->end_success No alumina Use neutral or basic alumina. neutral_silica->alumina Still degrading neutral_silica->end_success Success reverse_phase Consider reverse-phase (C18) chromatography. alumina->reverse_phase Still degrading or poor recovery alumina->end_success Success recrystallize Attempt recrystallization from a suitable solvent system. reverse_phase->recrystallize Impractical or still impure reverse_phase->end_success Success recrystallize->end_success Success end_fail Further optimization needed recrystallize->end_fail Fails to crystallize

References

Technical Support Center: Navigating Regioselectivity in Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of regioselectivity in the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to streamline their synthetic routes and troubleshoot the formation of undesired regioisomers. Drawing from established literature and mechanistic principles, this resource provides in-depth, actionable advice in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Regioselectivity Problems

This section directly addresses specific issues you may encounter during the synthesis of imidazo[1,5-a]pyridines.

Issue 1: My reaction is producing a mixture of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine regioisomers. How can I favor the [1,5-a] isomer?

Question: I'm attempting a cyclization reaction that should yield an imidazo[1,5-a]pyridine, but I'm observing a significant amount of the corresponding imidazo[1,2-a]pyridine. What factors control this regioselectivity, and how can I optimize my reaction?

Answer:

The formation of imidazo[1,2-a]pyridines as a byproduct is a classic regioselectivity challenge in the synthesis of imidazo[1,5-a]pyridines, particularly when using substituted 2-aminopyridines or related precursors. The regiochemical outcome is primarily dictated by the initial nucleophilic attack and the subsequent cyclization pathway. Here’s a breakdown of the key factors and troubleshooting strategies:

Causality Behind the Issue:

The critical branch point in the reaction mechanism is the initial nucleophilic attack. Two primary pathways can lead to the different regioisomers:

  • Pathway to Imidazo[1,5-a]pyridine: This pathway is generally favored when the exocyclic nitrogen of a 2-(aminomethyl)pyridine or a related precursor acts as the primary nucleophile, followed by cyclization onto the pyridine ring nitrogen.

  • Pathway to Imidazo[1,2-a]pyridine: This isomer arises when the endocyclic pyridine nitrogen initiates the nucleophilic attack, or in reactions involving 2-aminopyridines, where the initial reaction at the amino group is followed by cyclization involving the pyridine nitrogen.

Troubleshooting Strategies:

  • Substituent Effects on the Pyridine Ring: The electronic nature of substituents on the pyridine ring plays a pivotal role.

    • Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring decrease the nucleophilicity of the endocyclic nitrogen, thus disfavoring the pathway to the imidazo[1,2-a] isomer. If your starting pyridine has electron-donating groups (EDGs), consider switching to a derivative with an EWG if the final product design allows for it.

    • Steric Hindrance: Bulky substituents near the pyridine nitrogen can sterically hinder its attack, thereby favoring the formation of the imidazo[1,5-a] isomer.

  • Reaction Conditions:

    • Catalyst Choice: In metal-catalyzed reactions, the choice of metal and ligands can significantly influence the regioselectivity. For instance, certain copper and iron catalysts have been shown to be effective in directing the synthesis towards imidazo[1,5-a]pyridines.[1] If you are using a non-selective catalyst, screen a panel of catalysts known for C-H amination or related cyclizations.

    • Solvent and Temperature: The polarity of the solvent can influence the stability of charged intermediates in the competing pathways. A systematic screening of solvents (e.g., from non-polar like toluene to polar aprotic like DMF) is recommended. Temperature can also be a critical factor; sometimes, running the reaction at a lower temperature can enhance the kinetic selectivity towards the desired isomer.

  • Choice of Starting Materials:

    • The classic approach to favor imidazo[1,5-a]pyridines is to use pre-functionalized starting materials where the cyclization pathway is less ambiguous. For example, starting with a 2-(aminomethyl)pyridine and cyclizing with an appropriate electrophile is a common strategy to avoid the formation of the [1,2-a] isomer.[2][3]

Issue 2: I am observing the formation of an unexpected regioisomer from an intramolecular cyclization. What is causing this and how can I control it?

Question: My synthetic strategy involves an intramolecular cyclization to form the imidazo[1,5-a]pyridine ring system, but I'm isolating an unexpected isomer. What are the likely mechanistic pathways leading to this outcome?

Answer:

Intramolecular cyclizations are powerful tools for heterocycle synthesis, but they can sometimes lead to unexpected regioisomers due to competing cyclization pathways. The formation of an undesired isomer is often a result of the relative activation of different positions on the pyridine ring and the conformational flexibility of the acyclic precursor.

Mechanistic Considerations:

The regioselectivity of the cyclization is governed by the relative nucleophilicity of the attacking atom and the electrophilicity of the receiving carbon atom on the pyridine ring. Consider the following:

  • Baldwin's Rules: While not absolute, Baldwin's rules for ring closure can provide a useful framework for predicting the favored cyclization pathway. A 5-endo-trig cyclization, which might be required for the formation of an alternative isomer, is generally disfavored compared to a 5-exo-trig cyclization. Analyze your reaction intermediate to see which cyclization mode leads to your desired product versus the undesired one.

  • Electronic Activation of the Pyridine Ring: The position of cyclization on the pyridine ring is highly sensitive to the electronic effects of its substituents. An electron-donating group can activate the ortho and para positions towards electrophilic attack, potentially leading to cyclization at an unintended position. Conversely, an electron-withdrawing group will deactivate these positions.

Troubleshooting Protocol:

  • Re-evaluate Your Precursor Design: The structure of your linear precursor is the most critical factor. Ensure that the precursor is designed to favor the desired cyclization. This might involve:

    • Introducing blocking groups at positions where undesired cyclization can occur.

    • Modifying the length or rigidity of the linker between the nucleophile and the pyridine ring to favor the desired ring closure.

  • Optimize Reaction Conditions to Favor Kinetic Control:

    • Lower Temperatures: Running the reaction at a lower temperature can often favor the kinetically controlled product, which may be your desired isomer.

    • Choice of Base/Acid: If your cyclization is base- or acid-catalyzed, the strength and sterics of the catalyst can influence which proton is abstracted or which atom is protonated, thereby directing the cyclization pathway.

  • Spectroscopic Analysis to Confirm Structure: It is crucial to definitively identify the structure of the unexpected isomer. Advanced NMR techniques (like NOESY or HMBC) and X-ray crystallography are invaluable for unambiguous structure elucidation. This confirmation will provide the necessary information to understand the undesired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods to synthesize 1-substituted versus 3-substituted imidazo[1,5-a]pyridines with high regioselectivity?

A1: The regioselective synthesis of 1- or 3-substituted imidazo[1,5-a]pyridines is highly dependent on the chosen synthetic route.

  • For 1,3-disubstituted imidazo[1,5-a]pyridines: A common and effective method is the copper-catalyzed reaction between a 2-benzoylpyridine and an amine.[1] This approach generally provides good yields and high regioselectivity. Another robust method is the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines.[4][5]

  • For selectively 3-substituted imidazo[1,5-a]pyridines: A reliable strategy is the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles such as carboxylic acids or their derivatives.[3]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials influence the regioselectivity of the cyclization?

A2: Substituents have a profound impact on the electronic properties of the reacting molecules, which in turn governs the regioselectivity.

Substituent EffectImpact on Pyridine RingConsequence for Regioselectivity
Electron-Donating Groups (EDGs) Increase the nucleophilicity of the pyridine nitrogen and activate the ring towards electrophilic attack.May increase the rate of formation of the undesired imidazo[1,2-a]pyridine isomer.
Electron-Withdrawing Groups (EWGs) Decrease the nucleophilicity of the pyridine nitrogen and deactivate the ring towards electrophilic attack.Generally favors the formation of the imidazo[1,5-a]pyridine isomer by disfavoring competing pathways.

Q3: Are there any specific catalysts that are known to promote the formation of imidazo[1,5-a]pyridines over other isomers?

A3: Yes, several catalytic systems have been reported to be highly effective. Copper(I) and Copper(II) catalysts are widely used and have shown excellent results in promoting the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines.[1] Iron catalysts have also been employed for efficient C-H amination to construct the imidazo[1,5-a]pyridine core.[1] In some cases, metal-free conditions using iodine have also proven to be highly regioselective.[4][5]

Q4: How can I spectroscopically differentiate between imidazo[1,5-a]pyridine and its regioisomers?

A4: Unambiguous characterization is key.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyridine and imidazole rings are distinct for each isomer. Comparing the experimental data with literature values for known compounds is a good starting point.

  • ¹³C NMR: The chemical shifts of the bridgehead carbons and other carbons in the heterocyclic core are also characteristic of the specific isomeric scaffold.

  • NOESY/ROE SY NMR: These 2D NMR techniques can show spatial proximity between protons, which can be invaluable in determining the connectivity of the fused ring system.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive and unambiguous structural proof.

Experimental Protocols & Visualizations

Protocol: Regioselective Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Copper-Catalyzed Tandem Reaction

This protocol is adapted from a literature procedure known for its high regioselectivity.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a dried Schlenk tube, add the 2-benzoylpyridine derivative (1.0 mmol), the corresponding benzylamine derivative (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMSO to the tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diarylated imidazo[1,5-a]pyridine.

Decision-Making Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed (Mixture of Isomers) check_sm Analyze Starting Materials (Pyridine Substituents) start->check_sm check_cond Evaluate Reaction Conditions (Catalyst, Solvent, Temp.) start->check_cond edg EDG on Pyridine Ring? check_sm->edg catalyst Screen Alternative Catalysts (e.g., Cu, Fe, I2) check_cond->catalyst solvent Screen Solvent Polarity (Toluene, MeCN, DMF) check_cond->solvent temp Vary Reaction Temperature (Lower T for kinetic control) check_cond->temp ewg Switch to EWG-substituted Pyridine if possible edg->ewg Yes sterics Increase Steric Hindrance near Pyridine N edg->sterics No analyze Confirm Isomer Structures (NMR, X-ray) ewg->analyze sterics->analyze catalyst->analyze solvent->analyze temp->analyze reassess Re-evaluate Synthetic Route (Consider pre-functionalized precursors) analyze->reassess If still poor

Caption: Troubleshooting workflow for poor regioselectivity.

Mechanistic Pathway: Factors Influencing Cyclization

G cluster_start Pyridine Precursor + Reagent cluster_path1 Favored by EWGs / Steric Hindrance cluster_path2 Favored by EDGs precursor Intermediate path1_step1 Nucleophilic attack by exocyclic N precursor->path1_step1 Pathway A path2_step1 Nucleophilic attack by endocyclic (pyridine) N precursor->path2_step1 Pathway B path1_step2 Cyclization onto Pyridine N path1_step1->path1_step2 product1 Imidazo[1,5-a]pyridine (Desired Product) path1_step2->product1 path2_step2 Cyclization path2_step1->path2_step2 product2 Imidazo[1,2-a]pyridine (Undesired Isomer) path2_step2->product2

Caption: Competing pathways in imidazopyridine synthesis.

References

Technical Support Center: Alternative Catalysts for Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines using alternative catalytic systems. This guide is designed for researchers, scientists, and professionals in drug development seeking to move beyond traditional methods and explore more sustainable, efficient, and diverse catalytic approaches. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for cutting-edge, field-proven alternative methodologies.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with alternative catalysts for imidazo[1,5-a]pyridine synthesis.

A. Photocatalytic Synthesis (e.g., using Graphitic Carbon Nitride, g-C₃N₄)

Question 1: My photocatalytic reaction is showing low to no conversion. What are the possible causes and how can I improve the yield?

Answer:

Low conversion in a photocatalytic reaction for imidazo[1,5-a]pyridine synthesis can stem from several factors related to the catalyst, reaction setup, and substrates.

  • Catalyst Activity: The quality and activity of your g-C₃N₄ are paramount. Ensure it has been synthesized and properly exfoliated to maximize its surface area and active sites. The synthesis of g-C₃N₄ from precursors like melamine or urea requires precise temperature control during calcination.[1][2]

  • Light Source: The wavelength and intensity of your light source must be appropriate for activating the photocatalyst. For g-C₃N₄, visible light, typically from a blue LED, is effective.[3] Ensure the light source is positioned to provide uniform irradiation to the reaction mixture. Inconsistent light intensity can lead to reproducibility issues.[4][5]

  • Oxygen Presence: Many photocatalytic oxidative cyclizations rely on molecular oxygen from the air as the terminal oxidant.[3] If the reaction is performed under an inert atmosphere, it will likely fail. Ensure the reaction is open to the air or sparged with air/oxygen.

  • Substrate Purity: Impurities in your starting materials (2-pyridyl ketones and alkylamines) can quench the excited state of the photocatalyst or lead to side reactions. Purify your starting materials if necessary.

  • Solvent Choice: The solvent can significantly impact the reaction. Ensure it is not absorbing light at the same wavelength as your photocatalyst and is not prone to degradation under photocatalytic conditions.

Solution Workflow:

  • Verify Catalyst Quality: Characterize your g-C₃N₄ using techniques like XRD and FTIR to confirm its structure.[1]

  • Optimize Light Source: Check the emission spectrum of your light source. If possible, measure the light intensity at the reaction vessel.

  • Ensure Aerobic Conditions: Run the reaction in a vessel that is not sealed from the atmosphere.

  • Purify Substrates: If in doubt about the purity of your starting materials, purify them by distillation or chromatography.

  • Solvent Screening: If the reaction is still not proceeding, consider screening other solvents.

Question 2: I'm observing catalyst deactivation and poor recyclability of my g-C₃N₄ photocatalyst. How can I address this?

Answer:

Catalyst deactivation can be a challenge in heterogeneous photocatalysis. Several factors can contribute to the loss of activity of g-C₃N₄.

  • Fouling of the Catalyst Surface: The catalyst surface can be blocked by polymeric byproducts or adsorbed starting materials/products, preventing light absorption and access to active sites.

  • Structural Degradation: Although g-C₃N₄ is generally robust, prolonged irradiation, especially at high intensity, can lead to gradual structural changes.

  • Incomplete Recovery: Physical loss of the catalyst during the work-up and washing steps will lead to a lower apparent activity in subsequent runs.

Solutions:

  • Washing Procedure: After each run, wash the recovered catalyst thoroughly with the reaction solvent and then with a solvent in which any potential byproducts are soluble. Gentle sonication during washing can help dislodge adsorbed species.

  • Regeneration: In some cases, a mild thermal treatment (calcination at a lower temperature than the synthesis temperature) can help regenerate the catalyst by burning off organic residues.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize potential photodegradation of the catalyst. Monitor the reaction progress by TLC or GC-MS and stop it once the starting material is consumed.

  • Careful Handling: Use centrifugation and careful decantation to recover the catalyst, minimizing physical loss.

B. Microwave-Assisted Synthesis

Question 1: My microwave-assisted reaction is giving a low yield and a significant amount of dark, tarry byproduct. What is happening and how can I fix it?

Answer:

The formation of tarry byproducts in microwave-assisted synthesis is often due to localized overheating and thermal decomposition of the reactants or products.[1][6]

  • Hotspot Formation: Microwave heating can be non-uniform, leading to "hotspots" in the reaction mixture where the temperature is significantly higher than the setpoint. This is particularly problematic in solvent-free reactions or with reactants that have very different microwave absorption properties.

  • Excessive Temperature or Power: A temperature or power setting that is too high can lead to rapid, uncontrolled reactions and subsequent decomposition.

  • Reaction Time: Prolonged exposure to high temperatures, even for a short duration, can cause degradation.

Solutions:

  • Use a Stir Bar: Employ efficient stirring to ensure more uniform temperature distribution throughout the reaction mixture.

  • Reduce Power/Temperature: Lower the target temperature or use a lower power setting. It is often better to run the reaction for a slightly longer time at a more moderate temperature.

  • Use a Microwave-Absorbing Solvent: If conducting a solvent-free reaction, consider adding a small amount of a high-boiling, polar solvent (e.g., DMF, NMP) to help distribute the heat more evenly.

  • Optimize Reaction Time: Carefully monitor the reaction progress and stop the irradiation as soon as the reaction is complete to avoid product degradation.

Question 2: The pressure in my sealed microwave vial is exceeding the safe limit. What are the likely causes?

Answer:

Pressure buildup is a common safety concern in microwave synthesis, especially in sealed vessels.

  • Formation of Gaseous Byproducts: The reaction may be generating gaseous byproducts, leading to an increase in pressure.

  • Solvent Volatility: The chosen solvent may have a low boiling point, and at the reaction temperature, its vapor pressure exceeds the vial's limit.

  • Exothermic Reaction: A highly exothermic reaction can lead to a rapid increase in temperature and pressure that the instrument's control system cannot manage quickly enough.

Solutions:

  • Choose a Higher-Boiling Solvent: Select a solvent with a boiling point well above the reaction temperature.

  • Reduce the Reaction Scale: Perform the reaction on a smaller scale to reduce the total amount of gas that could be generated.

  • Programmed Heating: Use a ramp-to-temperature profile instead of a rapid heating profile to allow for better control of the initial reaction rate.

  • Vented Vials: If your microwave system allows, consider using vials with pressure-release caps for initial optimization experiments.

C. Iodine-Mediated Synthesis

Question 1: After my iodine-mediated cyclization, I am having difficulty removing the iodine color from my product. What is the best work-up procedure?

Answer:

Residual iodine is a common issue in these reactions. The characteristic brown or purple color indicates the presence of I₂.

Standard Work-up Procedure:

  • Quenching with Sodium Thiosulfate: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] The thiosulfate reduces I₂ to colorless iodide (I⁻), which is soluble in the aqueous layer. You should see the color of the organic layer fade. Repeat the wash if necessary.

  • Brine Wash: After the thiosulfate wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Persistent Color:

  • Vigorous Shaking: Ensure you shake the separatory funnel vigorously during the thiosulfate wash to ensure good mixing between the organic and aqueous phases.[8]

  • pH Adjustment: Sodium thiosulfate works best in mildly acidic to neutral conditions. If your reaction mixture is basic, a small amount of dilute acid can be added to the aqueous wash, but be mindful of the stability of your product.[8]

Question 2: My iodine-mediated reaction is producing multiple spots on TLC, and the yield of the desired imidazo[1,5-a]pyridine is low. What are the likely side reactions?

Answer:

Iodine can participate in several side reactions, leading to a complex reaction mixture.

  • Over-iodination: The aromatic rings of the starting materials or the product can be iodinated, leading to the formation of iodinated byproducts.

  • Oxidative Side Reactions: Iodine is an oxidizing agent and can promote undesired oxidative side reactions, especially at higher temperatures.[9]

  • Formation of Polymeric Material: Under certain conditions, especially with electron-rich substrates, iodine can catalyze the formation of polymeric or tarry materials.

Solutions:

  • Control Stoichiometry: Use a catalytic amount of iodine whenever possible. If stoichiometric iodine is required, use the minimum effective amount.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reactions of the product.

  • Use of a Base: In some protocols, a mild base is used to neutralize any HI generated during the reaction, which can sometimes prevent side reactions.[5]

D. Copper-Catalyzed Synthesis

Question 1: My copper-catalyzed C-H amination reaction is not working or is very slow. What could be inhibiting the catalyst?

Answer:

Copper catalysts can be sensitive to certain functional groups and impurities, which can act as catalyst poisons.

  • Strongly Coordinating Functional Groups: Substrates containing functional groups that can strongly coordinate to the copper center (e.g., thiols, certain nitrogen heterocycles) can inhibit catalysis.

  • Water Content: While some copper-catalyzed reactions tolerate water, others are sensitive to it. Ensure your solvent and reagents are sufficiently dry if required by the specific protocol.

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity. An inappropriate ligand can lead to an inactive or poorly active catalyst.

Solutions:

  • Protecting Groups: If your substrate contains a problematic functional group, consider protecting it before the copper-catalyzed step.

  • Use Anhydrous Conditions: If the reaction is known to be sensitive to moisture, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Screening: If the reaction is not proceeding with a particular ligand, screen a variety of ligands (e.g., bipyridines, phenanthrolines) to find one that is compatible with your substrate and reaction conditions.[3][10]

Question 2: How can I effectively remove residual copper from my final product to meet pharmaceutical standards?

Answer:

Removing trace amounts of copper is a critical step in the synthesis of active pharmaceutical ingredients (APIs).

Methods for Copper Removal:

  • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid), aqueous ammonia, or ammonium chloride can effectively sequester the copper into the aqueous phase.[6]

  • Filtration through a Solid Adsorbent: Passing a solution of your product through a short plug of silica gel, alumina, or Celite can adsorb the copper catalyst.[6]

  • Use of Scavenging Resins: Stirring the reaction mixture with a chelating resin (e.g., with iminodiacetic acid or thiourea functionalities) or passing the solution through a cartridge containing the resin is a highly effective method for selectively removing copper.[6][11]

Protocol for a Chelating Resin Wash:

  • Select a Resin: Choose a commercially available copper scavenging resin.

  • Stirring: After the reaction, dilute the mixture with a suitable solvent and add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Incubation: Stir the suspension at room temperature for 4-16 hours.

  • Filtration and Concentration: Filter off the resin, wash it with the solvent, and concentrate the combined filtrate to obtain the copper-free product.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for imidazo[1,5-a]pyridine synthesis?

A1: Alternative catalysts offer several advantages, including milder reaction conditions, improved sustainability (e.g., use of visible light or air as an oxidant), avoidance of toxic heavy metals, and often higher efficiency and shorter reaction times (especially with microwave heating).[12][13]

Q2: How do I choose the best alternative catalyst for my specific substrate?

A2: The choice of catalyst depends on the functional groups present in your substrates.

  • Photocatalysis is often suitable for a broad range of substrates and is considered a "green" method.[3]

  • Microwave-assisted synthesis is excellent for high-throughput screening and rapid optimization due to the short reaction times.[14][15]

  • Iodine-mediated synthesis is a good metal-free option but may not be suitable for substrates sensitive to oxidation or iodination.[5][16]

  • Copper-catalyzed methods are very versatile but may require optimization of ligands and conditions to avoid catalyst inhibition by certain functional groups.[9][17]

Q3: Are there any general safety precautions I should take when working with these alternative catalytic methods?

A3: Yes, always follow standard laboratory safety procedures.

  • For photocatalytic reactions , use appropriate eye protection to shield your eyes from the high-intensity light source.

  • For microwave synthesis , use only microwave-safe sealed vessels and be aware of the potential for pressure buildup. Never exceed the recommended volume for the vials.

  • Iodine is corrosive and can cause stains. Handle it in a fume hood and wear gloves.

  • Copper salts can be toxic. Avoid inhalation of dust and skin contact.

Q4: Can these alternative methods be scaled up for industrial production?

A4: Scalability varies with the method.

  • Microwave-assisted synthesis can be challenging to scale up directly due to the limited penetration depth of microwaves. Continuous flow microwave reactors are a potential solution.

  • Photocatalytic reactions can be scaled up using continuous flow reactors, which ensure uniform irradiation and efficient light penetration.[18]

  • Iodine-mediated and copper-catalyzed reactions are generally more straightforward to scale up using conventional batch reactors, although heat transfer and mixing become more critical on a larger scale.

III. Experimental Protocols

A. Protocol for Photocatalytic Synthesis using g-C₃N₄

This protocol is a representative example for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines.[3]

1. Synthesis of g-C₃N₄ Catalyst: a. Place 10 g of melamine in a ceramic crucible with a lid. b. Heat the crucible in a muffle furnace to 550 °C at a ramp rate of 2 °C/min and hold at 550 °C for 4 hours in a static air atmosphere. c. Allow the furnace to cool to room temperature. d. The resulting yellow solid is crushed into a fine powder. This is your g-C₃N₄ catalyst.[2]

2. Synthesis of 1,3-Diphenylimidazo[1,5-a]pyridine: a. To a 10 mL glass vial, add 2-benzoylpyridine (0.5 mmol), benzylamine (0.6 mmol), and g-C₃N₄ (10 mg). b. Add 2 mL of a suitable solvent (e.g., acetonitrile). c. Place a small stir bar in the vial and leave the vial open to the air. d. Position the vial approximately 5-10 cm from a blue LED lamp (e.g., 40 W, λ = 450 nm). e. Irradiate the mixture with stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC. f. Upon completion, centrifuge the reaction mixture to separate the g-C₃N₄ catalyst. g. Decant the supernatant and wash the catalyst with the reaction solvent for reuse. h. Combine the supernatant and washings, and remove the solvent under reduced pressure. i. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

B. Protocol for Microwave-Assisted Synthesis

This protocol is a general procedure for the solvent-free synthesis of imidazo[1,5-a]pyridines.[13]

  • In a 2-5 mL microwave vial, combine the 2-pyridyl ketone (1 mmol), the amine (1.2 mmol), and an oxidant such as activated MnO₂ (4-5 mmol).

  • Add a microwave-safe stir bar to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 150-180 °C and the reaction time to 10-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the MnO₂.

  • Wash the filter cake with the same solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Protocol for Iodine-Mediated Synthesis

This is a representative protocol for the one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.[5]

  • To a round-bottom flask equipped with a reflux condenser, add the 2-pyridyl ketone (1 mmol), the alkylamine (1.5 mmol), and sodium acetate (NaOAc, 2 mmol).

  • Add molecular iodine (I₂, 1.2 mmol) to the flask.

  • Add 5 mL of a suitable solvent (e.g., 1,2-dichloroethane).

  • Heat the reaction mixture to reflux (approximately 83 °C) with stirring for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 10% aqueous sodium thiosulfate solution until the iodine color disappears.

  • Wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

D. Protocol for Copper-Catalyzed Synthesis

This protocol describes a copper-catalyzed aerobic oxidative amination for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines.[9]

  • To a Schlenk tube, add Cu(OAc)₂ (10 mol%), the 2-benzoylpyridine (1 mmol), and the benzylamine (1.2 mmol).

  • Add 3 mL of a suitable solvent (e.g., toluene).

  • Equip the tube with a balloon filled with oxygen (or use an air atmosphere).

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

Table 1: Comparison of Alternative Catalytic Methods for Imidazo[1,5-a]pyridine Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesRepresentative Yields
g-C₃N₄/Visible Light Blue LED, rt, airMetal-free, sustainable, mild conditionsCan be slow, catalyst synthesis required60-95%[3]
Microwave/MnO₂ 150-180 °C, 10-30 min, solvent-freeVery fast, high yields, solvent-freeSpecialized equipment, potential for decomposition70-90%[13]
Iodine/NaOAc Reflux, 8-12 hMetal-free, operationally simpleRequires stoichiometric oxidant, potential for side reactions65-85%[5]
Cu(OAc)₂/O₂ 110 °C, 12-24 h, O₂ atmosphereHigh yields, uses air/O₂ as oxidantRequires metal catalyst, potential for catalyst poisoning75-95%[9]

V. Visualization of Workflows and Mechanisms

A. General Workflow for Catalyst Screening and Optimization

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Purification A Select Substrates B Choose Catalytic Systems (Photocatalysis, MW, Iodine, Cu) A->B C Run Small-Scale Test Reactions B->C D Analyze by TLC/LC-MS C->D E Identify Promising Catalyst(s) D->E F Vary Reaction Parameters (Solvent, Temp, Time, Stoichiometry) E->F G Monitor Yield and Purity F->G H Determine Optimal Conditions G->H I Scale-up Reaction H->I J Work-up & Purification I->J K Characterize Final Product J->K

Caption: A generalized workflow for selecting and optimizing an alternative catalyst for imidazo[1,5-a]pyridine synthesis.

B. Plausible Mechanism for Photocatalytic Synthesis with g-C₃N₄

G A g-C₃N₄ B g-C₃N₄* A->B Visible Light (hν) B->A e⁻ + h⁺ C Amine (R-CH₂-NH₂) D Amine Radical Cation (R-CH₂-NH₂•⁺) C->D h⁺ (from g-C₃N₄*) E Iminium Ion (R-CH=NH₂⁺) D->E -H⁺, -e⁻ F 2-Pyridyl Ketone G Cyclized Intermediate F->G + Iminium Ion (E) H Imidazo[1,5-a]pyridine G->H Oxidative Aromatization (O₂)

Caption: Proposed mechanism for the g-C₃N₄ photocatalyzed synthesis of imidazo[1,5-a]pyridines.

C. Workflow for Copper Catalyst Removal

G Start Crude Reaction Mixture (Product + Cu Catalyst) Method1 Aqueous Wash with Chelating Agent (EDTA) Start->Method1 Method2 Filtration through Adsorbent (Silica/Celite) Start->Method2 Method3 Treatment with Scavenger Resin Start->Method3 Result1 Aqueous Phase (Cu-EDTA Complex) Method1->Result1 Separation Final Purified Product (Copper-Free) Method1->Final Result2 Adsorbed Cu on Solid Support Method2->Result2 Filtration Method2->Final Result3 Cu-bound Resin Method3->Result3 Filtration Method3->Final

Caption: Decision workflow for selecting a suitable method for copper catalyst removal post-synthesis.

VI. References

  • Single-Step Synthesis of Graphitic Carbon Nitride Nanomaterials by Directly Calcining the Mixture of Urea and Thiourea: Application for Rhodamine B (RhB) Dye Degradation. MDPI. --INVALID-LINK--

  • Technical Support Center: Copper Catalyst Removal in 1-Azidopropane Reactions. Benchchem. --INVALID-LINK--

  • Biogenic Synthesis of Graphitic Carbon Nitride for Photocatalytic Degradation of Organic Dyes. PMC - NIH. --INVALID-LINK--

  • Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride | ACS Catalysis. ACS Publications. --INVALID-LINK--

  • Workup: Bromine or Iodine. University of Rochester. --INVALID-LINK--

  • (PDF) One-Step Synthesis of Porous Graphitic Carbon Nitride and the Photocatalytic Performance under Visible-Light Irradiation. ResearchGate. --INVALID-LINK--

  • Recent advances in the design and preparation of graphitic carbon nitride for photocatalysis. RSC Publishing. --INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. --INVALID-LINK--

  • Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines. RSC Publishing. --INVALID-LINK--

  • Copper-catalyzed oxidative amination of sp(3) C-H bonds under air: synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. PubMed. --INVALID-LINK--

  • Process for the removal of copper from solutions of chelating agent and copper. Google Patents. --INVALID-LINK--

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. ACS Publications. --INVALID-LINK--

  • Removal of Iodine : r/Chempros. Reddit. --INVALID-LINK--

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. ResearchGate. --INVALID-LINK--

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. --INVALID-LINK--

  • Photocatalytic Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines with Carbon Nitride. ResearchGate. --INVALID-LINK--

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. --INVALID-LINK--

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. OUCI. --INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]Pyridines | ACS Omega. ACS Publications. --INVALID-LINK--

  • Solvent-free microwave-assisted synthesis of imidazo[1,5- a]pyridine and –quinoline derivatives: Synthetic Communications. Taylor & Francis Online. --INVALID-LINK--

  • Photocatalytic Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines with Carbon Nitride. Synfacts. --INVALID-LINK--

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. --INVALID-LINK--

  • methyl iodide. Organic Syntheses Procedure. --INVALID-LINK--

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. --INVALID-LINK--

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. ACS Publications. --INVALID-LINK--

  • Ligand Assisted Copper Catalyzed C-H Amination. ShareOK. --INVALID-LINK--

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers. Bentham Science. --INVALID-LINK--

  • Chelating Ion Exchange Resins | Ecolab. Purolite. --INVALID-LINK--

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. --INVALID-LINK--

  • 1017-1027 - Copper(II) Removal using Three Cation Exchange Resins. CURRENT RESEARCH WEB. --INVALID-LINK--

  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Benchchem. --INVALID-LINK--

  • Process for the removal of iodine from organic compounds. Google Patents. --INVALID-LINK--

  • Lab 4: Extraction of Iodine from an Aqueous Solution. CSUB. --INVALID-LINK--

  • (a) Schematic illustration of the process for the synthesis of g-C3N4.... ResearchGate. --INVALID-LINK--

  • Synthesis of g-C3N4 Derived from Different Precursors for Photodegradation of Sulfamethazine under Visible Light. MDPI. --INVALID-LINK--

  • Illustration of steps involved in synthesis of the g‐C3N4.. ResearchGate. --INVALID-LINK--

  • Pyrolysis steps for synthesis of g-C3N4 using (a) cyanamide, (b) urea/thiourea and (c) melamine.. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Scale-Up Purification of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale purification of this important class of N-heterocyclic compounds. The unique electronic and structural properties of the imidazo[1,5-a]pyridine scaffold, which make it a privileged pharmacophore in drug discovery, also present specific challenges during purification.[1][2]

This document provides field-proven insights, troubleshooting guides for common issues, and step-by-step protocols to help you achieve high purity and yield in your scale-up campaigns.

Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific problems you may encounter during the purification of imidazo[1,5-a]pyridine derivatives in a direct question-and-answer format.

Issue 1: Significant Product Tailing and Poor Peak Shape in Flash Chromatography

Question: I've successfully purified my imidazo[1,5-a]pyridine derivative on a small scale, but upon scaling up my flash chromatography, I'm seeing significant peak tailing and broad bands, leading to poor separation and mixed fractions. What's causing this?

Answer: This is the most common issue encountered with nitrogen-containing heterocycles. The primary cause is the interaction between the basic nitrogen atoms in your imidazo[1,5-a]pyridine core and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong, non-ideal interaction leads to a non-linear adsorption isotherm, resulting in tailed peaks.

Solutions and Strategies:

  • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[3]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added to the eluent. It acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute more symmetrically.

    • Pyridine: Can also be used, but its higher boiling point and odor make it less favorable than TEA for post-purification removal.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): For strongly basic compounds, switching to an alumina column can be highly effective. Basic or neutral alumina lacks the acidic silanol groups that cause tailing with basic analytes.[3]

    • Deactivated Silica: Some commercial suppliers offer end-capped or deactivated silica gels where the surface silanol activity is reduced.

  • Optimize Sample Loading:

    • Dry Loading: Instead of injecting your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel (or celite) and load the resulting dry powder onto the column. This "dry loading" technique often leads to sharper bands and improved resolution, as it prevents issues with the dissolution solvent temporarily altering the mobile phase composition at the column head.[3]

Issue 2: Low Recovery or Apparent Product Loss on the Column

Question: My crude NMR shows a good conversion, but after scale-up column chromatography, the final yield of my purified imidazo[1,5-a]pyridine is significantly lower than expected. Where is my product going?

Answer: Low recovery can stem from several factors, ranging from irreversible adsorption on the stationary phase to product instability under the purification conditions.

Solutions and Strategies:

  • Assess Compound Stability: Imidazo[1,5-a]pyridines are generally stable, but specific functional groups on your derivative could be sensitive to the acidic environment of silica gel.[4]

    • Run a Stability Test: Before committing your entire batch, dissolve a small amount of the crude material in the chosen eluent (with silica gel) and stir for the expected duration of the purification. Re-analyze by TLC or LC-MS to check for degradation.

  • Minimize Contact Time: If stability is a concern, reduce the time the compound spends on the column.

    • Increase Flow Rate: Use a higher flow rate than in your analytical separation. While this may slightly reduce resolution, it minimizes the opportunity for on-column degradation. Flash chromatography is designed to be a rapid purification technique.

    • Use a Shorter, Wider Column: A column with a larger diameter and shorter bed length can maintain loading capacity while reducing the purification time.

  • Prevent Irreversible Adsorption:

    • Use a Basic Modifier: As with tailing, adding TEA can prevent strong, irreversible binding of your basic compound to the silica.[3]

    • Consider Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase (C18) chromatography is an excellent alternative. The mobile phases (typically water/acetonitrile or water/methanol) are neutral, and the separation mechanism is based on hydrophobicity, avoiding issues with acidic silica.

Issue 3: Inconsistent or Unpredictable Elution When Scaling Up

Question: I developed a perfect separation on a 10-gram silica column, but when I moved to a 100-gram column, the separation failed. The compounds eluted much earlier/later than predicted. How can I ensure my method is scalable?

Answer: The key to successful and predictable scaling is to think in terms of Column Volumes (CV) , not time or solvent volume.[5] Chromatography is a directly scalable process if the fundamental parameters are maintained.[6]

Core Principles for Direct Scalability:

  • Method Development in Column Volumes (CV): Develop your initial small-scale method using a gradient defined by CV. For example, a gradient might be:

    • 0-2 CV: 5% Ethyl Acetate in Hexane

    • 2-10 CV: Gradient from 5% to 40% Ethyl Acetate in Hexane

    • 10-12 CV: 40% Ethyl Acetate in Hexane Modern flash chromatography systems automate this, making it straightforward.[5]

  • Maintain Constant Loading Percentage: The sample load should be scaled in direct proportion to the mass of the stationary phase.

    • Calculation: Scale-Up Factor (SF) = Mass of Large Column / Mass of Small Column

    • Example: If you loaded 100 mg of crude material onto a 10 g column (1% load), you should load 100 mg * (100 g / 10 g) = 1000 mg (1 g) onto the 100 g column to maintain the same 1% loading.

  • Adjust Flow Rate to Maintain Linear Velocity: To keep the separation quality consistent, the linear velocity of the solvent through the column should be similar.

    • Calculation: Flow Rate (Large) ≈ Flow Rate (Small) * (Diameter of Large Column / Diameter of Small Column)²

    • Most modern flash systems will suggest an appropriate flow rate when you select a larger column.[5]

Data Presentation: Scale-Up Parameters
ParameterSmall-Scale (10g Column)Scale-Up (100g Column)Rationale
Column Mass 10 g100 gScale-Up Factor = 10
Sample Load 100 mg (1% load)1000 mg (1 g) (1% load)Maintain constant loading %[5]
Gradient 2-12 CV2-12 CVKeep gradient profile identical in CV[5]
Flow Rate 20 mL/min~150-200 mL/min*Maintain similar linear velocity

*Actual flow rate depends on column geometry and packing; consult instrument manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I choose for my scale-up: Chromatography, Recrystallization, or Acid-Base Extraction?

This decision depends on the purity of your crude material and the physical properties of your compound and its impurities.

G start Crude Imidazo[1,5-a]pyridine (>10g scale) check_purity Assess Crude Purity (LC-MS / qNMR) start->check_purity high_purity High Purity (>90%) Target is crystalline solid? check_purity->high_purity High low_purity Low Purity (<90%) Major impurities neutral/acidic? check_purity->low_purity Low / Complex recrystallize Strategy: Recrystallization (e.g., from Ethanol[1][2]) high_purity->recrystallize Yes chromatography Strategy: Flash Chromatography For complex mixtures or isomers[5] high_purity->chromatography No / Amorphous final_product Pure Product (>98%) recrystallize->final_product acid_base Strategy: Acid-Base Extraction Removes neutral/acidic impurities[3] low_purity->acid_base Yes low_purity->chromatography No / Basic Impurities acid_base->chromatography Further Purification Needed chromatography->final_product

  • Acid-Base Extraction: Use this as a first-pass, bulk purification step if your main impurities are not basic. It's excellent for removing neutral starting materials or acidic by-products.[3]

  • Recrystallization: Ideal if your crude product is already >90% pure and is a crystalline solid. This method can be highly efficient for removing small amounts of closely related impurities and is often used as a final polishing step. Ethanol is a common solvent for this class of compounds.[1][2]

  • Flash Chromatography: This is the most versatile technique, capable of separating complex mixtures with similar polarities. It should be your primary choice when dealing with crude material of low-to-moderate purity or when isomers are present.

Q2: My compound is very polar. What's a good starting point for a flash chromatography solvent system?

For polar imidazo[1,5-a]pyridines that don't move from ethyl acetate/hexane systems, you will need a more polar mobile phase.

  • Dichloromethane (DCM) / Methanol (MeOH): This is a standard choice for more polar compounds. Start with a gradient of 0% to 10% MeOH in DCM.

  • Add a Modifier: Remember to include 0.1-0.5% triethylamine (TEA) in your mobile phase to prevent peak tailing.[3]

  • Caution with High %MeOH: Be aware that using high concentrations of methanol (>10-15%) on silica gel can lead to dissolution of the stationary phase ("bleeding"), which will contaminate your final product. If you require very high polarity, consider alternative stationary phases like reverse-phase C18 or alumina.

Q3: Should I consider Supercritical Fluid Chromatography (SFC) for scale-up?

SFC is a powerful and increasingly popular preparative technique that offers several advantages over traditional liquid chromatography.[7]

  • Advantages:

    • Speed: The low viscosity of supercritical CO₂ allows for much faster separations.[8]

    • Reduced Solvent Usage: SFC significantly reduces organic solvent consumption, making it a "greener" and often cheaper alternative at scale.[8]

    • Easy Product Recovery: The CO₂ mobile phase evaporates upon depressurization, leaving the product in the modifier, which simplifies downstream processing.

  • Best For: SFC excels at separating chiral compounds and can be very effective for achiral purifications as well, often providing different selectivity compared to normal or reversed-phase LC.[9]

  • Consideration: It requires specialized equipment. If you have access to a preparative SFC system, it is an excellent option to explore for scaling up the purification of imidazo[1,5-a]pyridine derivatives.

Experimental Protocol: Scale-Up Flash Chromatography

This protocol outlines a general, scalable method for purifying 1-5 grams of a crude imidazo[1,5-a]pyridine derivative using an automated flash chromatography system.

Objective: To purify a crude imidazo[1,5-a]pyridine derivative with moderate polarity.

Materials and Reagents:

  • Crude imidazo[1,5-a]pyridine derivative (1.5 g)

  • Silica Gel (for dry loading, ~5 g)

  • Flash-grade Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • TLC plates (Silica gel 60 F254)

Equipment:

  • Automated Flash Chromatography System (e.g., Biotage®, Teledyne ISCO)

  • Pre-packed Silica Gel Column (e.g., 40 g size for a 1-2 g sample load)

  • Rotary Evaporator

  • TLC developing tank and UV lamp

Step-by-Step Methodology

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Workup tlc 1. TLC Method Development Find solvent system giving Rf ~0.2-0.3. Add 0.5% TEA. dry_load 2. Prepare Dry Load Dissolve 1.5g crude in minimal DCM. Add 5g silica, evaporate to free-flowing powder. tlc->dry_load setup 3. System Setup Equilibrate 40g silica column with initial mobile phase (e.g., 10% EtOAc/Hex + 0.5% TEA). dry_load->setup load 4. Load and Run Load the dry sample onto the column. Execute gradient based on CV. setup->load collect 5. Fraction Collection Collect fractions based on UV detection. load->collect analyze 6. Analyze Fractions Spot fractions on TLC to identify pure product. collect->analyze combine 7. Combine & Evaporate Combine pure fractions. Remove solvent via rotary evaporation. analyze->combine final 8. Final Product Obtain pure, solid product. combine->final

1. Method Development (TLC):

  • Develop a mobile phase system using TLC that gives your desired product an Rf value of approximately 0.2-0.3. A good starting point is Hexane/EtOAc.

  • Crucially, add 0.5% TEA to your TLC developing solvent to mimic the conditions on the column and ensure an accurate prediction of retention.

2. Sample Preparation (Dry Loading):

  • Dissolve the crude material (1.5 g) in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add ~3-4 times the mass of silica gel (~5 g) to this solution.

  • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry load" sample.[3]

3. Column and System Preparation:

  • Select a 40 g pre-packed silica column.

  • Prime and equilibrate the column with the initial mobile phase (e.g., 10% EtOAc in Hexane + 0.5% TEA) for at least 2 column volumes (CV).

4. Gradient Elution and Fraction Collection:

  • Load the dry sample onto the column using a dry load vessel.

  • Set up a linear gradient based on your TLC results. For a product with an Rf of 0.25 in 20% EtOAc/Hex, a suitable gradient might be:

    • Segment 1: 10% EtOAc/Hex for 2 CV (Isocratic hold)

    • Segment 2: 10% to 40% EtOAc/Hex over 10 CV (Linear gradient)

    • Segment 3: 40% EtOAc/Hex for 2 CV (Isocratic hold)

  • Run the purification, collecting fractions based on the system's UV detector.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified imidazo[1,5-a]pyridine derivative.

This systematic approach, grounded in the principles of chromatography, will enable you to reliably scale your purifications and achieve consistent results.[5]

References

Validation & Comparative

Validation of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a promising small molecule, such as ethyl imidazo[1,5-a]pyridine-5-carboxylate, represents a critical first step. However, the journey from a preliminary hit to a validated lead compound is contingent on a rigorous, evidence-based understanding of its mechanism of action. Central to this is the unequivocal confirmation of target engagement—demonstrating that the molecule physically interacts with its intended biological target within a physiologically relevant context.[1][2][3] This guide provides a comparative analysis of key methodologies for validating the target engagement of this compound, offering a strategic framework for researchers, scientists, and drug development professionals.

For the purpose of this guide, we will consider a common scenario in drug discovery: this compound has been identified as a potent inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated in a specific oncology pathway, through a high-throughput screening campaign. The subsequent challenge is to validate that the observed cellular effects are a direct consequence of this molecule binding to Kinase X.

The Imperative of Target Engagement Validation

Insufficient target engagement is a primary cause of clinical trial failures.[3][4] Early and robust validation de-risks a drug discovery program by:

  • Confirming the Mechanism of Action: Linking the compound's chemical structure to a direct biological effect.

  • Enabling Structure-Activity Relationship (SAR) Studies: Ensuring that medicinal chemistry efforts are guided by on-target activity.[5]

  • Interpreting Efficacy and Toxicity: Differentiating on-target effects from off-target liabilities.[4]

This guide will compare three orthogonal approaches to validate the engagement of this compound with its putative target, Kinase X:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to detect target binding in intact cells and tissues.

  • Biochemical Assays: Direct measurement of target activity modulation in a controlled, cell-free environment.

  • Cellular Imaging-Based Assays: Visualization of downstream pathway modulation as a functional readout of target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that directly assesses the physical interaction between a ligand and its target protein in a cellular environment.[2][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9] When a small molecule like this compound binds to Kinase X, it typically increases the protein's resistance to heat-induced denaturation.[10]

Causality Behind Experimental Choices

The key advantage of CETSA is its ability to confirm target engagement in a native cellular context, accounting for factors like cell permeability and intracellular concentrations.[11][12] This label-free method provides direct evidence of binding, which is a more proximal and compelling indicator of target engagement than downstream functional assays.[13]

Experimental Workflow: CETSA for Kinase X

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis start Culture cells expressing Kinase X treat Treat cells with this compound or Vehicle start->treat heat Aliquot cells and heat at different temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect detect Quantify soluble Kinase X (e.g., Western Blot, ELISA) collect->detect plot Plot % soluble Kinase X vs. Temperature detect->plot

Detailed Protocol:
  • Cell Preparation: Culture a cell line endogenously expressing or overexpressing Kinase X to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase X using a specific antibody-based method like Western blotting or an AlphaLISA® assay.[8]

  • Data Analysis: For each treatment group, plot the percentage of soluble Kinase X relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Method 2: Biochemical Assays

Biochemical assays provide a direct measure of the compound's effect on the target's function in a controlled, cell-free system.[4][14] For Kinase X, this would typically involve an in vitro kinase activity assay.

Causality Behind Experimental Choices

These assays are essential for determining the intrinsic potency of a compound (e.g., IC50 value) and for understanding its mechanism of inhibition (e.g., ATP-competitive, non-competitive).[5] By isolating the target protein, confounding factors present in a cellular environment are eliminated, allowing for a precise assessment of the drug-target interaction.[14]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Recombinant Kinase X, Substrate, ATP, and Compound Dilutions mix Incubate Kinase X with Compound reagents->mix initiate Initiate reaction with Substrate and ATP mix->initiate quench Stop Reaction initiate->quench detect Detect phosphorylated substrate (e.g., Luminescence, Fluorescence) quench->detect plot Plot % Inhibition vs. Compound Concentration detect->plot calculate Calculate IC50 plot->calculate

Detailed Protocol:
  • Reagent Preparation: Use a purified, recombinant form of Kinase X. Prepare serial dilutions of this compound. The reaction buffer should contain a specific peptide substrate for Kinase X and a concentration of ATP, typically at or near the Km value.

  • Reaction Setup: In a microplate, add the compound dilutions, recombinant Kinase X, and the peptide substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in conjunction with a detection system that generates a luminescent or fluorescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Method 3: Cellular Imaging of Downstream Signaling

While CETSA confirms binding and biochemical assays measure functional inhibition, observing the modulation of a downstream signaling event in cells provides crucial evidence of functional target engagement in a physiological setting. For a kinase, a common approach is to measure the phosphorylation of its known intracellular substrate.

Causality Behind Experimental Choices

This method validates that the compound not only enters the cell and binds its target but also elicits the expected biological response.[15] It bridges the gap between direct binding and a phenotypic outcome, strengthening the overall evidence for the proposed mechanism of action.

Experimental Workflow: Immunofluorescence Imaging

IF_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis seed Seed cells on coverslips treat Treat with Compound and Stimulant (if necessary) seed->treat fix Fix and Permeabilize Cells treat->fix block Block non-specific binding fix->block primary_ab Incubate with anti-phospho-substrate antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody and DAPI primary_ab->secondary_ab image Acquire images using fluorescence microscopy secondary_ab->image quantify Quantify fluorescence intensity per cell image->quantify

Detailed Protocol:
  • Cell Culture and Treatment: Seed cells known to have an active Kinase X signaling pathway onto glass coverslips. Treat the cells with varying concentrations of this compound for a defined period. Include positive and negative controls.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access to intracellular proteins.

  • Immunostaining: Block non-specific antibody binding sites. Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of Kinase X.

  • Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Mount the coverslips onto microscope slides and acquire images using a high-content imaging system or a confocal microscope. Quantify the fluorescence intensity of the phospho-substrate signal on a per-cell basis. A dose-dependent decrease in the phospho-substrate signal upon treatment with the compound indicates successful target engagement and inhibition in the cellular context.

Comparative Analysis of Target Engagement Methods

Method Principle Pros Cons Best For
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[6][9]Label-free; works in intact cells and tissues, reflecting physiological conditions.[6][8] Provides direct evidence of target binding.[7]Lower throughput than some biochemical assays; requires a specific antibody for detection; thermal stabilization is not guaranteed for all binding events.[7][16]Confirming direct target binding in a native cellular environment; validating cell permeability.
Biochemical Assays Measures the direct modulation of the target's enzymatic activity by the compound.[4][14]High-throughput; provides precise quantification of potency (IC50); allows for mechanism of inhibition studies.[4][5]Cell-free system may not reflect the cellular environment (e.g., ATP concentration, presence of other proteins).[12][14] Requires purified, active protein.Determining intrinsic compound potency and mechanism of action; high-throughput screening.
Cellular Imaging of Downstream Signaling Visualizes the functional consequence of target inhibition by measuring a downstream biomarker.Provides a functional readout in a physiological context; can be adapted for high-content screening.Indirect measure of target engagement; pathway complexity can confound results.Validating functional target engagement in cells; linking target binding to a cellular response.

Conclusion

Validating the target engagement of a novel compound like this compound is a cornerstone of modern drug discovery. A multi-pronged approach, employing orthogonal methodologies, provides the most robust and compelling evidence.

  • CETSA offers undeniable proof of direct binding within the complex milieu of the cell.

  • Biochemical assays deliver precise measurements of potency and inhibitory mechanisms.

  • Cellular imaging confirms that this binding and inhibition translate into the desired functional outcome within a signaling pathway.

By strategically integrating these approaches, researchers can build a comprehensive and convincing case for the on-target activity of their lead compounds, paving the way for successful preclinical and clinical development. This rigorous, evidence-based framework is essential for navigating the complexities of drug discovery and ultimately, for delivering novel therapeutics to patients.

References

The Art of Modulation: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyridine carboxylates, with a primary focus on their role as modulators of the GABA-A receptor, a key target for anxiolytics, sedatives, and anticonvulsants. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to equip researchers with the insights needed to navigate the chemical space of this versatile scaffold and design next-generation therapeutics.

The Imidazo[1,5-a]pyridine Core: A Gateway to Diverse Biological Activity

Imidazopyridines, as a class, are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their wide range of biological activities.[1] This includes their well-established roles as anti-ulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, and antituberculosis agents.[2] The structural similarity of the imidazopyridine nucleus to purines allows these compounds to interact with a variety of biological targets.

This guide will specifically delve into the SAR of imidazo[1,5-a]pyridine carboxylates, a subset that has shown particular promise in modulating the central nervous system, primarily through interaction with the benzodiazepine binding site of the GABA-A receptor.

Decoding the Structure-Activity Relationship: A Focus on GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is the primary target for benzodiazepines and plays a crucial role in mediating inhibitory neurotransmission in the brain. Imidazo[1,5-a]pyridine carboxylates have been explored as positive allosteric modulators (PAMs) of this receptor, offering a potential avenue for developing novel anxiolytics with improved side-effect profiles.

The Critical Role of the Carboxylate Moiety at Position 3

Systematic studies on a closely related series of imidazo[1,5-a][3][4]benzodiazepine esters have provided invaluable insights into the influence of the ester group at the 3-position on binding affinity for benzodiazepine receptors (BZR). A significant steric effect of the ester side chain has been observed, particularly for the "diazepam-insensitive" (DI) subtype of the BZR.

Table 1: Impact of 3-Position Ester Substituent on Benzodiazepine Receptor Affinity

Compound IDR (Ester Group)DI Receptor Affinity (Ki, nM)DS Receptor Affinity (Ki, nM)Selectivity (DS/DI)
1 -CH2CH3 (Ethyl)2.21.00.45
2 -CH3 (Methyl)4.31.80.42
3 -CH(CH3)2 (Isopropyl)1.91.20.63
4 -C(CH3)3 (tert-Butyl)1.710.05.88

Data synthesized from studies on 8-chloro-imidazo[1,5-a][3][4]benzodiazepine esters.

As the table illustrates, increasing the steric bulk of the ester side chain from methyl to tert-butyl leads to a notable increase in affinity for the DI receptor subtype, while having a less pronounced effect on the diazepam-sensitive (DS) subtype. This suggests that the DI receptor's binding pocket can accommodate larger groups at this position, a key insight for designing subtype-selective modulators.

The Influence of Substituents on the Pyridine Ring

While the ester at position 3 is crucial, modifications to the pyridine portion of the imidazo[1,5-a]pyridine core also significantly impact activity and selectivity.

Key SAR observations on the pyridine ring:

  • Position 8: Halogen substitution at the 8-position generally enhances both affinity and selectivity for the DI benzodiazepine receptor subtype. For instance, an 8-bromo analog of the tert-butyl ester exhibited high selectivity.

  • Position 7: The nature of the substituent at this position can drastically alter the pharmacological profile. For example, in the broader class of imidazopyridines, modifications at the position equivalent to C7 can influence selectivity between different GABA-A receptor alpha subunits.

Below is a diagram illustrating the key positions on the imidazo[1,5-a]pyridine carboxylate scaffold that are critical for modulating GABA-A receptor activity.

Caption: Key modification points on the imidazo[1,5-a]pyridine carboxylate scaffold.

Beyond the GABA-A Receptor: A Glimpse into Other Activities

While the most detailed SAR for the carboxylate derivatives is in the context of GABA-A receptor modulation, the broader imidazopyridine class exhibits a wide array of biological activities. Understanding the SAR for these other targets can provide valuable context and opportunities for scaffold hopping and drug repurposing.

Antitubercular Activity

SAR studies on imidazo[1,2-a]pyridine-3-carboxamides, close structural relatives, have revealed that the 3-carboxylate series is more potent than the corresponding 3-oxoacetamides and 3-acetamides against Mycobacterium tuberculosis.[5] This highlights the importance of the carbonyl-containing functionality at position 3 for this particular activity.

Anticancer Activity

Various imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity through mechanisms such as inhibition of the PI3K/Akt/mTOR pathway. While specific SAR for the carboxylate derivatives in this context is less defined, the core scaffold is clearly a viable starting point for the design of novel anticancer agents.

Experimental Protocols: A Guide to Evaluation

To facilitate further research and comparison, we provide an overview of key experimental protocols used to evaluate the activity of imidazo[1,5-a]pyridine carboxylates.

Benzodiazepine Receptor Binding Assay

This assay is fundamental for determining the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat or bovine cerebral cortex.

  • Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

A schematic of the benzodiazepine receptor binding assay workflow is presented below.

Binding_Assay_Workflow start Start prep Prepare Synaptosomal Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: Workflow for a benzodiazepine receptor binding assay.

Evaluation of GABA-A Receptor Positive Allosteric Modulation

To determine if a compound acts as a PAM, electrophysiological techniques are often employed.

Step-by-Step Protocol (Two-Electrode Voltage Clamp on Xenopus Oocytes):

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Recording: After 2-3 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes.

  • GABA Application: Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current.

  • Co-application: Co-apply the same concentration of GABA with the test compound.

  • Data Analysis: A potentiation of the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation. The degree of potentiation can be quantified and compared across different compounds.

Conclusion and Future Directions

The imidazo[1,5-a]pyridine carboxylate scaffold represents a promising starting point for the development of novel therapeutics, particularly those targeting the GABA-A receptor. The structure-activity relationships discussed in this guide highlight the critical roles of the ester functionality at position 3 and substituents on the pyridine ring in determining potency and selectivity.

Future research should focus on a more systematic exploration of the SAR of imidazo[1,5-a]pyridine carboxylates against a wider range of biological targets. The development of quantitative structure-activity relationship (QSAR) models could further aid in the rational design of new analogs with optimized pharmacological profiles. The experimental protocols outlined here provide a solid foundation for the biological evaluation of these exciting compounds.

References

A Comparative Analysis of Imidazo[1,5-a]pyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and agrochemicals, driving significant research into its synthetic methodologies.[1] This guide provides a comparative analysis of the most prominent and recently developed methods for the synthesis of imidazo[1,5-a]pyridines. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key strategies, including classical cyclocondensations, modern transition-metal-catalyzed reactions, and efficient multicomponent approaches.

Cyclocondensation and Cycloaddition Strategies: The Classical Approach

Cyclocondensation reactions represent one of the earliest and most straightforward approaches to the imidazo[1,5-a]pyridine core. These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophile.

A notable example is the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA).[2][3] This method, while effective, often requires harsh reaction conditions.[3] The general mechanism involves the in situ formation of a phosphorylated nitronate, which acts as a potent electrophile.[2][3]

Key Advantages:

  • Readily available starting materials.

  • Direct formation of the bicyclic core.

Limitations:

  • Often requires high temperatures and strong acids.

  • Limited functional group tolerance.

Transition-Metal-Catalyzed Syntheses: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of imidazo[1,5-a]pyridines, offering milder reaction conditions, broader substrate scope, and higher efficiency.[4][5] Copper-catalyzed reactions are particularly prevalent, often proceeding through oxidative C-H amination or coupling pathways.[4][5][6]

One prominent example is the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. This method utilizes air as a green oxidant, making it an environmentally benign approach.[4] Another efficient copper-catalyzed method involves the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[6]

Key Advantages:

  • High efficiency and yields.

  • Milder reaction conditions compared to classical methods.

  • Greater functional group tolerance.

Limitations:

  • Cost and toxicity of some metal catalysts.

  • Requires careful optimization of reaction conditions (ligands, bases, solvents).

A plausible radical pathway for a copper(I)-catalyzed transannulation approach is depicted below. The reaction is initiated by the formation of an imine from the N-heteroaryl aldehyde and the amine. Subsequent single-electron transfer from Cu(I) to the imine generates a radical intermediate, which undergoes intramolecular cyclization and further oxidation to afford the imidazo[1,5-a]pyridine product.[4][5]

G cluster_start Starting Materials N-heteroaryl_aldehyde N-Heteroaryl Aldehyde Imine_Formation Imine Formation N-heteroaryl_aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Radical_Intermediate Radical Intermediate Imine_Formation->Radical_Intermediate Cu(I) Intramolecular_Cyclization Intramolecular Cyclization Radical_Intermediate->Intramolecular_Cyclization Oxidation Oxidation Intramolecular_Cyclization->Oxidation Product Imidazo[1,5-a]pyridine Oxidation->Product [O]

Caption: Plausible radical pathway for Cu(I)-catalyzed transannulation.

Multicomponent Reactions (MCRs): Atom Economy and Diversity

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, embodying the principles of atom economy and efficiency.[7][8][9] Several MCRs have been developed for the synthesis of imidazo[1,5-a]pyridines, often providing access to novel and diversely substituted analogues.

A notable example is the azido-Ugi four-component reaction (azido-Ugi 4CR) followed by a cyclization step.[7][9] This sequence allows for the rapid assembly of tetrazole-linked imidazo[1,5-a]pyridines from an aldehyde, an amine, an isocyanide, and an azide.[7][9]

Key Advantages:

  • High atom economy and step efficiency.

  • Operational simplicity (one-pot).

  • Facilitates the creation of diverse molecular libraries.

Limitations:

  • Reaction optimization can be complex.

  • The mechanism can be intricate and challenging to elucidate.

The general workflow for a sequential multicomponent synthesis is illustrated below.

G cluster_MCR Multicomponent Reaction Aldehyde Aldehyde Intermediate Ugi-Azide Adduct Aldehyde->Intermediate Ugi 4CR Amine Amine Amine->Intermediate Ugi 4CR Isocyanide Isocyanide Isocyanide->Intermediate Ugi 4CR Azide Azide Azide->Intermediate Ugi 4CR Cyclization Cyclization Intermediate->Cyclization Product Substituted Imidazo[1,5-a]pyridine Cyclization->Product

Caption: General workflow for a sequential multicomponent synthesis.

Comparative Performance Data

The following table summarizes the key performance indicators for representative examples of each synthetic methodology.

MethodologyCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
CyclocondensationPPA1602-445-75[2]
Transition-Metal (Cu-catalyzed)Cu(I) salt/Air1201270-95[4]
Multicomponent Reaction (Ugi)Sc(OTf)₃ (for cyclization)Room Temp - 8018-2475-85[7][9]
Metal-Free Oxidative AminationI₂ / NaOAc1001260-88[10]

Experimental Protocols

Representative Protocol for Transition-Metal-Catalyzed Synthesis

This protocol is adapted from a copper-catalyzed aerobic oxidative amination reaction.[4]

Materials:

  • 2-Pyridyl ketone (1.0 mmol)

  • Benzylamine derivative (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dried Schlenk tube, add 2-pyridyl ketone, benzylamine derivative, CuI, and K₂CO₃.

  • Evacuate and backfill the tube with air (or oxygen).

  • Add toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.

Representative Protocol for Multicomponent Synthesis

This protocol is based on an azido-Ugi four-component reaction followed by cyclization.[7][9]

Step 1: Azido-Ugi Reaction

  • To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) at room temperature, add the amine (1.0 mmol), isocyanide (1.0 mmol), and azidotrimethylsilane (1.0 mmol).

  • Stir the reaction mixture for 18-24 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi-azide product, which can be used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude Ugi-azide product in acetic anhydride (5 mL).

  • Heat the reaction mixture at 80 °C for 2-4 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Conclusion

The synthesis of imidazo[1,5-a]pyridines has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, mildness, and substrate scope over classical approaches. Transition-metal-catalyzed reactions, particularly those employing copper, provide a robust and versatile platform for the construction of this important heterocyclic core. Multicomponent reactions offer an elegant and highly efficient alternative for generating molecular diversity. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides a foundation for researchers to make informed decisions when embarking on the synthesis of novel imidazo[1,5-a]pyridine derivatives.

References

The In Vivo Challenge: A Comparative Guide to Imidazo[1,5-a]pyridine-5-Carboxylate Analogs and Their Bioavailable Successors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with the central nervous system, particularly as a modulator of the GABA-A receptor. Analogs bearing an ethyl carboxylate group, specifically at the 5-position, have shown promise in early-stage in vitro studies due to their high binding affinity. However, the translation of this initial promise into tangible in vivo efficacy has been a significant hurdle. This guide provides a comparative analysis, not of the ester analogs themselves, but of the pivotal drug discovery journey that addresses their inherent limitations, focusing on the superior performance of next-generation bioisosteric replacements.

The Ester Conundrum: High Affinity vs. Low Bioavailability

The foundational hypothesis for ethyl imidazo[1,5-a]pyridine-5-carboxylate and its analogs was sound: create potent and selective modulators of the benzodiazepine binding site on the GABA-A receptor for potential anxiolytic and anticonvulsant therapies. While many compounds achieved high affinity in receptor binding assays, they consistently failed to demonstrate significant efficacy in animal models.

Subsequent research into the structurally related and well-documented imidazo[1,5-a][1][2]diazepine series provided a critical explanation for this discrepancy. Studies revealed that ester-containing compounds in this class, despite potent in vitro profiles, exhibit low bioavailability following oral or even intraperitoneal administration.[1] This poor pharmacokinetic profile means that an insufficient concentration of the active compound reaches the target receptors in the brain, rendering the compounds ineffective in vivo. This metabolic liability of the ester functional group is a classic challenge in drug development, necessitating a strategic pivot in molecular design.

The Bioisosteric Shift: Designing for In Vivo Success

The causality behind this failure—poor bioavailability—led researchers to a logical solution: replace the metabolically vulnerable ester group with a more robust bioisostere. A bioisostere is a different functional group that retains the essential molecular recognition properties but has significantly altered (and improved) physicochemical and pharmacokinetic characteristics. This strategic replacement has led to the development of second-generation analogs with markedly improved bioavailability and, consequently, potent in vivo efficacy.[3]

The following sections compare the in vivo performance of these advanced analogs, which stand as successful alternatives to the initial ester-based compounds.

Comparative In Vivo Efficacy: Advanced Imidazo[1,5-a]pyridine Analogs

The true measure of efficacy lies in animal models of anxiety and epilepsy. Here, we compare key bioisosteric analogs that have demonstrated significant activity where their ester predecessors failed. The primary models discussed are the Pentylenetetrazole (PTZ)-induced seizure model for anticonvulsant activity and the Elevated Plus Maze (EPM) for anxiolytic-like effects.

Anticonvulsant Activity

The PTZ model is a cornerstone for evaluating potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. The efficacy of a test compound is measured by its ability to prevent or delay the onset of these seizures, typically quantified by an ED50 value (the dose effective in 50% of the population).

Compound ClassKey BioisostereAnimal ModelEfficacy (ED50)Reference Compound (ED50)Source
Imidazo[1,5-a][1][2]diazepine OxazoleRat, PTZ testPotent (Efficacy > Diazepam)Diazepam[3]
Imidazopyridazine AmideMice, MES test15.2 - 37.5 mg/kg (oral)-[4]
Imidazo[1,2-a]pyridine Various HeterocyclesMice, scPTZ testPotent (at 10 mg/kg)-[4]

MES = Maximal Electroshock Seizure Test; scPTZ = subcutaneous Pentylenetetrazole Test.

These results clearly demonstrate that by replacing the ester, potent anticonvulsant effects can be achieved. For instance, the oxazole bioisostere of HZ-166 (an imidazo[1,5-a][1][2]diazepine ester) showed greater efficacy than diazepam in the rat PTZ model, a feat the original ester compound could not achieve due to poor exposure.[3]

Anxiolytic Activity

The Elevated Plus Maze (EPM) and the Light-Dark Box test are standard behavioral assays for assessing anxiolytic-like activity in rodents.[5] These tests are based on the natural conflict between a rodent's drive to explore a novel environment and its aversion to open, elevated, or brightly lit spaces. Anxiolytic compounds increase the time spent in and entries into the aversive zones (open arms or light chamber).

Compound ClassKey BioisostereAnimal ModelAnxiolytic-like EffectSide Effect ProfileSource
Imidazo[1,5-a][1][2]diazepine Heterocycle (Compound 7)Rat, Vogel Conflict TestEfficacious & Potent No effect on non-punished responding
Benzo[2][6]imidazo[1,2a]pyridine Amide (RWJ-51204)Rat, EPMActive (MED = 0.1 mg/kg)Less sedation than benzodiazepines[2]
Imidazo[1,2-a]pyridine Nitrosated (L-2, L-3)Mice, EPMActive (at 1-2 mg/kg)Sedative at higher doses[7]

MED = Minimal Effective Dose.

The data consistently show that bioisosteric replacement unlocks the anxiolytic potential of the core scaffold. Notably, these advanced analogs often exhibit a desirable separation between their anxiolytic effects and the sedative or motor-impairing side effects that plague classical benzodiazepines.[2]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, it is crucial to understand the methodologies employed. Below is a detailed protocol for a foundational in vivo efficacy study.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is a self-validating system for assessing the anticonvulsant efficacy of novel compounds.

Objective: To determine the median effective dose (ED50) of a test compound required to protect against seizures induced by a subcutaneous injection of PTZ.

Materials:

  • Male Swiss mice (20-25 g)

  • Test compound and vehicle control

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for administration (intraperitoneal for test compound, subcutaneous for PTZ)

  • Observation chambers (e.g., clear Plexiglas cages)

  • Timer

Methodology:

  • Acclimation: Animals are acclimated to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment. This minimizes stress-induced variability.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=8-10 per group). Different groups receive varying doses of the test compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle, typically administered intraperitoneally (i.p.). The dosing is performed at a predetermined time before PTZ challenge to coincide with the compound's peak effect time (TPE), which should be established in prior pharmacokinetic studies.

  • PTZ Challenge: At the TPE (e.g., 30 minutes post-compound administration), each mouse receives a subcutaneous (s.c.) injection of PTZ at a dose known to reliably induce seizures (e.g., 85 mg/kg). The s.c. route provides a slightly slower onset of action than i.p., allowing for clearer observation.

  • Observation: Immediately after PTZ injection, each animal is placed in an individual observation chamber and observed for 30 minutes. The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.

  • Data Analysis: The percentage of animals protected from seizures is calculated for each dose group. The ED50 value, along with its 95% confidence intervals, is then determined using probit analysis. This statistical method is essential for converting the binary (seizure/no seizure) outcome into a robust quantitative measure of potency.

  • Neurotoxicity Control (Rotarod Test): To ensure that the observed anticonvulsant effect is not merely a result of motor impairment, a separate cohort of animals is tested on a rotarod apparatus at the same doses. This provides a therapeutic index (TD50/ED50), a critical measure of a drug's safety margin.

Mechanism of Action & Drug Discovery Workflow

Target Engagement: The GABA-A Receptor

The imidazo[1,5-a]pyridine scaffold and its analogs act as positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to the benzodiazepine site, located at the interface between an α and a γ subunit. This binding enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This enhanced inhibition underlies the anxiolytic and anticonvulsant effects.

Caption: Schematic of the GABA-A receptor with key ligand binding sites.

A Modern Drug Discovery Workflow

The development of efficacious imidazo[1,5-a]pyridine analogs exemplifies a modern, rational drug design workflow that prioritizes early assessment of drug-like properties.

Workflow Lead Lead ID (Ester Analog) High in vitro Affinity PK_Screen In Vivo Pharmacokinetic Screening Lead->PK_Screen Test Efficacy_Screen In Vivo Efficacy Model (e.g., PTZ, EPM) PK_Screen->Efficacy_Screen Fail FAILURE Low Bioavailability No In Vivo Efficacy Efficacy_Screen->Fail Design Rational Design (Bioisosteric Replacement) Fail->Design Analyze & Redesign New_Analog New Analog (e.g., Amide, Oxazole) Improved ADME Design->New_Analog Synthesize PK_Screen2 In Vivo Pharmacokinetic Screening New_Analog->PK_Screen2 Test Efficacy_Screen2 In Vivo Efficacy Model (e.g., PTZ, EPM) PK_Screen2->Efficacy_Screen2 Success SUCCESS Good Bioavailability Potent In Vivo Efficacy Efficacy_Screen2->Success

Caption: Workflow for overcoming the bioavailability challenge in drug discovery.

Conclusion and Future Directions

The story of the imidazo[1,5-a]pyridine class serves as a powerful case study in modern drug discovery. It underscores that while high target affinity is a necessary starting point, it is not sufficient for therapeutic success. The initial ethyl carboxylate analogs were ultimately not viable clinical candidates due to poor pharmacokinetic properties, a fact that limited the generation of meaningful comparative in vivo efficacy data for that specific series.

The successful development of potent and bioavailable second-generation analogs through rational, bioisosteric replacement validates this strategic approach. The comparative data from these advanced compounds demonstrate that the imidazo[1,5-a]pyridine scaffold remains a highly promising platform for developing novel anxiolytics and anticonvulsants, potentially with improved safety profiles over existing benzodiazepines. Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties in parallel, ensuring that the next generation of potent ligands can effectively engage their CNS targets in vivo.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Effects of Imidazo[1,5-a]Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of potent and biologically active compounds.[1] These agents have shown promise in diverse therapeutic areas, from oncology to autoimmune diseases.[2][3] However, as with any small molecule inhibitor, the therapeutic window is ultimately defined by its selectivity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicities or a dilution of the intended therapeutic benefit.[4] This guide provides a comprehensive comparison of the off-target profiles of imidazo[1,5-a]pyridine-based compounds against relevant alternatives, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into specific examples, outline robust experimental protocols for off-target assessment, and provide the rationale behind these critical evaluations.

Comparative Analysis of Off-Target Profiles: BTK and RORc Inhibitors

To illustrate the selectivity profiles of imidazo[1,5-a]pyridine-based compounds, we will focus on two contemporary therapeutic targets: Bruton's Tyrosine Kinase (BTK) and Retinoic acid receptor-related Orphan Receptor C (RORc).

Imidazo[1,5-a]pyrazine-based BTK Inhibitors vs. Ibrutinib

Bruton's Tyrosine Kinase (BTK) is a crucial mediator in B-cell receptor signaling, and its inhibition has revolutionized the treatment of various B-cell malignancies.[5] Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant efficacy but is also associated with off-target effects due to its interaction with other kinases, leading to side effects such as bleeding, atrial fibrillation, and skin toxicities.[4][6] A new generation of reversible BTK inhibitors based on the 8-amino-imidazo[1,5-a]pyrazine scaffold has been developed with the aim of improved selectivity.[7][8]

While a head-to-head comprehensive kinome scan for a specific imidazo[1,5-a]pyrazine BTK inhibitor is not publicly available, the literature describes them as having "excellent kinase selectivity".[7][8] This contrasts with the known off-target profile of ibrutinib.

Compound ClassPrimary TargetKey Off-TargetsClinical Implications of Off-Targets
Ibrutinib (Pyrazolo[3,4-d]pyrimidine scaffold)BTK (covalent, irreversible)TEC family kinases (e.g., TEC, ITK), EGFR, SRC family kinases, JAK kinases.[5][6][9]Increased risk of bleeding (TEC), diarrhea and rash (EGFR), cardiotoxicity (e.g., atrial fibrillation, hypertension).[5][6][10]
8-Amino-imidazo[1,5-a]pyrazine derivatives BTK (reversible)Reported to have "excellent kinase selectivity" with reduced activity against SRC family kinases.[7][8]Potentially improved safety profile with a lower incidence of off-target related adverse events.

The improved selectivity of the imidazo[1,5-a]pyrazine scaffold is attributed to specific interactions within the BTK active site that are not conserved across other kinase families.[7] This highlights the potential of this scaffold to yield highly selective inhibitors, thereby minimizing the liabilities associated with first-generation drugs like ibrutinib.

Imidazo[1,5-a]pyridine-based RORc Inverse Agonists

RORc is a nuclear receptor that plays a key role in the differentiation of pro-inflammatory Th17 cells, making it an attractive target for autoimmune diseases.[2] A series of imidazo[1,5-a]pyridine and -pyrimidine derivatives have been identified as potent and selective RORc inverse agonists.[2][11]

Compound ClassPrimary TargetSelectivity Profile
Imidazo[1,5-a]pyridine/pyrimidine derivatives (e.g., GNE-0946) RORc (inverse agonist)>300-fold selectivity for RORc over other ROR family members (RORα, RORβ), PPARγ, and a panel of other nuclear receptors.[2][11]
Alternative RORγt Inverse Agonists (e.g., triazolopyridine derivatives) RORγt (inverse agonist)High selectivity for RORγt is also a key development goal for this class of compounds.[12]

The high selectivity of the imidazo[1,5-a]pyridine-based RORc inverse agonists is a critical feature, as off-target activity against other nuclear receptors could lead to a range of undesirable metabolic and endocrine effects.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for the robust characterization of off-target effects. This typically involves a combination of in silico, in vitro, and cell-based methods.

In Silico Off-Target Prediction

Computational methods are invaluable for the early identification of potential off-target interactions.[13][14] These approaches leverage large databases of known drug-target interactions to predict the likelihood of a novel compound binding to a panel of off-targets.

Workflow for In Silico Off-Target Prediction:

Caption: In silico workflow for predicting off-target interactions.

Step-by-Step Protocol:

  • Input Preparation: The chemical structure of the imidazo[1,5-a]pyridine-based compound is prepared in a standard format (e.g., SMILES or SDF).

  • Database Selection: Choose appropriate databases for screening, such as ChEMBL, BindingDB, or proprietary databases.

  • Prediction Algorithm Selection: Employ a combination of prediction methods for a more comprehensive analysis.

    • Chemical Similarity: Tools like SEA (Similarity Ensemble Approach) or TargetHunter compare the chemical features of the query compound to those of known ligands for a wide range of targets.[14]

    • Panel Docking: The compound is computationally docked into the binding sites of a large panel of proteins to estimate binding affinity.

  • Results Analysis: The outputs from the different methods are integrated and ranked to generate a prioritized list of potential off-targets for experimental validation.

In Vitro Kinase Profiling

For kinase inhibitors, profiling against a broad panel of kinases is the gold standard for assessing selectivity.

Workflow for In Vitro Kinase Profiling:

Kinase_Profiling_Workflow Compound Imidazo[1,5-a]pyridine Compound KinasePanel Broad Kinase Panel (e.g., KINOMEscan, Promega Kinase Selectivity Profiling System) [3, 13] Compound->KinasePanel Assay Biochemical Assay (e.g., ADP-Glo™, Radiometric Assay) [14, 20] KinasePanel->Assay Data Data Analysis (% Inhibition, IC50/Kd) Assay->Data Selectivity Selectivity Profile (Kinome Map) Data->Selectivity

Caption: Workflow for in vitro kinase selectivity profiling.

Step-by-Step Protocol (using ADP-Glo™ Kinase Assay): [15][16][17]

  • Compound Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, set up kinase reactions containing the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate positive and negative controls.

  • Kinase Reaction Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase to allow for substrate phosphorylation.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 values for any inhibited kinases. The results can be visualized as a kinome map to provide a clear picture of the compound's selectivity.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm that a compound binds to its intended target in a physiological cellular environment and can also be used to identify off-targets.[18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.

Workflow for CETSA®:

CETSA_Workflow Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble and Aggregated Proteins Lysis->Separation Detection Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separation->Detection Analysis Generate Melt Curves and Determine Thermal Shift Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the imidazo[1,5-a]pyridine compound or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.

  • Detection of Soluble Target Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based detection method such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion: A Pathway to Safer and More Efficacious Therapeutics

The imidazo[1,5-a]pyridine scaffold holds immense potential for the development of novel therapeutics. However, a thorough understanding and mitigation of off-target effects are paramount to translating this potential into safe and effective medicines. By employing a systematic and multi-faceted approach to off-target profiling, integrating in silico predictions with robust in vitro and cell-based experimental validation, researchers can make more informed decisions in the drug discovery process. The comparative data and detailed protocols presented in this guide serve as a valuable resource for scientists dedicated to advancing the next generation of highly selective and impactful imidazo[1,5-a]pyridine-based drugs.

References

Confirming the Mechanism of Action of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate: A Comparative and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically grounded framework for confirming the MoA of ethyl imidazo[1,5-a]pyridine-5-carboxylate. Drawing upon established principles in pharmacology and leveraging a multi-faceted experimental approach, we will navigate the path to confidently characterizing this promising compound.

The imidazo[1,5-a]pyridine scaffold is a recurring motif in medicinal chemistry, with various derivatives demonstrating a range of biological activities.[1] Notably, the broader class of imidazopyridines includes well-characterized drugs such as zolpidem, a potent positive allosteric modulator (PAM) of the GABA-A receptor.[2][3] This precedent establishes the GABA-A receptor as a primary putative target for this compound. However, rigorous scientific inquiry demands a systematic and unbiased investigation.

This guide is structured to first propose a primary hypothesis based on existing knowledge of related compounds and then to outline a series of experiments to test this hypothesis. We will also consider alternative mechanisms and provide the necessary experimental designs to explore them.

Primary Hypothesis: A Positive Allosteric Modulator of the GABA-A Receptor

Based on the structural similarities to known GABA-A receptor modulators, our primary hypothesis is that this compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor.

To test this, a multi-tiered experimental approach is necessary, beginning with binding assays and progressing to functional and electrophysiological studies. For comparative analysis, we will benchmark the activity of this compound against well-characterized GABA-A receptor modulators:

  • Diazepam: A classical, non-selective benzodiazepine GABA-A receptor PAM.

  • Zolpidem: An imidazopyridine GABA-A receptor PAM with selectivity for α1-containing subtypes.[4]

  • Flumazenil: A neutral antagonist at the benzodiazepine binding site.

Experimental Workflow for MoA Confirmation

The following experimental workflow is designed to systematically investigate the interaction of this compound with the GABA-A receptor.

Caption: A tiered experimental workflow for MoA confirmation.

Tier 1: Binding Affinity and Site Characterization

The initial step is to determine if this compound physically interacts with the GABA-A receptor and to identify the binding site.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Rat or human brain membrane preparations (rich in GABA-A receptors).

    • [³H]-Flumazenil (a radiolabeled antagonist for the benzodiazepine site).

    • This compound.

    • Diazepam, Zolpidem (positive controls).

    • Assay buffer (e.g., Tris-HCl).

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of [³H]-Flumazenil with brain membrane preparations in the presence of increasing concentrations of this compound.

    • Parallel incubations are performed with diazepam and zolpidem as comparators.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and then determine the Ki value.

Data Presentation: Comparative Binding Affinities

CompoundIC50 (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
Diazepam~5~3
Zolpidem~20~15

Interpretation: A low nanomolar Ki value would indicate high-affinity binding to the benzodiazepine site, supporting our primary hypothesis.

Tier 2: Functional Activity Assessment

Binding does not equate to function. The next step is to determine the functional consequence of this binding.

Experimental Protocol: High-Throughput Functional Screen (Membrane Potential Assay)

  • Objective: To assess the ability of this compound to modulate GABA-A receptor activity in a cellular context.[5]

  • Materials:

    • A stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells).

    • A fluorescent membrane potential-sensitive dye.

    • GABA (the endogenous agonist).

    • This compound.

    • Diazepam, Zolpidem (positive controls).

    • Picrotoxin (a non-competitive antagonist, as a negative control).

    • A fluorescence plate reader.

  • Procedure:

    • Culture the cells in 96- or 384-well plates.

    • Load the cells with the membrane potential-sensitive dye.

    • Add this compound at various concentrations.

    • Stimulate the cells with a sub-maximal concentration of GABA (e.g., EC20).

    • Measure the change in fluorescence, which corresponds to changes in membrane potential due to chloride ion influx through the GABA-A receptor channel.

    • Calculate the EC50 value for the potentiation of the GABA response.

Data Presentation: Comparative Functional Potency

CompoundEC50 for GABA Potentiation (nM)
This compoundExperimental Value
Diazepam~50
Zolpidem~100

Interpretation: A dose-dependent potentiation of the GABA-induced signal would confirm that the compound is a positive allosteric modulator.

Tier 3: Electrophysiological Characterization

Patch-clamp electrophysiology provides the gold standard for characterizing ion channel modulators with high temporal and voltage resolution.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the effect of this compound on GABA-A receptor-mediated currents.

  • Materials:

    • Cells expressing GABA-A receptors (as in Tier 2).

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

    • Appropriate intracellular and extracellular recording solutions.

    • GABA.

    • This compound.

    • Diazepam, Zolpidem.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a sub-maximal concentration of GABA to elicit a baseline current.

    • Co-apply GABA with increasing concentrations of this compound.

    • Measure the amplitude and kinetics of the GABA-evoked currents.

Caption: Conceptual diagram of a patch-clamp experiment.

Interpretation: A significant increase in the amplitude of the GABA-evoked current in the presence of the test compound would provide definitive evidence of positive allosteric modulation.

Investigating Alternative Mechanisms

Should the above experiments yield negative results, it is crucial to consider alternative mechanisms of action. The broad biological activity of the imidazopyridine scaffold suggests other potential targets.[1]

Workflow for Investigating Alternative Mechanisms

Caption: Workflow for elucidating novel mechanisms of action.

A broad-based approach to identifying the molecular target would involve:

  • Phenotypic Screening: Assess the effect of the compound on a panel of cell-based assays representing diverse biological pathways (e.g., proliferation, apoptosis, inflammation).

  • Target Identification: Employ methods such as affinity chromatography-mass spectrometry, yeast three-hybrid screening, or computational target prediction to identify potential binding partners.[6]

  • Target Validation: Once a potential target is identified, validate the interaction using orthogonal biophysical and biochemical assays (e.g., surface plasmon resonance, isothermal titration calorimetry).[7]

  • Functional Characterization: Design specific assays to determine the functional consequence of the compound binding to the newly identified target.

Conclusion

This guide provides a robust and scientifically rigorous framework for confirming the mechanism of action of this compound. By systematically progressing through binding, functional, and electrophysiological assays, researchers can confidently determine if this compound acts as a GABA-A receptor modulator. The inclusion of comparative benchmarks and a clear decision tree for investigating alternative mechanisms ensures a comprehensive and unbiased approach to small molecule characterization. The successful elucidation of the MoA is a cornerstone of translational research, paving the way for the rational development of novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of ethyl imidazo[1,5-a]pyridine-5-carboxylate. As a nitrogen-containing heterocyclic compound, this substance and its derivatives are common in pharmaceutical and agrochemical research.[1][2] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles to manage this chemical waste stream effectively.

The procedures outlined below are synthesized from safety data for structurally similar compounds and overarching guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). It is imperative to consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) for the exact material you are using.[3][4]

Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a specific SDS for this compound was not found, data from closely related imidazo[1,2-a]pyridine analogs suggest the following hazard profile:

  • Skin and Eye Irritation: Similar compounds are classified as causing skin irritation (H315) and serious eye irritation (H319).[5]

  • Respiratory Irritation: May cause respiratory irritation (H335), necessitating handling in a well-ventilated area.[5]

  • Toxicity: While specific data is limited, related nitrogen heterocycles can be harmful if swallowed.[6] Overexposure to pyridine-like structures can affect the central nervous system, liver, and kidneys.[7]

  • Combustibility: Upon intense heating or fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be generated.[5][8]

Given these potential hazards, this compound waste must be treated as hazardous chemical waste.

Parameter Guidance & Information Source Citation
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Respiratory Irritant (STOT SE 3)[5]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[5]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, appropriate chemical-resistant gloves (e.g., Butyl rubber), lab coat.[5][7][8]
Engineering Controls Always handle within a certified laboratory chemical fume hood. Ensure eyewash stations and safety showers are accessible.[4][7][8]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), and bases.[5][7][8]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[5][8]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins with meticulous preparation. The primary objective is to prevent accidental release into the environment and avoid dangerous reactions from mixing incompatible waste streams.[9]

  • Waste Identification: All waste containing this compound must be classified as hazardous. This includes pure, unreacted material, contaminated solutions, and any items used in its handling (e.g., pipette tips, contaminated glassware, gloves).

  • Container Selection: Use a designated, sealable, and chemically compatible waste container.[7][9] The container must be in good condition, leak-proof, and clearly labeled. Do not use metal containers for acidic or basic solutions.[10]

  • Labeling: The moment waste is first added, the container must be labeled with a "Hazardous Waste" tag.[7] The label must clearly state the full chemical name, "this compound," and list any other components or solvents in the waste mixture.

  • Segregation: This waste stream must be kept separate from incompatible materials like strong oxidizers or acids.[7] Mixing wastes is a dangerous practice that can lead to unforeseen chemical reactions.[9] Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.[5][10]

Step-by-Step Disposal Procedure

This procedure applies to the collection and short-term storage of waste for subsequent pickup by a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][11]

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the required PPE: a lab coat, chemical safety goggles, and compatible gloves.

  • Work in a Controlled Area: Conduct all waste consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Consolidate Waste:

    • Solid Waste: Carefully transfer any solid this compound waste into the pre-labeled hazardous waste container. Contaminated items like weighing paper or disposable spatulas should also be placed in this container.

    • Liquid Waste: Using a funnel, carefully pour liquid waste (e.g., reaction mixtures, solutions) into the appropriate, pre-labeled liquid hazardous waste container. Avoid splashing. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a separate, puncture-proof sharps container designated for hazardous chemical waste.[9]

  • Secure the Container: Tightly seal the waste container lid.[9] Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the wipe as hazardous waste.

  • Store Appropriately: Place the sealed container in your laboratory's designated hazardous waste satellite accumulation area.[10] This area should be under the supervision of lab personnel and provide adequate ventilation and segregation from other chemicals.[10]

  • Arrange for Disposal: Once the container is full or has been stored for the maximum allowable time (e.g., 90 days in some jurisdictions), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] This is often done through a chemical collection request form.[7]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_consolidation Step 3: Consolidate Waste start Identify Waste (Solid, Liquid, Contaminated Materials) ppe Step 1: Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in Chemical Fume Hood ppe->fume_hood waste_type Is waste solid, liquid, or sharp? fume_hood->waste_type solid_container Place in Labeled Solid Waste Container waste_type->solid_container Solid / Contaminated Labware liquid_container Pour into Labeled Liquid Waste Container waste_type->liquid_container Liquid sharps_container Place in Labeled Sharps Container waste_type->sharps_container Sharp secure Step 4: Securely Seal Waste Container solid_container->secure liquid_container->secure sharps_container->secure store Step 5: Move to Designated Satellite Accumulation Area secure->store end_process Step 6: Arrange for Pickup by Licensed Disposal Vendor store->end_process

Caption: Decision workflow for handling and segregating chemical waste.

Emergency Procedures: Spills and Exposure

  • Minor Spill (in Fume Hood):

    • Ensure the fume hood is functioning correctly.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[7]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside Fume Hood):

    • Evacuate all non-essential personnel from the area.[5]

    • Alert your supervisor and institutional EHS office immediately.

    • If the material is flammable and there is an ignition source, activate the fire alarm.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[7]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

References

A Researcher's Guide to the Safe Handling of Ethyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Ethyl imidazo[1,5-a]pyridine-5-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, realizing this potential necessitates a foundation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of our most valuable asset: our scientists.

While specific toxicological data for this compound is not extensively documented, a proactive approach to safety is paramount. By examining the hazards associated with its core chemical structures—a pyridine ring and a carboxylate group—we can establish a robust personal protective equipment (PPE) and handling protocol. Structurally similar compounds, such as Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, we will operate under the precautionary principle that this compound presents similar hazards.

Core Principles of Safe Handling

The safe handling of any chemical in a laboratory setting is underpinned by a hierarchy of controls. This begins with eliminating the hazard where possible, followed by engineering controls, administrative controls, and finally, the use of personal protective equipment. This guide will focus on the latter three, as the use of this compound is the purpose of the research.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesFully-buttoned lab coatRecommended to be performed in a fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is advised.
Solution Preparation Chemical safety goggles or face shieldNitrile or neoprene glovesChemical-resistant lab coatWork within a certified chemical fume hood.
Running Reactions Chemical safety gogglesNitrile or neoprene glovesChemical-resistant lab coatWork within a certified chemical fume hood.
Post-Reaction Workup & Purification Chemical safety goggles or face shieldNitrile or neoprene glovesChemical-resistant lab coatWork within a certified chemical fume hood.
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesChemical-resistant lab coatNot generally required if handling sealed waste containers.

Causality of PPE Choices:

  • Eye Protection : The potential for splashing during solution preparation and reactions necessitates the use of chemical safety goggles or a face shield for full protection[2][3].

  • Hand Protection : Pyridine and its derivatives can be absorbed through the skin[2]. Nitrile or neoprene gloves provide adequate resistance, unlike latex gloves[2]. It is crucial to change gloves immediately if contamination is suspected[4].

  • Body Protection : A fully-buttoned, chemical-resistant lab coat prevents incidental skin contact and protects personal clothing from contamination[4][5].

  • Respiratory Protection : Pyridine-based compounds are often volatile and can have pungent, harmful odors[2][6]. Handling these chemicals in a certified fume hood is the primary engineering control to prevent inhalation[5][6].

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Designated Area : All work with this compound should be conducted in a designated area, preferably within a chemical fume hood[7].

  • Ventilation Check : Before commencing any work, ensure that the chemical fume hood is functioning correctly, with the sash at the appropriate height[5][6].

  • Gather Materials : Assemble all necessary equipment, including glassware, spatulas, and waste containers, before handling the chemical to minimize movement and potential for spills[7].

2. Handling the Compound:

  • Weighing : If the compound is a solid, carefully weigh the desired amount inside the fume hood to contain any dust particles[4].

  • Transfer : Use a spatula for solid transfers and appropriate glassware for liquid transfers to prevent spills.

  • Labeling : Clearly label all containers with the full chemical name and any known hazards[2][4].

3. Post-Experiment Decontamination:

  • Surface Cleaning : Decontaminate all work surfaces and equipment that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water[4].

  • PPE Removal : Remove PPE in the correct order to avoid self-contamination: gloves first, then the lab coat, and finally eye protection[4].

  • Hand Washing : Thoroughly wash hands with soap and water after removing PPE, even if gloves were worn[7].

Safe Handling and Disposal Workflow

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_start Start: Prepare for Handling fume_hood Work in Certified Fume Hood prep_start->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe weigh Weigh/Transfer Chemical don_ppe->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate collect_waste Collect Waste in Labeled, Sealed Container reaction->collect_waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End of Process store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Workflow for safe handling and disposal.

Emergency Procedures

Even with meticulous planning, accidents can occur. Rapid and correct response is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2][6]. Remove contaminated clothing.

  • Eye Contact : Rinse eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[2][6].

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[8].

  • Spills : For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain it. Transfer the absorbed material to a sealed container for disposal[6][9]. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[10].

Disposal Plan

Pyridine-containing compounds are considered hazardous waste and must not be disposed of down the drain or in regular trash[6][10].

  • Waste Segregation : All waste contaminated with this compound, including solid waste (gloves, paper towels) and liquid waste, must be collected in separate, clearly labeled, and sealed hazardous waste containers[4][10].

  • Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation[10].

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials[9][10].

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed contractor[10][11].

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,5-a]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.